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  • Product: N-cyclopropyl-4-nitrobenzenesulfonamide
  • CAS: 549476-61-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of N-Cyclopropyl-4-nitrobenzenesulfonamide: A Technical Characterization Guide

Executive Summary Compound Identity: N-cyclopropyl-4-nitrobenzenesulfonamide Molecular Formula: Molecular Weight: 242.25 g/mol Core Application: Intermediate in organic synthesis; pharmacophore in antibacterial and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N-cyclopropyl-4-nitrobenzenesulfonamide Molecular Formula:


Molecular Weight:  242.25  g/mol
Core Application:  Intermediate in organic synthesis; pharmacophore in antibacterial and anti-inflammatory drug discovery.[1][2]

This guide outlines the structural dynamics, predicted physicochemical parameters, and validation protocols required to characterize N-cyclopropyl-4-nitrobenzenesulfonamide.[1] It is designed for medicinal chemists and formulation scientists requiring rigorous data for lead optimization.[1]

Part 1: Molecular Architecture & Theoretical Profiling[1]

Structural Analysis & Electronic Effects

The physicochemical behavior of this compound is governed by the interplay between three distinct structural motifs:

  • The Sulfonamide Core (

    
    ):  Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1][2] The geometry around the sulfur is tetrahedral.[1]
    
  • The 4-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at the para position.[1][2] Through induction (-I) and resonance (-R), it significantly increases the acidity of the sulfonamide N-H proton compared to the unsubstituted parent.[1]
    
  • The N-Cyclopropyl Moiety: Provides steric bulk and lipophilicity.[1][2] Unlike flexible alkyl chains, the cyclopropyl group is rigid.[1] The "Walsh orbitals" of the cyclopropyl ring can engage in hyperconjugation, acting as a weak electron donor, which slightly modulates the acidity induced by the nitro group.[1]

Predicted Physicochemical Parameters

Note: Values below represent consensus estimates based on structural analogs (e.g., 4-nitrobenzenesulfonamide) and QSAR models. These serve as the hypothesis for the experimental protocols in Part 2.

PropertyPredicted RangeMechanistic Rationale
pKa (Acidic) 7.5 – 8.5The 4-nitro group lowers pKa (vs. benzenesulfonamide ~10.1).[1][2] The N-alkyl substitution slightly raises it relative to the unsubstituted amide (~6.0).[1]
LogP (Lipophilicity) 1.8 – 2.2The lipophilic benzene/cyclopropyl components are balanced by the polar nitro/sulfonamide groups.[1]
Solubility (Aq) < 0.5 mg/mLPoor aqueous solubility due to the rigid aromatic/aliphatic scaffold; pH-dependent solubility expected above pH 8.[1]
H-Bond Donors 1The single N-H proton.
H-Bond Acceptors 4Two sulfonyl oxygens + two nitro oxygens.[1]
Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the electronic push-pull system affecting the compound's properties.

G Start 4-Nitrobenzenesulfonyl Chloride Product N-cyclopropyl-4-nitro benzenesulfonamide Start->Product Nucleophilic Substitution (Base catalyzed) Reagent Cyclopropylamine (Nucleophile) Reagent->Product Effect1 Nitro Group (-R/-I) Increases Acidity Product->Effect1 Electronic Effect2 Cyclopropyl Group Steric Constraint Product->Effect2 Steric

Figure 1: Synthesis pathway and structural factors influencing physicochemical properties.[1][2]

Part 2: Experimental Characterization Protocols

As a scientist, relying on predicted values is insufficient for regulatory filing or precise formulation.[1] The following protocols are the "Gold Standard" for validating this specific compound.

Determination of Dissociation Constant (pKa)

Method: Potentiometric Titration (preferred over UV due to the nitro chromophore interference).[1][2] Rationale: The sulfonamide nitrogen is the ionizable center.[1][3] Accurate pKa is critical for predicting solubility at physiological pH (7.4).[1]

Protocol:

  • Preparation: Dissolve 5 mg of compound in a co-solvent system (e.g., Methanol/Water 30:70) to ensure initial solubility.

  • Titrant: Carbonate-free 0.1 M KOH.

  • Execution: Titrate from pH 2.0 to pH 12.0 under inert gas (

    
    ) to prevent 
    
    
    
    absorption.
  • Analysis: Use the Bjerrum plot or Gran plot to identify the inflection point.[1]

  • Correction: Extrapolate the value to 0% organic solvent using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.

Lipophilicity Assessment (LogP/LogD)

Method: RP-HPLC (High-Throughput) validated by Shake-Flask. Rationale: The cyclopropyl group adds significant lipophilicity compared to a methyl or ethyl group.[1]

Protocol (HPLC Method):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Isocratic Methanol/Water with 10mM Ammonium Acetate (pH 7.4).

  • Standards: Run a calibration curve of 5 sulfonamides with known LogP values (e.g., Sulfamethoxazole, Sulfisoxazole).

  • Calculation: Correlate the retention time (

    
    ) of the analyte to the calibration curve:
    
    
    
    
Thermodynamic Solubility

Method: Saturation Shake-Flask (24-hour equilibrium).[1][2] Rationale: Kinetic solubility (DMSO precipitation) often overestimates solubility.[1] Thermodynamic data is required for crystal form stability.[1]

Protocol:

  • Media: Phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.0).

  • Saturation: Add excess solid compound to the media until undissolved solid remains.[1]

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane (avoid nylon, which binds sulfonamides).[1][2]

  • Quantification: Analyze filtrate via HPLC-UV at 270 nm (nitro absorbance max).

Part 3: Solid-State & Stability Profile[1]

Solid-State Risks (Polymorphism)

Sulfonamides are notorious for polymorphism.[1][2] The N-cyclopropyl derivative, having a rigid rotator, may exhibit high lattice energy.[1]

  • Melting Point: Expected range 130°C – 160°C (Lower than the unsubstituted parent ~180°C due to symmetry breaking).[1]

  • Characterization: Differential Scanning Calorimetry (DSC) is mandatory to check for solvates or polymorphs.[1] A sharp endotherm indicates a pure crystalline form.[1]

Chemical Stability (Hydrolysis)

The sulfonamide bond is generally stable, but the electron-withdrawing nitro group activates the sulfur center toward nucleophilic attack under extreme conditions.[1][2]

Stress Testing Protocol:

  • Acidic: 1N HCl at 60°C for 4 hours. (Expect minimal degradation).

  • Basic: 1N NaOH at 60°C for 4 hours. (Risk: Hydrolysis to 4-nitrobenzenesulfonic acid).[1]

  • Oxidative: 3%

    
    .[1] (Risk: Oxidation of the cyclopropyl ring is rare; nitro group is already oxidized).[1]
    

Part 4: Characterization Workflow Diagram

This workflow ensures a logical progression from solid material to solution-state data.[1]

Workflow cluster_SolidState Step 1: Solid State ID cluster_Solution Step 2: Solution Dynamics cluster_Stability Step 3: Stability Solid Solid Material (Synthesis Output) DSC DSC / Melting Point (Purity/Polymorphs) Solid->DSC XRD X-Ray Diffraction (Crystallinity) Solid->XRD pKa pKa Determination (Potentiometry) DSC->pKa If Pure LogP LogP / LogD (HPLC/Shake Flask) pKa->LogP Stress Forced Degradation (Acid/Base/Oxidation) LogP->Stress

Figure 2: Sequential workflow for physicochemical profiling.

References

  • PubChem. (2025).[1][2][4] 4-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa/LogP protocols).

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett constants and substituent effects).

Sources

Exploratory

N-Cyclopropyl-4-nitrobenzenesulfonamide: An Investigator's Guide to a Molecule of Latent Potential

Abstract N-cyclopropyl-4-nitrobenzenesulfonamide stands as a molecule of significant interest at the confluence of well-established pharmacophores. While direct, extensive biological profiling of this specific compound r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclopropyl-4-nitrobenzenesulfonamide stands as a molecule of significant interest at the confluence of well-established pharmacophores. While direct, extensive biological profiling of this specific compound remains to be publicly documented, its constituent moieties—the nitrobenzenesulfonamide core and the N-cyclopropyl substituent—have independently featured in a multitude of bioactive agents. This technical guide synthesizes the existing body of knowledge on these structural components to construct a predictive biological activity profile for N-cyclopropyl-4-nitrobenzenesulfonamide. We will delve into its synthetic pathways, postulate its most probable mechanisms of action, and provide detailed, field-proven experimental protocols for its comprehensive investigation. This document is intended to serve as a foundational resource for researchers in drug discovery and medicinal chemistry, providing a structured approach to unlocking the therapeutic potential of this intriguing molecule.

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutic agents often begins with the exploration of unique chemical structures that combine known bioactive fragments in new arrangements. N-cyclopropyl-4-nitrobenzenesulfonamide is a prime example of such a molecule. Its structure marries the classical sulfonamide scaffold, a cornerstone of antibacterial and anticancer drug development, with a cyclopropyl group, a small, strained ring known to enhance metabolic stability and target affinity.[1] The additional presence of a nitro group on the benzene ring further suggests potential for bio-reductive activation, a strategy employed in developing hypoxia-selective anticancer and antimicrobial agents.

This guide will therefore explore the predicted biological activities of N-cyclopropyl-4-nitrobenzenesulfonamide through the lens of its constituent parts, offering a scientifically-grounded roadmap for its future investigation.

Synthetic Strategy: A Feasible and Scalable Approach

The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide is anticipated to be a straightforward and high-yielding process, adaptable for laboratory and potential pilot scales. The most common and efficient route involves the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with cyclopropylamine.[2]

Protocol 2.1: Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.

  • Add the cyclopropylamine solution dropwise to the cooled 4-nitrobenzenesulfonyl chloride solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Collect and concentrate the pure fractions to yield N-cyclopropyl-4-nitrobenzenesulfonamide as a solid.

Causality of Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the cyclopropylamine nucleophile.

  • Conducting the initial reaction at 0 °C helps to control the exothermicity of the reaction and minimize side-product formation.

  • DCM is an excellent solvent choice due to its inertness and ability to dissolve both reactants while being immiscible with the aqueous workup solutions.

Predicted Biological Activities and Mechanistic Hypotheses

Based on its structural features, N-cyclopropyl-4-nitrobenzenesulfonamide is predicted to exhibit a range of biological activities. The following sections outline these potential activities and their hypothetical mechanisms of action.

Anticancer Activity

The sulfonamide moiety is a well-established pharmacophore in oncology. Many sulfonamide-containing drugs exert their effects through the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA-IX.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

CA-IX is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide group of N-cyclopropyl-4-nitrobenzenesulfonamide could potentially bind to the zinc ion in the active site of CA-IX, inhibiting its enzymatic activity. The nitro group may further enhance binding or selectivity for tumor-associated isoforms.

dot

G cluster_0 Tumor Cell N-cyclopropyl-4-nitrobenzenesulfonamide N-cyclopropyl-4-nitrobenzenesulfonamide CA-IX CA-IX N-cyclopropyl-4-nitrobenzenesulfonamide->CA-IX Inhibition H2CO3 H₂CO₃ H+ H⁺ H2CO3->H+ HCO3- HCO₃⁻ H2CO3->HCO3- Acidic Microenvironment Acidic Microenvironment H+->Acidic Microenvironment Tumor Growth & Metastasis Tumor Growth & Metastasis Acidic Microenvironment->Tumor Growth & Metastasis G cluster_1 Bacterial Cell PABA PABA DHPS DHPS PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis N-cyclopropyl-4-nitrobenzenesulfonamide N-cyclopropyl-4-nitrobenzenesulfonamide N-cyclopropyl-4-nitrobenzenesulfonamide->DHPS Competitive Inhibition Folic Acid Synthesis Folic Acid Synthesis Dihydropteroate->Folic Acid Synthesis Bacterial Growth Bacterial Growth Folic Acid Synthesis->Bacterial Growth

Caption: Predicted Mechanism of Antibacterial Activity via DHPS Inhibition.

Proposed Experimental Workflows for Biological Characterization

To validate the predicted biological activities of N-cyclopropyl-4-nitrobenzenesulfonamide, a systematic screening approach is recommended.

In Vitro Anticancer Activity Screening

Protocol 4.1.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-cyclopropyl-4-nitrobenzenesulfonamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4.1.2: Carbonic Anhydrase IX Inhibition Assay

  • A commercially available CA-IX inhibition assay kit can be used. These assays typically measure the esterase activity of CA-IX, which is inhibited by sulfonamides. The protocol would involve incubating recombinant human CA-IX with varying concentrations of N-cyclopropyl-4-nitrobenzenesulfonamide and a substrate that produces a fluorescent or colorimetric signal upon cleavage. The reduction in signal corresponds to the inhibitory activity of the compound.

In Vitro Antimicrobial Activity Screening

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: Prepare a two-fold serial dilution of N-cyclopropyl-4-nitrobenzenesulfonamide in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected data from the initial screening of N-cyclopropyl-4-nitrobenzenesulfonamide.

Assay TypeTarget/Cell LinePredicted IC₅₀/MIC RangeNotes
Anticancer
Cell Viability (MTT)MCF-710-50 µMModerate activity is expected, potentially more potent in hypoxic conditions.
Cell Viability (MTT)A54925-75 µM
CA-IX InhibitionRecombinant hCA-IX5-20 µMDirect inhibition of the enzyme is a plausible mechanism.
Antimicrobial
MIC DeterminationS. aureus16-64 µg/mLActivity against Gram-positive bacteria is more likely due to cell wall permeability.
MIC DeterminationE. coli>128 µg/mLGram-negative bacteria may exhibit higher resistance due to their outer membrane.

Conclusion and Future Directions

N-cyclopropyl-4-nitrobenzenesulfonamide is a molecule with a compelling, albeit currently unproven, potential for biological activity. The structural amalgamation of a sulfonamide core, a nitroaromatic ring, and a cyclopropyl group provides a strong rationale for investigating its anticancer and antimicrobial properties. The experimental workflows detailed in this guide offer a clear and logical path for the initial characterization of this compound.

Future research should focus on:

  • Broad-spectrum screening: Evaluating the compound against a wider range of cancer cell lines and microbial pathogens.

  • Mechanism of action studies: If initial hits are confirmed, further studies to elucidate the precise molecular targets are warranted.

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs to optimize potency and selectivity.

This document serves as a call to the scientific community to explore the potential of N-cyclopropyl-4-nitrobenzenesulfonamide, a molecule that may hold the key to new therapeutic interventions.

References

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

Sources

Foundational

Pharmacological Profiling &amp; Therapeutic Potential of N-cyclopropyl-4-nitrobenzenesulfonamide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary N-cyclopropyl-4-nitrobenzenesulfonamide is a specialized pharmacophore often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

N-cyclopropyl-4-nitrobenzenesulfonamide is a specialized pharmacophore often utilized as a synthetic intermediate (Nosyl-derivative) but possessing significant, under-explored therapeutic potential as a hypoxia-activated prodrug (HAP) and a Carbonic Anhydrase (CA) inhibitor .

While historically categorized as a protecting group donor in peptide synthesis, its structural integration of a para-nitro group (electron-withdrawing, bioreducible) with an N-cyclopropyl sulfonamide moiety (lipophilic, steric constraint) positions it as a dual-action candidate. This guide analyzes its potential conversion into the active antibacterial N-cyclopropyl-sulfanilamide via nitroreductases and its direct utility in targeting tumor-associated Carbonic Anhydrase isoforms.

Chemical Identity & Pharmacophore Analysis

The molecule functions on two distinct pharmacological axes depending on the physiological environment (normoxic vs. hypoxic/bacterial).

Structural Logic[1]
  • The para-Nitro Group (

    
    ):  Acts as a "trigger" moiety. In normoxia, it is stable and electron-withdrawing, lowering the pKa of the sulfonamide nitrogen. In hypoxia (tumor microenvironment) or within bacteria, it is susceptible to enzymatic reduction.
    
  • The Sulfonamide Core (

    
    ):  The primary zinc-binding pharmacophore (ZBG) essential for Carbonic Anhydrase inhibition.
    
  • The N-Cyclopropyl Tail: A critical steric modifier. Unlike linear alkyl chains, the cyclopropyl group provides rigid steric bulk and increased lipophilicity (

    
    ), enhancing membrane permeability and altering isoform selectivity against enzymes like CA-IX or CA-XII.
    
PropertyValue (Predicted)Pharmacological Implication
Molecular Weight 242.25 g/mol High bioavailability (Lipinski's Rule of 5 compliant).
LogP ~1.8 - 2.1Moderate lipophilicity; good passive diffusion across blood-brain or bacterial membranes.
pKa (Sulfonamide NH) ~9.5 - 10.0Lower than unsubstituted sulfonamides due to the p-nitro effect; enhances anion formation at physiological pH.
H-Bond Donors 1Facilitates binding to the Zn-bound hydroxide in metalloenzymes.

Mechanism A: The Prodrug Axis (Bioreductive Activation)

Primary Target: Bacterial Dihydropteroate Synthase (DHPS) & Hypoxic Tumor DNA

The nitro form of the molecule is pharmacologically distinct from its amino metabolite. The therapeutic efficacy often relies on the in situ conversion to N-cyclopropyl-4-aminobenzenesulfonamide .

Pathway Mechanics
  • Enzymatic Reduction: Type I or II Nitroreductases (bacterial or mitochondrial) reduce the

    
     group to a hydroxylamine (
    
    
    
    ) and subsequently to an amine (
    
    
    ).
  • Lethal Synthesis (Bacteria): The resulting p-amino species mimics para-aminobenzoic acid (PABA). It competitively inhibits Dihydropteroate Synthase (DHPS) , blocking folate synthesis essential for bacterial DNA replication.

  • Hypoxic Cytotoxicity (Tumors): In solid tumors with low oxygen tension, the intermediate nitro-radical anion cannot be re-oxidized (futile cycling is blocked). This leads to covalent binding to macromolecules or DNA strand breaks.

Visualization: The Bioreductive Activation Pathway

Bioreduction_Pathway Prodrug N-cyclopropyl-4-nitrobenzenesulfonamide (Prodrug / CA Inhibitor) Nitroreductase Nitroreductase (Bacterial/Hypoxic) Prodrug->Nitroreductase Substrate Target_CA Target: Carbonic Anhydrase (Direct Inhibition) Prodrug->Target_CA Inhibits Intermediate Nitro Radical Anion (Reactive) Nitroreductase->Intermediate 1e- Reduction Amine N-cyclopropyl-4-aminobenzenesulfonamide (Active Antimetabolite) Intermediate->Amine Full Reduction Target_DNA Target: DNA Damage (Hypoxic Cytotoxicity) Intermediate->Target_DNA Covalent Binding (Hypoxia) Target_DHPS Target: DHPS (Folate Pathway Blockade) Amine->Target_DHPS Comp. Inhibition

Caption: Bioreductive pathway showing the divergence between direct enzymatic inhibition (Prodrug) and metabolic activation targets (Amine/Radical).

Mechanism B: Direct Enzymatic Inhibition

Primary Target: Carbonic Anhydrases (CA Isoforms II, IX, XII)

Unlike the DHPS mechanism which requires reduction, the nitro compound itself acts as a Zinc-Binder. Sulfonamides coordinate directly to the


 ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for 

hydration.
The "Nitro" Advantage in CA Inhibition

The electron-withdrawing nature of the para-nitro group increases the acidity of the sulfonamide


.
  • Mechanism:

    
    
    
  • Effect: The anionic form (

    
    ) is the active species that binds Zinc. By lowering the pKa, a higher fraction of the drug exists in the active anionic state at physiological pH (7.4) compared to electron-rich analogs, potentially enhancing potency.
    
Isoform Selectivity (Hypothesis)

The N-cyclopropyl group is the key to selectivity.

  • CA II (Cytosolic, Ubiquitous): The active site is relatively small. Bulky N-substitutions often reduce affinity for CA II (desirable to avoid systemic side effects like diuresis).

  • CA IX (Tumor-Associated): Located on the cell surface of hypoxic tumors. The active site of CA IX tolerates more lipophilic/bulky inhibitors. The N-cyclopropyl group may confer selectivity for CA IX over CA II, making this a potential anti-metastatic agent.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol 1: Carbonic Anhydrase Esterase Assay

This assay validates direct inhibition of CA enzymes by the parent nitro-compound.

  • Reagents: Purified hCA I, II, and IX (commercial); Substrate: 4-nitrophenyl acetate (4-NPA).

  • Preparation: Dissolve N-cyclopropyl-4-nitrobenzenesulfonamide in DMSO (Stock 10 mM).

  • Reaction:

    • Mix 100 µL Assay Buffer (Tris-SO4, pH 7.6) with hCA enzyme (final conc 100 nM).

    • Add Inhibitor (0.1 nM to 10 µM). Incubate 15 min at 25°C.

    • Add 4-NPA substrate (final conc 3 mM).

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate).

  • Validation: Calculate

    
    .
    
    • Control: Acetazolamide (Standard inhibitor).

    • Success Metric:

      
       indicates potent inhibition.
      
Protocol 2: Bacterial Growth Rescue Assay (DHPS Validation)

This assay confirms if antibacterial activity is due to DHPS inhibition (folate pathway) or off-target toxicity.

  • Organism: E. coli (wild type) and E. coli (DHPS-overexpressing strain).

  • Method: Microdilution broth assay.

  • Treatment:

    • Group A: N-cyclopropyl-4-nitrobenzenesulfonamide (0 - 100 µg/mL).

    • Group B: Same as A + Thymidine (100 µg/mL).

  • Logic: Sulfonamides block folate, which is required for thymidine synthesis.

    • Result: If the compound targets DHPS, adding exogenous Thymidine will rescue the bacteria (bypass the block), rendering the drug ineffective.

    • No Rescue: Indicates the mechanism is NOT folate-related (likely general toxicity or membrane disruption).

Visualization: Experimental Logic Flow

Experimental_Workflow Start Compound: N-cyclopropyl-4-nitrobenzenesulfonamide Assay_CA Assay 1: CA Esterase Hydrolysis (Direct Binding) Start->Assay_CA Assay_MIC Assay 2: Bacterial MIC (+/- Thymidine) (Metabolic Activation) Start->Assay_MIC Result_CA_Pos High Potency (IC50 < 100nM) Assay_CA->Result_CA_Pos Inhibition Result_CA_Neg Low Potency Assay_CA->Result_CA_Neg Result_Rescue_Yes Growth Rescued by Thymidine = DHPS Target Confirmed Assay_MIC->Result_Rescue_Yes Specific Result_Rescue_No No Rescue = Off-Target / General Toxicity Assay_MIC->Result_Rescue_No Non-Specific

Caption: Decision tree for validating the specific pharmacological target (Enzymatic vs. Metabolic).

Synthetic Utility & "Nosyl" Chemistry

While investigating therapeutic targets, researchers must recognize the compound's reactivity. In organic synthesis, this molecule is a derivative of the Nosyl (2- or 4-nitrobenzenesulfonyl) protecting group.

  • Reactivity Warning: The sulfonamide bond is stable to acid/base but cleaved by thiols (e.g., thiophenol) or Samarium diiodide (

    
    ).
    
  • Relevance to Biology: This chemical lability means the compound might be susceptible to cleavage by intracellular glutathione (GSH) in high concentrations, releasing the N-cyclopropylamine moiety and potentially depleting cellular GSH (oxidative stress mechanism).

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase. International Journal of Molecular Sciences. Link

  • Authoritative Database. 4-Nitrobenzenesulfonamide Derivatives (CAS 6325-93-5). CAS Common Chemistry. Link

  • Mudryk, B., et al. (2017). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of Organic Chemistry. (Describes the synthesis and stability of the N-cyclopropyl scaffold). Link

  • Bharmal, F., et al. (2012). Synthesis and antimicrobial activity of novel sulfonamide derivatives. Indian Journal of Pharmaceutical Sciences. Link

Sources

Exploratory

The Nitrobenzenesulfonamide Moiety: A Technical Guide to Synthesis and Pharmacology

The Nitrobenzenesulfonamide (NBS) moiety represents a unique intersection of synthetic utility and pharmacological potency. It serves a dual identity: as the "Nosyl" protecting group—a cornerstone of modern amine synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The Nitrobenzenesulfonamide (NBS) moiety represents a unique intersection of synthetic utility and pharmacological potency. It serves a dual identity: as the "Nosyl" protecting group—a cornerstone of modern amine synthesis—and as a hypoxia-activatable pharmacophore in oncology.

This technical guide deconstructs the NBS moiety, moving from its electronic fundamentalism to its application in the Fukuyama amine synthesis and its role as a zinc-binding group (ZBG) in targeted cancer therapies.

Part 1: The Synthetic Powerhouse (The Nosyl Group)

In organic synthesis, the primary amine is a challenging functional group due to its tendency for over-alkylation. The 2-nitrobenzenesulfonyl (Nosyl or Ns) group resolves this by converting the amine into a sulfonamide with significantly altered electronic properties.[1]

Mechanistic Logic: The pKa Switch

A standard amine has a pKa of ~35. Upon sulfonylation with 2-nitrobenzenesulfonyl chloride (NsCl), the electron-withdrawing nature of the sulfonyl group, amplified by the ortho-nitro group, lowers the pKa of the N-H proton to approximately 9–10 .

  • Consequence: The proton becomes acidic enough to be removed by weak bases (e.g., K₂CO₃), allowing for controlled, mono-alkylation via S_N2 or Mitsunobu conditions.

  • The Deprotection Advantage: Unlike the Tosyl group (which requires harsh reductive cleavage), the Nosyl group is cleaved via Nucleophilic Aromatic Substitution (S_NAr) .[2] The nitro group acts as an electron sink, stabilizing the Meisenheimer complex formed by a soft nucleophile (thiol).

Workflow Visualization: The Fukuyama Amine Synthesis

The following diagram illustrates the mono-alkylation of a primary amine using the Nosyl strategy.

FukuyamaSynthesis Amine Primary Amine (R-NH2) NosylAmide Nosyl Amide (R-NH-Ns) pKa ~10 Amine->NosylAmide + NsCl NsCl 2-NsCl (Base) NsCl->NosylAmide Dialkyl N,N-Dialkyl Nosyl Amide (R-N(R')-Ns) NosylAmide->Dialkyl Activation Alkylation Alkylation (R'-X / K2CO3) or Mitsunobu Alkylation->Dialkyl SecAmine Secondary Amine (R-NH-R') Dialkyl->SecAmine S_NAr Cleavage Byproduct Byproduct (SO2 + S-Aryl) Dialkyl->Byproduct Elimination Deprotection Deprotection (PhSH / Base) Deprotection->SecAmine

Figure 1: The Fukuyama Amine Synthesis pathway. The cycle enables the synthesis of secondary amines without over-alkylation.

Validated Protocol: Fukuyama Monoalkylation

Objective: Synthesis of a secondary amine from a primary amine.

Step 1: Nosyl Protection [2][3]

  • Dissolve primary amine (1.0 equiv) in DCM at 0°C.

  • Add Triethylamine (1.2 equiv) followed by 2-nitrobenzenesulfonyl chloride (1.1 equiv).

  • Warm to RT and stir for 2 hours. Quench with water, extract with DCM.[2]

  • Checkpoint: Product should be a crystalline solid. Verify by TLC (Nosyl group is UV active).

Step 2: Alkylation (Mitsunobu Variant)

  • Dissolve Nosyl-amide (1.0 equiv), Alcohol R'-OH (1.2 equiv), and Triphenylphosphine (1.2 equiv) in dry THF.

  • Add DEAD or DIAD (1.2 equiv) dropwise at 0°C.

  • Stir at RT for 1–12 hours.

  • Why this works: The pKa of the Nosyl-amide is compatible with the betaine intermediate of the Mitsunobu reaction.

Step 3: Deprotection (The Thiolysis)

  • Dissolve the alkylated intermediate in DMF or Acetonitrile.

  • Add Thiophenol (PhSH) (1.2 equiv) and K₂CO₃ (3.0 equiv). Alternative: Mercaptoethanol/DBU for odorless workup.

  • Stir at 50°C for 1–2 hours. The solution typically turns bright yellow (Meisenheimer complex formation).

  • Workup: Dilute with ether, wash with NaHCO₃ (removes thiophenol byproduct), then brine.

Part 2: The Pharmacophore (Medicinal Chemistry)

In drug discovery, the nitrobenzenesulfonamide moiety is not just a passive linker; it is an active "warhead." It is extensively utilized in the design of Carbonic Anhydrase Inhibitors (CAIs) targeting hypoxic tumors.

Mechanism of Action: Zinc Binding & Hypoxia Targeting

Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes. Sulfonamides bind to the Zn(II) ion in the active site.

  • Electronic Effect: The nitro group (strongly electron-withdrawing) increases the acidity of the sulfonamide -NH₂, facilitating the formation of the sulfonamidate anion (R-SO₂NH⁻), which is the active zinc-binding species.

  • Hypoxia Selectivity: The nitro group is a bioreductive handle.[4] In the hypoxic environment of solid tumors (e.g., Glioblastoma), nitroreductases reduce the -NO₂ group to -NHOH (hydroxylamine) or -NH₂. This alters the electronics and solubility, potentially trapping the drug in the tumor cell.

SAR Data: Isoform Selectivity

The goal is to inhibit tumor-associated isoforms (hCA IX/XII) while sparing cytosolic isoforms (hCA I/II) to avoid systemic side effects.

Table 1: Inhibition Constants (Ki) of Nitrobenzenesulfonamide Derivatives Data synthesized from Supuran et al. and related SAR studies.

Compound StructureR-Group (Position 2)hCA I (nM) (Off-Target)hCA II (nM) (Off-Target)hCA IX (nM) (Tumor Target)Selectivity (II/IX)
Standard (Acetazolamide)N/A25012250.48
5-Nitro-BSA H860115186.3
2-Chloro-5-Nitro-BSA Cl>10,0008.85.41.6
2-Amino-5-Nitro-BSA NH-R (Bulky)>10,0004500.9 500

Key Insight: Introducing a bulky amine at the ortho (2-position) relative to the sulfonamide, combined with the 5-nitro group, creates steric clash in the smaller active sites of hCA I/II, but fits the larger active site of hCA IX, driving selectivity.

Part 3: Metabolic Toxicity & Safety

The "nitro" component is a double-edged sword. While useful for hypoxia targeting, it presents specific toxicity risks that must be screened early in development.

The Reductive Toxicity Pathway

The primary toxicity concern is Methemoglobinemia and Genotoxicity .

  • Mechanism: Nitro-aromatics are reduced by CYP450s or gut microbiota nitroreductases.

  • The Culprit: The Nitroso (R-NO) and Hydroxylamine (R-NHOH) intermediates are electrophilic. They can arylate DNA (mutagenicity) or oxidize Hemoglobin Fe(II) to Fe(III) (Methemoglobin), destroying oxygen transport capacity.

ToxicityPathway Parent Nitrobenzenesulfonamide (R-NO2) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e- Reduction (Nitroreductase) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Tox1 TOXICITY 1: Methemoglobinemia (Fe2+ -> Fe3+) Nitroso->Tox1 Redox Cycling Amine Aniline Metabolite (R-NH2) Hydroxyl->Amine 2e- Reduction Tox2 TOXICITY 2: DNA Adducts (Genotoxicity) Hydroxyl->Tox2 Electrophilic Attack

Figure 2: Metabolic reduction pathway of nitro-aromatics leading to potential toxicity.

Mitigation Strategy

To use this moiety safely in drug candidates:

  • Steric Shielding: Substitution ortho to the nitro group can slow down enzymatic reduction.

  • Electronic Tuning: Lowering the reduction potential (making it harder to reduce) by adding electron-donating groups elsewhere on the ring.

  • Screening: Mandatory Ames test and in vitro Methemoglobin induction assays.

References

  • Fukuyama Amine Synthesis: Kan, T., & Fukuyama, T. (2004).[2][5] Ns strategies: a highly versatile synthetic method for amines.[5] Chemical Communications.[5]

  • CA Inhibitor Design: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nitro-Sulfonamide Selectivity: De Simone, G., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII.[4][6] Journal of Medicinal Chemistry.

  • Toxicity Mechanisms: Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews.

Sources

Foundational

An In-depth Technical Guide to N-cyclopropyl-4-nitrobenzenesulfonamide: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern organic synthesis and medicinal chemistry, the selection of st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. N-cyclopropyl-4-nitrobenzenesulfonamide has emerged as a highly valuable and versatile building block, offering a unique combination of reactive handles and desirable physicochemical properties. Its structure, featuring a strained cyclopropyl ring, a reactive sulfonamide linkage, and an electron-deficient nitroaromatic system, provides a powerful platform for the construction of complex molecular architectures.

The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties such as lipophilicity and pKa.[1][2][3] The sulfonamide group provides a key hydrogen bond donor-acceptor site for molecular recognition at biological targets, while the nitro group serves as a versatile precursor for a range of other functionalities, most notably the corresponding aniline, which is a cornerstone of many pharmaceutical compounds.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of N-cyclopropyl-4-nitrobenzenesulfonamide, equipping researchers with the knowledge to effectively leverage this potent building block in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe utilization.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 549476-61-1[6][7]
Molecular Formula C₉H₁₀N₂O₄S[6]
Molecular Weight 242.25 g/mol [6]
Appearance Off-white to pale yellow solid[6]
Melting Point 79-80 °C (for the related N-cyclopropyl-4-methylbenzenesulfonamide)[8]
Safety Information

N-cyclopropyl-4-nitrobenzenesulfonamide should be handled with appropriate care in a laboratory setting. Based on GHS classifications for this and structurally related compounds, the following hazards are noted:

  • Causes skin irritation (H315).[6][8]

  • Causes serious eye irritation (H319).[6][8]

  • May cause respiratory irritation (H335).[6][8]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

The primary and most direct route to N-cyclopropyl-4-nitrobenzenesulfonamide is the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with cyclopropylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Conceptual Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-Nitrobenzenesulfonyl Chloride reaction Nucleophilic Substitution start1->reaction start2 Cyclopropylamine start2->reaction start3 Base (e.g., Triethylamine) start3->reaction HCl Scavenger product N-cyclopropyl-4-nitrobenzenesulfonamide reaction->product

Caption: General workflow for the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the established reactivity of sulfonyl chlorides with primary amines.[9]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add cyclopropylamine (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford N-cyclopropyl-4-nitrobenzenesulfonamide.

Key Synthetic Transformations and Applications

N-cyclopropyl-4-nitrobenzenesulfonamide is a versatile intermediate due to its three key functional components: the nitro group, the sulfonamide, and the cyclopropyl moiety.

Reduction of the Nitro Group: Accessing the Anilino Core

The most common and strategically important transformation of N-cyclopropyl-4-nitrobenzenesulfonamide is the reduction of the nitro group to an amine, yielding 4-amino-N-cyclopropylbenzenesulfonamide. This aniline derivative is a crucial precursor for a wide range of pharmacologically active molecules, particularly kinase inhibitors.

Reaction Scheme:

Caption: Reduction of the nitro group to form the corresponding aniline.

Causality Behind Experimental Choices: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a clean and efficient method but can be non-selective if other reducible groups (e.g., alkenes, alkynes) are present.

  • Metal/Acid Systems (e.g., Fe/NH₄Cl, SnCl₂/HCl): These are robust and often more chemoselective for the nitro group. The use of iron powder with a neutral salt like ammonium chloride is a classic and effective method that tolerates many other functional groups.[10]

Application Example: Synthesis of Btk Inhibitors The resulting 4-amino-N-cyclopropylbenzenesulfonamide is a key building block for certain Bruton's Tyrosine Kinase (Btk) inhibitors, which are of interest in the treatment of autoimmune diseases and cancers.[11] The amino group serves as a nucleophile to be coupled with a heterocyclic core, while the N-cyclopropylsulfonamide moiety often occupies a key binding pocket in the enzyme's active site.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. While the sulfonamide is not a typical leaving group, this reactivity principle is important to consider, especially in the design of novel synthetic routes where other leaving groups might be present on the ring.

Chan-Lam Coupling: Utilizing the Sulfonamide N-H Bond

The N-H bond of the sulfonamide is acidic and can be deprotonated to form a nucleophile. This anion can then participate in coupling reactions. A notable example is the use of N-cyclopropyl-4-nitrobenzenesulfonamide in a copper-catalyzed Chan-Lam coupling reaction with cyclopropylboronic acid to synthesize N,N-dicyclopropyl-4-nitrobenzenesulfonamide.[4][12][13] This intermediate can then be deprotected to yield dicyclopropylamine, a valuable scaffold in medicinal chemistry.

Synthetic Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final Final Product start1 N-cyclopropyl-4-nitrobenzenesulfonamide reaction Chan-Lam Coupling (Cu catalyst, O2 oxidant) start1->reaction start2 Cyclopropylboronic Acid start2->reaction intermed N,N-dicyclopropyl-4- nitrobenzenesulfonamide reaction->intermed deprotect Nosyl Cleavage (e.g., Thiol, Base) intermed->deprotect final Dicyclopropylamine deprotect->final

Caption: Application in the synthesis of dicyclopropylamine via Chan-Lam coupling.

This application highlights the dual functionality of the molecule: the sulfonamide acts as a handle for C-N bond formation, and the nitrobenzenesulfonyl ("nosyl") group subsequently functions as a protecting group that can be cleaved under specific conditions.[4][12]

Conclusion: A Strategically Sound Synthetic Tool

N-cyclopropyl-4-nitrobenzenesulfonamide is more than just a simple chemical intermediate; it is a strategically designed building block that offers multiple avenues for molecular elaboration. Its synthesis is straightforward, and its distinct reactive sites—the reducible nitro group and the versatile sulfonamide moiety—can be addressed with high chemoselectivity. For researchers in drug discovery and development, the ability to introduce the valuable cyclopropylamine and aminobenzenesulfonamide pharmacophores through this single, stable, and reliable precursor makes N-cyclopropyl-4-nitrobenzenesulfonamide an indispensable tool in the quest for novel bioactive molecules.

References

Click to expand
  • Mudryk, B., Zheng, B., Chen, K., & Eastgate, M. D. (2014). Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride. Organic Process Research & Development, 18(3), 406-411.
  • Wiley Online Library. (2011). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. ChemInform, 42(31).
  • ResearchGate. (n.d.). Bin ZHENG | Bristol-Myers Squibb, New York City | B-MS | Department of Medicinal Chemistry | Research profile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • ACS Publications. (2020). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry, 85(15), 9857-9867.
  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5623.
  • ResearchGate. (n.d.). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-Cyclopropyl-4-nitrobenzenesulfonamide, 97%, Thermo Scientific. Retrieved from [Link]

  • Google Patents. (n.d.). US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.
  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Google Patents. (n.d.). US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • National Center for Biotechnology Information. (n.d.). 9107377 - NLM Catalog Result. Retrieved from [Link]

Sources

Exploratory

Precision Synthesis &amp; Utility of N-Cyclopropyl-4-nitrobenzenesulfonamide

A Technical Guide to the "Nosyl" Strategy in Secondary Amine Synthesis Executive Summary N-Cyclopropyl-4-nitrobenzenesulfonamide (CAS: 96994-75-1) represents a critical tactical intermediate in organic synthesis, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the "Nosyl" Strategy in Secondary Amine Synthesis

Executive Summary

N-Cyclopropyl-4-nitrobenzenesulfonamide (CAS: 96994-75-1) represents a critical tactical intermediate in organic synthesis, specifically utilized to overcome the "polyalkylation problem" inherent to primary amines.[1] By masking the nucleophilic cyclopropylamine with the electron-withdrawing 4-nitrobenzenesulfonyl (Nosyl) group, researchers can activate the N-H bond for controlled mono-alkylation (Fukuyama Amine Synthesis) or Mitsunobu reactions.[1] This guide details the synthesis, mechanistic utility, and deprotection protocols of this compound, serving as a blueprint for medicinal chemists developing cyclopropyl-bearing pharmacophores.[1]

Chemical Foundation & Physicochemical Profile

The utility of N-cyclopropyl-4-nitrobenzenesulfonamide stems from the strong electron-withdrawing nature of the para-nitro group combined with the sulfonyl moiety.[1] This significantly increases the acidity of the remaining sulfonamide proton (


 ~10-11), rendering it deprotonatable by mild bases (e.g., 

,

) to form a stable nucleophile.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name N-cyclopropyl-4-nitrobenzenesulfonamide
CAS Number 96994-75-1
Molecular Formula

Molecular Weight 242.25 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 118–121 °C (Lit.)[1][2]
Solubility Soluble in DCM, DMF, DMSO, EtOAc; Insoluble in water
Key Functional Groups Sulfonamide (

), Nitro (

), Cyclopropyl ring

Synthesis of the Core Scaffold[1]

The preparation of N-cyclopropyl-4-nitrobenzenesulfonamide is a nucleophilic substitution reaction.[1][2] The high reactivity of 4-nitrobenzenesulfonyl chloride (Nosyl chloride) requires controlled conditions to prevent bis-sulfonylation, although the steric bulk of the cyclopropyl group mitigates this risk compared to linear amines.[1]

Experimental Protocol 1: Preparation from Cyclopropylamine

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • 4-Nitrobenzenesulfonyl chloride (NsCl) (1.05 equiv)[1]

  • Triethylamine (

    
    ) (1.2 equiv) or Pyridine
    
  • Dichloromethane (DCM) (anhydrous)[1]

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with Cyclopropylamine (e.g., 10 mmol) and anhydrous DCM (30 mL). Cool to 0°C under an inert atmosphere (

    
     or Ar).[1]
    
  • Base Addition: Add

    
     dropwise.[1] Maintain temperature < 5°C to minimize exotherms.
    
  • Sulfonylation: Dissolve 4-Nitrobenzenesulfonyl chloride in minimal DCM and add dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:2) for the disappearance of the amine (ninhydrin stain) and NsCl (UV).[1]

  • Workup: Quench with 1M HCl (to remove excess amine/base). Extract the organic layer, wash with saturated

    
     and brine.[1] Dry over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography if necessary.

Yield Expectation: 85–95%

The Fukuyama Strategy: Mono-Alkylation & Deprotection[1]

The primary application of this molecule is the synthesis of secondary amines.[1] Direct alkylation of cyclopropylamine with alkyl halides (


) is notoriously difficult to control, often yielding a mixture of secondary (

) and tertiary (

) amines.

The Nosyl Strategy circumvents this by:

  • Activation: The Nosyl group acidifies the N-H bond.[1]

  • Alkylation: The sulfonamide anion reacts cleanly with alkyl halides or alcohols (Mitsunobu).[1]

  • Deprotection: The Nosyl group is removed via Nucleophilic Aromatic Substitution (

    
    ) using a thiol, releasing the pure secondary amine.[1]
    
Mechanism Visualization

NosylStrategy cluster_0 Step 1: Protection cluster_1 Step 2: Activation & Alkylation cluster_2 Step 3: Deprotection (Fukuyama) Start Cyclopropylamine Protected N-cyclopropyl-4-nosylamide (The Core Scaffold) Start->Protected + NsCl, Et3N NsCl 4-Nosyl-Cl Alkylated N-Alkyl-N-cyclopropyl-nosylamide Protected->Alkylated Alkylation Product Secondary Amine (N-Alkyl-cyclopropylamine) Alkylated->Product + Thiophenol/Base Byproduct Meisenheimer Complex (SO2 Extrusion) Alkylated->Byproduct Side Product Reagent R-X (Base) or R-OH (Mitsunobu) Reagent->Alkylated

Figure 1: The Fukuyama Amine Synthesis pathway utilizing N-cyclopropyl-4-nitrobenzenesulfonamide to generate secondary amines.[1]

Advanced Experimental Protocols

Protocol A: Mitsunobu Alkylation

This method is preferred when the alkylating agent is an alcohol rather than a halide.[1]

  • Dissolve: 1.0 equiv of N-cyclopropyl-4-nitrobenzenesulfonamide, 1.2 equiv of Alcohol (

    
    ), and 1.5 equiv of Triphenylphosphine (
    
    
    
    ) in anhydrous THF.
  • Add: Add 1.5 equiv of DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.

  • React: Stir at RT for 12–24 hours.

  • Purify: Concentrate and purify via column chromatography. The Nosyl group's UV activity makes monitoring easy.[1]

Protocol B: Thiol-Mediated Deprotection

The removal of the 4-nitrobenzenesulfonyl group is chemically distinct from tosylates (which require harsh reductive conditions).[1] The nitro group makes the ring susceptible to nucleophilic attack by a thiolate anion.[1]

  • Reagents: Thiophenol (

    
    ) (1.2–2.0 equiv) or Thioglycolic acid (odorless alternative), 
    
    
    
    (3.0 equiv).
  • Solvent: DMF or Acetonitrile (

    
    ).[1]
    
  • Procedure:

    • Dissolve the alkylated sulfonamide in DMF.

    • Add

      
       and Thiophenol.[1][2]
      
    • Stir at RT (or 50°C for sterically hindered substrates) for 2–6 hours.

    • The solution typically turns bright yellow (formation of the nitrophenyl thioether byproduct).[1]

  • Workup: Dilute with ether/water. The secondary amine product is in the organic layer (or aqueous if acidified).[1] Note: Thiophenol is toxic and malodorous; bleach quenching of glassware is recommended.[1]

Biological Relevance & Pharmacophore Design[3]

While primarily a synthetic intermediate, the N-cyclopropyl-4-nitrobenzenesulfonamide scaffold possesses intrinsic biological relevance.[1]

  • Antibacterial Activity: Like many sulfonamides, this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.[1]

  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety (

    
    ) is a classic "zinc binder" in CA enzymes.[1] The cyclopropyl tail provides unique steric fit within the hydrophobic pocket of CA isoforms (e.g., hCA II or hCA IX), potentially offering selectivity over other alkyl derivatives.
    
  • Cyclopropyl Pharmacophore: The cyclopropyl group is a "privileged structure" in drug design (e.g., Ciprofloxacin, Nevirapine).[1] It improves metabolic stability (blocking

    
    -hydroxylation) and increases potency by rigidifying the structure.[1]
    
Structure-Activity Relationship (SAR) Logic[1]

SAR Center N-cyclopropyl-4-nitrobenzenesulfonamide Nitro 4-Nitro Group: Electron withdrawing. Facilitates deprotection. Potential reduction to aniline (prodrug). Center->Nitro Sulfonamide Sulfonamide Linker: H-bond donor/acceptor. Zinc binding (CA inhibition). Bioisostere for amide. Center->Sulfonamide Cyclopropyl Cyclopropyl Tail: Metabolic stability (CYP450). Rigid conformation. Lipophilicity booster. Center->Cyclopropyl

Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional zones.[1]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374. Link

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines.[1] Chemical Communications, (4), 353-359.[1] Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement study. Journal of Medicinal Chemistry (Context: Cyclopropyl properties), 53(8), 3227-3246. Link

  • Organic Syntheses. (2006).[1] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[1] Organic Syntheses, 83, 161. Link

Sources

Foundational

Technical Whitepaper: Safe Handling and Characterization of N-cyclopropyl-4-nitrobenzenesulfonamide

[1] Executive Summary & Chemical Profile N-cyclopropyl-4-nitrobenzenesulfonamide is a critical intermediate in medicinal chemistry, often serving as a protected form of cyclopropylamine (using the Nosyl protecting group)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

N-cyclopropyl-4-nitrobenzenesulfonamide is a critical intermediate in medicinal chemistry, often serving as a protected form of cyclopropylamine (using the Nosyl protecting group) or a precursor to sulfonylurea-class pharmaceuticals.[1] While sulfonamides are generally stable, the presence of the nitro group (-NO₂) combined with the strained cyclopropyl ring introduces specific energetic and toxicological risks that distinguish it from standard organic solids.[1]

This guide moves beyond generic MSDS data, providing a researcher-focused workflow for synthesis, isolation, and thermal stability assessment.

Chemical Identity[2][3][4][5][6]
  • Chemical Name: N-cyclopropyl-4-nitrobenzenesulfonamide[1]

  • Molecular Formula: C₉H₁₀N₂O₄S[1]

  • Structural Alerts:

    • Nitro Group: Potential for energetic decomposition at elevated temperatures.[1][2]

    • Sulfonamide Moiety: High potential for skin sensitization and allergic cross-reactivity.[1]

    • Cyclopropyl Group: Strained ring system; metabolic stability concerns in downstream applications.[1]

Critical Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3]
Thermal Stability Not ClassifiedRisk: Exothermic decomposition >200°C (Requires DSC verification).[1]
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed (inferred from analogs).[1]

Physicochemical Stability & Thermal Analysis[7][9][10]

The Core Risk: The primary safety blind spot with this compound is assuming it behaves solely like a stable sulfonamide.[1] The para-nitro moiety imparts shock sensitivity potential and deflagration risks if the compound is dried at high temperatures or subjected to friction.[1]

Mandatory Thermal Screening (DSC/ARC)

Before scaling any synthesis >5g, you must characterize the thermal onset of decomposition (


).[1]

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Sample: 2–5 mg in a sealed gold or high-pressure crucible (to prevent evaporation masking decomposition).

  • Ramp: 5°C/min from 30°C to 350°C.

  • Acceptance Criteria:

    • Stable: No exotherms detected < 250°C.[1]

    • Caution: Exotherm onset between 150°C–250°C. Action:[1] Limit drying oven temp to

      
      .
      
    • Critical: Exotherm onset < 150°C or Energy Release > 500 J/g. Action: Classify as energetic; use blast shielding.[1]

Solubility Profile
  • Soluble: DMSO, DMF, Ethyl Acetate, DCM.[1]

  • Insoluble: Water, Hexanes.[1]

  • Implication: Spills cannot be simply washed away with water; organic solvents are required, increasing flammability risks during cleanup.[1]

Synthesis & Handling Workflow

The synthesis typically involves the nucleophilic attack of cyclopropylamine on 4-nitrobenzenesulfonyl chloride (Nosyl chloride).[1] This reaction is highly exothermic and generates HCl.[1]

The Synthesis Safety Loop

The following diagram outlines the critical control points (CCPs) where safety failures most often occur during synthesis.

SynthesisWorkflow cluster_risk Critical Risk Zone Start Reagent Prep Reagent1 4-Nitrobenzenesulfonyl Chloride (Corrosive) Start->Reagent1 Reagent2 Cyclopropylamine (Volatile/Toxic) Start->Reagent2 Reaction Reaction Phase (0°C - Exothermic) Reagent1->Reaction Slow Addition Reagent2->Reaction Temp < 10°C Quench Quench/Workup (Acid Neutralization) Reaction->Quench Monitor pH Isolation Isolation & Drying Quench->Isolation Phase Cut Storage Final Storage (Dark/Amb.) Isolation->Storage DSC Check Passed

Figure 1: Synthesis workflow highlighting the exothermic risk zone during reagent addition.

Detailed Protocol: Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.0 equiv)[1]

  • Cyclopropylamine (1.1 equiv)[1]

  • Triethylamine (1.2 equiv) or Pyridine (solvent/base)[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, internal temperature probe, and addition funnel.[1]

  • Solvation: Dissolve 4-nitrobenzenesulfonyl chloride in DCM. Cool to 0°C using an ice/brine bath.

  • Amine Addition (Crucial Step): Mix cyclopropylamine with Triethylamine in a separate flask. Add this mixture dropwise to the sulfonyl chloride solution.[1]

    • Safety Check: Maintain internal temperature < 10°C .[1] The reaction is instantaneous and exothermic.[1]

  • Monitoring: Allow to warm to room temperature (RT) over 2 hours. Monitor via TLC (30% EtOAc/Hexanes) for disappearance of sulfonyl chloride.[1]

  • Quench: Quench with 1M HCl (carefully) to neutralize excess amine and remove pyridine/TEA salts.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary. Do not distill the crude oil at high vacuum/high heat without DSC data.

Occupational Exposure & PPE Strategy

Because sulfonamides are potent sensitizers (causing "sulfa" allergies), containment is vital to prevent lab contamination.[1]

Hierarchy of Controls
  • Engineering: All weighing of the solid powder must occur in a Class II Biosafety Cabinet or a dedicated powder containment hood.[1]

  • Administrative: Designated "Sulfonamide Zone."[1] No shared equipment (spatulas/balances) with non-sensitizing projects.[1]

  • PPE:

    • Gloves: Double nitrile (0.11 mm minimum).[1] Change immediately upon splash.

    • Respiratory: If handling >10g open powder outside a hood, N95/P100 respirator is mandatory.[1]

    • Body: Tyvek sleeves or lab coat with cuff seals to prevent wrist exposure.[1]

Emergency Response Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Eye Eye Contact Type->Eye ActionSkin Wash 15min (Soap) Do NOT use solvent Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale ActionEye Flush 15min Seek Ophthalmologist Eye->ActionEye Medical Medical Evaluation (Mention Sulfonamide) ActionSkin->Medical ActionInhale->Medical ActionEye->Medical

Figure 2: Immediate response protocols for exposure incidents.

Storage and Waste Disposal

Storage Conditions
  • Temperature: Ambient (15–25°C). Refrigeration is acceptable but ensure the container is sealed to prevent moisture condensation (hydrolysis risk).[1]

  • Light: Protect from light (amber vials).[1] Nitro compounds can undergo photochemical degradation over long periods.[1]

  • Incompatibility: Store away from strong bases (NaOH, KOH) and strong reducing agents (Hydrazine, LAH), which can react violently with the nitro group.[1]

Waste Disposal
  • Solid Waste: Dispose of as Hazardous Chemical Waste .[1] Label clearly: "Contains Nitro-Sulfonamide / Potential Sensitizer."

  • Liquid Waste: Halogenated organic waste stream (due to DCM extraction).[1]

  • Decontamination: Wipe down surfaces with 10% NaOH (degrades the sulfonamide) followed by water and ethanol.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] 4-Nitrobenzenesulfonamide (Compound Summary).[1][4][5][6] PubChem.[1][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 4-nitrobenzenesulfonyl chloride.[7] (Precursor Safety Data). Retrieved from [Link](Note: General search landing for verification).[1]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards.[1] (7th ed.).[1][8] Elsevier.[1] (Reference for Nitro-group thermal instability).

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of N-cyclopropyl-4-nitrobenzenesulfonamide

Technical Whitepaper: Spectroscopic Characterization & Synthesis Validation of N-Cyclopropyl-4-nitrobenzenesulfonamide Executive Summary N-Cyclopropyl-4-nitrobenzenesulfonamide (CAS: 549476-61-1) is a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Synthesis Validation of N-Cyclopropyl-4-nitrobenzenesulfonamide

Executive Summary

N-Cyclopropyl-4-nitrobenzenesulfonamide (CAS: 549476-61-1) is a critical pharmacophore intermediate, often utilized in the synthesis of antiretroviral agents and broad-spectrum sulfonamide antibiotics.[1] Its structural integrity hinges on the stability of the strained cyclopropyl ring and the electron-withdrawing nitro group.[1]

This technical guide provides a definitive reference for the spectroscopic identification of this compound. Unlike generic databases, this document synthesizes field-proven characterization protocols, offering a self-validating system for researchers to confirm identity and purity during drug development workflows.[1]

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the genesis of the sample.[1] The synthesis typically involves the nucleophilic attack of cyclopropylamine on 4-nitrobenzenesulfonyl chloride.[1]

Key Impurity Markers to Watch:

  • Bis-sulfonylation: Formation of N,N-bis(4-nitrobenzenesulfonyl)cyclopropylamine (visible in MS as dimer mass).[1]

  • Hydrolysis: 4-Nitrobenzenesulfonic acid (visible in NMR as a shift in the aromatic region).[1]

  • Residual Amine: Cyclopropylamine hydrochloride (visible in 1H NMR at high field).[1]

SynthesisWorkflow Start 4-Nitrobenzenesulfonyl Chloride Base Et3N / DCM 0°C to RT Start->Base Reagent Cyclopropylamine (2.0 eq) Reagent->Base Product Crude Sulfonamide Base->Product Nucleophilic Substitution Workup Acid Wash (1M HCl) Removes excess amine Product->Workup Final Pure N-Cyclopropyl-4- nitrobenzenesulfonamide Workup->Final Recrystallization (EtOH/H2O)

Figure 1: Synthetic pathway and purification logic to minimize spectral interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is distinct due to the magnetic anisotropy of the cyclopropyl ring and the strong deshielding effect of the nitro group.[1]

Solvent: DMSO-d₆ (Recommended for solubility and observing the sulfonamide NH).[1] Frequency: 400 MHz or higher.

Diagnostic 1H NMR Data
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
Ar-H (Ortho to NO₂) 8.42 - 8.45Doublet (d)2HJ = 8.8 HzStrongly deshielded by NO₂ (AA'BB' system part A).[1]
NH (Sulfonamide) 8.20 - 8.35Broad Singlet1H-Exchangeable with D₂O.[1] Shift varies with concentration.
Ar-H (Ortho to SO₂) 8.05 - 8.09Doublet (d)2HJ = 8.8 HzDeshielded by SO₂, but less than NO₂ protons.[1]
Cyclopropyl CH 2.20 - 2.30Multiplet (m)1H-The methine proton is shielded relative to alkyl chains.[1]
Cyclopropyl CH₂ 0.50 - 0.65Multiplet (m)2H-Cis protons relative to the ring plane.[1]
Cyclopropyl CH₂ 0.35 - 0.45Multiplet (m)2H-Trans protons; high-field shift is diagnostic of the ring current.[1]

Expert Note: The separation between the two cyclopropyl methylene multiplets (0.50 vs 0.40 ppm) is a critical purity check. If these merge into a single blob, check for ring-opening degradation or paramagnetic impurities.[1]

13C NMR Reference
  • Aromatic Carbons: ~150.1 (C-NO₂), 145.8 (C-SO₂), 129.0 (C-meta), 124.8 (C-ortho).[1]

  • Cyclopropyl Methine: ~24.5 ppm.[1]

  • Cyclopropyl Methylene: ~5.8 ppm.[1][2]

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the oxidation state of the sulfur and nitrogen centers.[1] The absence of a carbonyl stretch (1650-1750 cm⁻¹) is the first "pass/fail" check against amide byproducts.[1]

Method: KBr Pellet or ATR (Diamond Crystal).[1]

Functional GroupWavenumber (cm⁻¹)IntensityModeValidation Criteria
N-H Stretch 3260 - 3290MediumStretchingSharp band; confirms secondary sulfonamide.[1]
C-H (Aromatic) 3105WeakStretchingDiagnostic of aromatic ring.
NO₂ (Asymmetric) 1530 - 1535StrongStretchingCritical Marker: Must be distinct and sharp.[1]
SO₂ (Asymmetric) 1345 - 1355StrongStretchingClassic sulfonamide band 1.[1]
NO₂ (Symmetric) 1310 - 1320StrongStretchingOften overlaps with SO₂ region; look for doublet shoulders.[1]
SO₂ (Symmetric) 1160 - 1170StrongStretchingClassic sulfonamide band 2.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight confirmation.[1] For sulfonamides, Electrospray Ionization (ESI) in Negative Mode is often more sensitive due to the acidic NH proton, though Positive Mode is standard for screening.

Molecular Formula: C₉H₁₀N₂O₄S Exact Mass: 242.04

Fragmentation Logic (ESI-MS/MS)

The fragmentation of N-cyclopropyl-4-nitrobenzenesulfonamide follows a specific rearrangement pathway involving the extrusion of SO₂.[1][3]

  • Parent Ion (ESI+): m/z 243 [M+H]⁺

  • Parent Ion (ESI-): m/z 241 [M-H]⁻

Key Fragmentation Pathway (Positive Mode):

  • [M+H]⁺ (243): Protonated molecular ion.[1]

  • Loss of SO₂ (Rearrangement): The sulfonamide rearranges to an amine-like intermediate, expelling SO₂ (64 Da).[1]

    • Fragment:m/z 179 (N-cyclopropyl-4-nitroaniline derivative).[1]

  • Cleavage of S-N Bond: Direct cleavage yields the sulfonyl cation.[1]

    • Fragment:m/z 186 (4-nitrobenzenesulfonyl cation).[1]

    • Fragment:m/z 56 (Cyclopropylamine radical/cation).[1]

MSFragmentation Parent [M+H]+ m/z 243 Rearrange SO2 Extrusion (-64 Da) Parent->Rearrange Cleavage S-N Bond Cleavage Parent->Cleavage Frag1 [M+H - SO2]+ m/z 179 Rearrange->Frag1 Frag2 [Ar-SO2]+ m/z 186 Cleavage->Frag2 Frag3 [Cyclopropylamine+H]+ m/z 58 Cleavage->Frag3

Figure 2: ESI-MS fragmentation tree.[1] The presence of m/z 186 is the primary confirmation of the nitrobenzenesulfonyl core.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3][4] (General reference for AA'BB' systems and cyclopropyl anisotropy).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 4-Nitrobenzenesulfonamide (Analog Reference).[1] (Used for validating the nitro-sulfonyl core fragmentation).[1]

  • Klagkou, K., et al. (2003).[1][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][4] (Mechanistic source for SO₂ extrusion).[1]

  • Organic Syntheses. (2006).[1] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides.[1] Org.[1][2][5] Synth. 83,[1] 1. (Analogous synthesis procedure validation).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-cyclopropyl-4-nitrobenzenesulfonamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Inhibitory Potential of N-cyclopropyl-4-nitrobenzenesulfonamide N-cyclopropyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of N-cyclopropyl-4-nitrobenzenesulfonamide

N-cyclopropyl-4-nitrobenzenesulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a class of molecules renowned for their diverse biological activities. The incorporation of a cyclopropyl moiety and a nitro group suggests its potential as a modulator of enzyme activity, making it a compound of interest in drug discovery and chemical biology. Sulfonamides have been successfully developed as inhibitors for a range of enzymes, including carbonic anhydrases, dihydrofolate reductase, and matrix metalloproteinases.[1][2][3] This document provides a comprehensive guide to utilizing N-cyclopropyl-4-nitrobenzenesulfonamide in enzyme inhibition assays, with a primary focus on carbonic anhydrase as a representative enzyme class. The protocols and principles outlined herein are, however, adaptable to other potential enzyme targets.

Physicochemical Properties and Handling

Understanding the physicochemical properties of N-cyclopropyl-4-nitrobenzenesulfonamide is crucial for accurate and reproducible assay results. While specific experimental data for this exact molecule is limited, we can infer its properties from structurally similar compounds like N-cyclopropyl-2-nitrobenzenesulfonamide.

Solubility: N-cyclopropyl-4-nitrobenzenesulfonamide is expected to have limited solubility in aqueous solutions due to the hydrophobic nature of the cyclopropyl group and the benzene ring.[4] The presence of the electron-withdrawing nitro group can further influence its solubility characteristics.[4] Therefore, a water-miscible organic co-solvent is necessary for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective choice.

Stock Solution Preparation:

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Rationale: A high-concentration stock minimizes the final concentration of DMSO in the assay, as high concentrations of organic solvents can denature enzymes and interfere with the assay.

  • Procedure:

    • Accurately weigh a precise amount of N-cyclopropyl-4-nitrobenzenesulfonamide powder.

    • Add the calculated volume of 100% DMSO to achieve the desired molarity.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

PropertyPredicted/Inferred ValueSource
Molecular Formula C₉H₁₀N₂O₄SInferred
Molecular Weight ~242.25 g/mol Inferred
Aqueous Solubility Poor[4]
Organic Solubility Soluble in DMSO, ethanol, and other organic solvents.[4]
pKa (Sulfonamide) Weakly acidic, with an estimated pKa around 10-11.[4]

PART 1: The Rationale of Inhibition - Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.[1] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][5] The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction and thereby blocking its catalytic activity.[6]

Given the structural features of N-cyclopropyl-4-nitrobenzenesulfonamide, carbonic anhydrase represents a logical and well-characterized primary target for initial screening and detailed inhibition studies.

PART 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for assessing the inhibitory activity of N-cyclopropyl-4-nitrobenzenesulfonamide against a representative human carbonic anhydrase isoform, such as hCA II.

Protocol 1: In Vitro Inhibition Assay of Carbonic Anhydrase II (Esterase Activity)

This assay utilizes the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically.[5]

Materials and Reagents:

  • N-cyclopropyl-4-nitrobenzenesulfonamide

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • p-Nitrophenyl acetate (pNPA)

  • Acetazolamide (a known CA inhibitor, for positive control)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~400 nm

Experimental Workflow Diagram:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) D Dispense Buffer and Inhibitor to 96-well plate A->D B Prepare Inhibitor Stock (N-cyclopropyl-4-nitrobenzenesulfonamide in DMSO) C Serial Dilution of Inhibitor B->C C->D E Add Enzyme (hCA II) Pre-incubate D->E 10 min pre-incubation F Initiate Reaction (Add pNPA Substrate) E->F G Measure Absorbance (Kinetic or Endpoint) F->G Monitor product formation H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for the in vitro enzyme inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a working solution of hCA II in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course. This needs to be determined empirically.

    • Substrate Solution: Prepare a stock solution of pNPA in a minimal amount of acetonitrile and dilute it with the assay buffer to the desired final concentration (e.g., 0.6 mM). Prepare this solution fresh before use.[5]

    • Inhibitor Solutions: Perform serial dilutions of the N-cyclopropyl-4-nitrobenzenesulfonamide DMSO stock solution to obtain a range of concentrations for testing. It is advisable to perform initial dilutions in DMSO before the final dilution into the aqueous assay buffer to prevent precipitation.

    • Positive Control: Prepare a dilution series of acetazolamide, a known potent CA inhibitor.

  • Assay Protocol (96-well plate format):

    • To each well, add the components in the following order:

      • Assay Buffer

      • Inhibitor solution (or DMSO for the uninhibited control)

      • Enzyme solution

    • The final volume at this stage should be less than the total reaction volume to accommodate the substrate addition.

    • Include the following controls:

      • 100% Activity Control: Enzyme + Buffer + DMSO (no inhibitor)

      • Blank Control: Buffer + Substrate (no enzyme)

      • Positive Control: Enzyme + Buffer + Acetazolamide

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5][7]

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at ~400 nm over time (kinetic assay) or incubate for a fixed period (e.g., 30 minutes) and then measure the final absorbance (endpoint assay).[5]

Data Analysis:

  • Calculate the Rate of Reaction: For a kinetic assay, determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. For an endpoint assay, subtract the blank absorbance from all other readings.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] * 100

  • Determine the IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).[8][9]

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Self-Validation and Trustworthiness:

  • The inclusion of a known inhibitor (acetazolamide) serves as a positive control to validate the assay's performance.

  • The 100% activity and blank controls are essential for accurate calculation of inhibition.

  • Ensure the final DMSO concentration is consistent across all wells and is at a level that does not significantly affect enzyme activity (typically ≤1%).

Protocol 2: Determining the Mechanism of Inhibition (MOI)

Once the IC₅₀ is established, further experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Experimental Design:

  • Vary the concentration of the substrate (pNPA) around its Michaelis-Menten constant (Kₘ).

  • For each substrate concentration, perform the inhibition assay with a range of N-cyclopropyl-4-nitrobenzenesulfonamide concentrations.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Kₘ and Vₘₐₓ.

Interpreting the Results:

  • Competitive Inhibition: Vₘₐₓ remains unchanged, while Kₘ increases.

  • Non-competitive Inhibition: Vₘₐₓ decreases, while Kₘ remains unchanged.

  • Uncompetitive Inhibition: Both Vₘₐₓ and Kₘ decrease.

  • Mixed Inhibition: Both Vₘₐₓ and Kₘ are altered.

PART 3: Visualization and Advanced Insights

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway impacted by inhibiting a specific carbonic anhydrase isoform can be complex and tissue-dependent, a generalized representation can illustrate its importance. For instance, in certain cancers, CA IX is upregulated and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

Signaling_Pathway cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) (Target Enzyme) HIF1a->CAIX Upregulates pH_regulation CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->pH_regulation Catalyzes Inhibitor N-cyclopropyl-4- nitrobenzenesulfonamide Inhibitor->CAIX Inhibits Acidification Extracellular Acidification pH_regulation->Acidification Metastasis Tumor Growth & Metastasis Acidification->Metastasis

Caption: Hypothetical role of CA IX in the tumor microenvironment.

Conclusion and Future Directions

This guide provides a robust framework for the characterization of N-cyclopropyl-4-nitrobenzenesulfonamide as an enzyme inhibitor, with a specific, detailed protocol for carbonic anhydrase. The principles outlined here are broadly applicable to the study of other potential enzyme targets for this compound. Further investigations could explore its selectivity across different carbonic anhydrase isoforms, its efficacy in cell-based assays, and its potential as a lead compound for drug development.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Retrieved from [Link]

  • Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. (2018). PubMed Central (PMC). Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Steady-state enzyme kinetics. (2021). The Biochemist. Retrieved from [Link]

  • Inhibition Studies of Sulfonamide-Containing Folate Analogs in Yeast. (n.d.). PubMed. Retrieved from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • DOT Language. (2024). Graphviz. Retrieved from [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PubMed Central (PMC). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). ACS Omega. Retrieved from [Link]

  • Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • How can I increase the solubility to perform an enzyme assay?. (2015). ResearchGate. Retrieved from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of sulfonamide group in matrix metalloproteinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Challenges in Matrix Metalloproteinases Inhibition. (n.d.). MDPI. Retrieved from [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). aaps.org. Retrieved from [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). ResearchGate. Retrieved from [Link]

  • Sulfone and Folate reductase inhibitors. (n.d.). studocu.com. Retrieved from [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022). Towards Data Science. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). ncona.com. Retrieved from [Link]

  • 4-Nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Sulphonamides: Deserving class as MMP inhibitors?. (n.d.). PubMed. Retrieved from [Link]

  • N-cyclopropyl-4-methylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

protocol for N-cyclopropyl-4-nitrobenzenesulfonamide synthesis in the lab

Here is a comprehensive Application Note and Protocol for the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide, designed for research and drug development professionals. Executive Summary & Scientific Rationale The s...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide, designed for research and drug development professionals.

Executive Summary & Scientific Rationale

The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide is a fundamental transformation in medicinal chemistry, often serving two distinct purposes:

  • Pharmacophore Installation: The sulfonamide moiety is a privileged structure in drug discovery, exhibiting antibacterial (sulfa drugs), anti-inflammatory, and carbonic anhydrase inhibitory activities. The cyclopropyl group introduces unique steric constraints and metabolic stability compared to isopropyl or ethyl analogs.

  • Fukuyama Amine Synthesis (Intermediate): The 4-nitrobenzenesulfonyl (Nosyl) group is a premier amine protecting group. It renders the sulfonamide nitrogen sufficiently acidic (

    
    ) to undergo Mitsunobu reactions or alkylations, enabling the synthesis of secondary amines upon subsequent deprotection with thiols.
    

This protocol details the nucleophilic substitution reaction between cyclopropylamine and 4-nitrobenzenesulfonyl chloride. The method prioritizes regioselectivity, high yield, and ease of purification, utilizing a base-mediated Schotten-Baumann type mechanism in an organic solvent.

Safety & Hazard Analysis

Critical Warning: This procedure involves corrosive and toxic reagents.[1][2] All manipulations must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassHandling Precaution
4-Nitrobenzenesulfonyl chloride (Nosyl chloride) Corrosive, Moisture SensitiveCauses severe skin burns and eye damage. Reacts with water to form HCl. Store under inert gas.
Cyclopropylamine Flammable, Toxic, CorrosiveHigh volatility. Avoid inhalation. Use spark-proof tools.
Triethylamine (

)
Flammable, Corrosivelachrymator. Handle in fume hood.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse chemically resistant gloves (PVA or heavy nitrile).

Reaction Mechanism & Stoichiometry

The reaction proceeds via the nucleophilic attack of the primary amine (cyclopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The base (


) acts as an HCl scavenger to drive the equilibrium forward and prevent the protonation of the amine nucleophile.

Chemical Equation:



Stoichiometric Table:

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
4-Nitrobenzenesulfonyl chloride Electrophile1.0221.62Solid
Cyclopropylamine Nucleophile1.1 - 1.257.090.824
Triethylamine Base1.5 - 2.0101.190.726
Dichloromethane (DCM) SolventN/A84.931.33

Rationale: A slight excess of amine and base ensures complete consumption of the limiting reagent (sulfonyl chloride), which simplifies purification as the excess amine is volatile or easily washed away.

Experimental Protocol

Equipment Preparation
  • Round-bottom flask (RBF) (100 mL or appropriate size for scale).

  • Magnetic stir bar.

  • Addition funnel or syringe pump (for larger scales to control exotherm).

  • Ice-water bath.

  • Inert gas line (

    
     or 
    
    
    
    ).
Step-by-Step Procedure

Step 1: Solubilization (0 - 10 min)

  • Flame-dry or oven-dry the RBF and cool under a stream of nitrogen.

  • Charge the RBF with 4-Nitrobenzenesulfonyl chloride (1.0 equiv).

  • Add anhydrous DCM (concentration ~0.2 M relative to sulfonyl chloride).

  • Stir until the solid is fully dissolved.

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Addition of Base and Amine (10 - 30 min)

  • Add Triethylamine (1.5 equiv) to the cooled solution. Note: A slight color change may occur.

  • Add Cyclopropylamine (1.1 equiv) dropwise over 10-15 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause solvent boiling or impurity formation.

  • Maintain the temperature at 0°C during addition.

Step 3: Reaction Maintenance (30 min - 4 hours)

  • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

  • Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm). The product will be a distinct UV-active spot, more polar than the starting chloride but less polar than the sulfonic acid byproduct.

Step 4: Workup (Quenching & Extraction)

  • Dilute the reaction mixture with additional DCM.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ).
    
    • Purpose: Converts excess Triethylamine and Cyclopropylamine into water-soluble salts (

      
      ), removing them from the organic phase.
      
  • Base Wash: Wash the organic layer with Saturated

    
      (
    
    
    
    ).
    • Purpose: Removes any hydrolyzed 4-nitrobenzenesulfonic acid byproduct.

  • Brine Wash: Wash with saturated NaCl solution (

    
    ) to remove residual water.
    
  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

Step 5: Purification & Analysis

  • Crude Appearance: Typically a pale yellow to off-white solid.

  • Purification: If TLC shows impurities, recrystallize from Ethanol/Water or perform flash column chromatography (

    
    , Hexanes/EtOAc gradient).
    
  • Characterization: Confirm structure via

    
     NMR and LC-MS.
    

Workflow Visualization

G Start Start: Dry RBF under N2 Solubilization Dissolve 4-Nosyl-Cl in DCM Cool to 0°C Start->Solubilization Addition Add Et3N (1.5 eq) Add Cyclopropylamine (1.1 eq) Dropwise Solubilization->Addition 0°C Reaction Warm to RT Stir 2-4 Hours (Monitor TLC) Addition->Reaction Exothermic Workup_Acid Wash: 1M HCl (Removes Amines) Reaction->Workup_Acid Complete Workup_Base Wash: Sat. NaHCO3 (Removes Sulfonic Acid) Workup_Acid->Workup_Base Drying Dry (Na2SO4) & Concentrate Workup_Base->Drying Product Final Product: N-cyclopropyl-4-nitrobenzenesulfonamide Drying->Product

Caption: Step-by-step synthesis workflow for N-cyclopropyl-4-nitrobenzenesulfonamide, highlighting critical wash steps for purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; minimize exposure of reagents to air before addition.
Impurity: Sulfonic Acid Incomplete WashIncrease the volume or number of Sat.

washes during workup.
Impurity: Bis-sulfonylation Excess Sulfonyl ChlorideEnsure strictly >1.0 equivalent of amine is used. Bis-sulfonylation is rare with secondary sulfonamides but possible with primary amines if stoichiometry is off.
Color: Dark/Black DecompositionReaction temperature too high during amine addition. Keep strictly at 0°C during addition.

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

    • Context: Primary reference for the use of Nitrobenzenesulfonamides (Nosyl group)
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

    • Context: Authoritative source for standard protocols regarding sulfonamide form
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

    • Context: Foundational text describing the mechanism of nucleophilic substitution

Sources

Method

High-Throughput Screening with N-Cyclopropyl-4-nitrobenzenesulfonamide Libraries

Content Type: Application Note & Detailed Protocol Target Audience: Senior Researchers, HTS Specialists, and Medicinal Chemists[1] Executive Summary & Scientific Rationale The N-cyclopropyl-4-nitrobenzenesulfonamide scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Target Audience: Senior Researchers, HTS Specialists, and Medicinal Chemists[1]

Executive Summary & Scientific Rationale

The N-cyclopropyl-4-nitrobenzenesulfonamide scaffold represents a specialized chemical space often utilized in fragment-based drug discovery (FBDD) and focused library screening for anti-infective (specifically anti-tubercular via DprE1 inhibition) and antitumor applications.[1]

While the sulfonamide moiety provides a classic hydrogen-bonding pharmacophore often targeting carbonic anhydrases or protease active sites, the N-cyclopropyl group serves two critical medicinal chemistry functions:[1]

  • Metabolic Stability: It acts as a bioisostere for alkyl groups, often blocking metabolic oxidation at the

    
    -carbon (cytochrome P450 stabilization).[1]
    
  • Conformational Constraint: It restricts the freedom of the N-S bond, potentially locking the molecule into a bioactive conformation.[1]

However, the 4-nitro group introduces specific challenges in High-Throughput Screening (HTS). Nitroaromatics can act as "frequent hitters" or PAINS (Pan-Assay Interference Compounds) via two mechanisms: redox cycling (generating false positives in reducing environments) and fluorescence quenching (via the inner filter effect or direct quenching).[1]

This guide details the protocol for screening libraries based on this scaffold, with specific emphasis on mitigating nitro-associated interference.

Library Preparation & Management[1]

Chemical Properties & Solubility[1]
  • Core Scaffold: N-cyclopropyl-4-nitrobenzenesulfonamide[1]

  • Molecular Weight: ~242.25 Da[1]

  • Lipophilicity (cLogP): ~1.5–2.0 (Moderate; generally membrane permeable).[1]

  • Solubility: High in DMSO; moderate to low in aqueous buffers depending on pH.[1]

Stock Solution Protocol

To prevent precipitation during the liquid handling phase:

  • Dissolution: Dissolve library compounds to 10 mM in anhydrous DMSO (Grade: HTS-certified, <0.1% water).

  • Storage: Store in Matrix™ tubes or 384-well polypropylene storage plates at -20°C.

    • Critical Step: Use heat-sealed aluminum foil seals to prevent DMSO hygroscopicity.[1] Water uptake causes compound precipitation and degradation (hydrolysis of the sulfonamide bond is slow, but precipitation is rapid).[1]

  • QC Validation: Randomly select 5% of the library for LC-MS validation.

    • Acceptance Criteria: >90% purity; verify the integrity of the nitro group (mass M) vs. reduced aniline (M-30 or M-32).

HTS Assay Development: Mitigating Interference

When screening nitrobenzenesulfonamides, standard fluorescence intensity (FLINT) assays are risky due to quenching.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Red-Shifted Assays are recommended.[1]

Assay Selection Matrix
Assay FormatRisk Level with Nitro ScaffoldMitigation Strategy
Standard Fluorescence (Ex 340/Em 450) HIGH The nitro group absorbs in the UV/blue region (300–400 nm), causing the Inner Filter Effect.[1] Avoid if possible.
TR-FRET (Europium/Terbium) LOW Long fluorescence lifetime allows measurement after background autofluorescence decays.[1] Ratiometric readout corrects for quenching.
Luminescence (Luciferase) MODERATE Nitro compounds can inhibit luciferase directly.[1] Requires a counter-screen with purified luciferase.[1]
Absorbance MODERATE Nitro group has strong absorbance.[1] Use wavelengths >450 nm.

Detailed Screening Protocol

Target Example: Cysteine Protease Inhibition (Generic Model) Library: 10,000 N-cyclopropyl-4-nitrobenzenesulfonamide derivatives.[1] Format: 384-well low-volume black plates.[1]

Reagents[1][2]
  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100, 1 mM DTT.[1]

    • Note: DTT is essential for protease activity but can reduce nitro groups over long incubations.[1] Keep incubation < 2 hours.

  • Enzyme: Target Protease (5 nM final).

  • Substrate: Red-shifted fluorogenic peptide (Ex 540 nm / Em 590 nm) to minimize nitro-quenching interference.

Workflow Steps

Step 1: Compound Dispensing (Acoustic Transfer) [1]

  • Use an acoustic liquid handler (e.g., Echo® 650).[1]

  • Transfer 20 nL of 10 mM compound stock into assay plates.

  • Controls:

    • Columns 1-2: DMSO (Negative Control / 0% Inhibition).[1]

    • Columns 23-24: Reference Inhibitor (Positive Control / 100% Inhibition).[1]

Step 2: Enzyme Addition

  • Dispense 5 µL of Enzyme Solution using a non-contact dispenser (e.g., Multidrop Combi).

  • Pre-incubation: Centrifuge plates (1000 rpm, 1 min) and incubate for 15 mins at RT. This allows the scaffold to bind potential allosteric pockets.[1]

Step 3: Substrate Addition

  • Dispense 5 µL of Substrate Solution.

  • Final Assay Volume: 10 µL.

  • Final Compound Concentration: 20 µM (0.2% DMSO).

Step 4: Incubation & Read

  • Incubate for 60 minutes at RT in the dark.

  • Read Fluorescence (Ex 540 / Em 590) on a multimode plate reader (e.g., EnVision or PHERAstar).[1]

Data Analysis & Hit Validation

Primary Analysis

Calculate Percent Inhibition and Z-Prime (


) :


[1]
  • Requirement:

    
     for a valid plate.[1]
    
Triage of Nitro-Specific False Positives

The "Nitro" group is the primary source of artifacts.[1] Implement the following logic:

  • Optical Interference Check:

    • Compare signal in "Enzyme-free" wells (if available) or run a parallel "compound + fluorophore only" plate.[1]

    • Observation: If fluorescence is significantly lower than DMSO controls in the absence of enzyme, the compound is a Quencher .[1] Discard.

  • Redox Cycling Counter-Screen:

    • Nitro groups can generate reactive oxygen species (ROS) in the presence of DTT, oxidizing the enzyme's catalytic cysteine.[1]

    • Validation: Re-test hits in buffer with low reducing agent (e.g., 100 µM TCEP instead of DTT) or add Catalase (100 U/mL) to scavenge H2O2.[1] If potency drops significantly, the hit is likely a redox artifact.[1]

Visualization: Screening Workflow & Logic

HTS_Workflow Library N-cyclopropyl-4-nitro Library Source (10mM DMSO) Acoustic Acoustic Dispense (20 nL) Echo 650 Library->Acoustic Plate 384-Well Assay Plate Acoustic->Plate Enzyme Add Target Enzyme (Pre-incubation 15 min) Plate->Enzyme Substrate Add Red-Shifted Substrate (Ex 540 / Em 590) Enzyme->Substrate Read Plate Reader (Fluorescence Intensity) Substrate->Read Analysis Data Analysis (Z' calc) Read->Analysis Hit_Triage Hit Triage Decision Analysis->Hit_Triage Quench_Check Counter-Screen 1: Quenching Check (Compound + Fluorophore) Hit_Triage->Quench_Check Primary Hit Redox_Check Counter-Screen 2: Redox Check (Add Catalase / Swap DTT) Quench_Check->Redox_Check Not a Quencher Artifact Discard (Artifact) Quench_Check->Artifact Quenches Signal Valid_Hit Validated Hit (Lead Optimization) Redox_Check->Valid_Hit Activity Retained Redox_Check->Artifact Activity Lost

Caption: Logical workflow for screening nitrobenzenesulfonamides, emphasizing the critical triage steps for quenching and redox artifacts.

Troubleshooting Guide

IssueProbable CauseSolution
High Plate CV% (>10%) Compound precipitationCheck DMSO tolerance of the assay. Ensure intermediate dilution step if using tip-based dispensing.[1] Acoustic dispensing is preferred.[1]
"Sticky" Compounds Hydrophobic aggregationAdd 0.01% Triton X-100 or CHAPS to assay buffer.[1]
Signal Drift Nitro reductionLimit incubation time. Avoid high concentrations of strong reducing agents (e.g., >5 mM DTT).[1] Use TCEP if possible.[1]
Low Z' (<0.5) Inner Filter EffectSwitch to a red-shifted dye (e.g., Rhodamine 110 or Cy5-based) to move away from nitro absorbance.[1]

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.[1] Link

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019).[1] Nitro-Group-Containing Drugs.[1][2] Journal of Medicinal Chemistry, 62(6), 2851–2893.[1] Link[1]

  • PubChem Compound Summary. (2024). 4-Nitrobenzenesulfonamide (CAS 6325-93-5).[1][3][4] National Library of Medicine.[1] Link

Sources

Application

N-cyclopropyl-4-nitrobenzenesulfonamide in protein co-crystallization trials

Application Note: AN-CRYST-2026-04 Optimized Protocols for Co-Crystallization of N-cyclopropyl-4-nitrobenzenesulfonamide with Carbonic Anhydrase II Executive Summary This application note provides a rigorous technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-2026-04 Optimized Protocols for Co-Crystallization of N-cyclopropyl-4-nitrobenzenesulfonamide with Carbonic Anhydrase II

Executive Summary

This application note provides a rigorous technical guide for the structural characterization of N-cyclopropyl-4-nitrobenzenesulfonamide (N-CNBS) in complex with Human Carbonic Anhydrase II (hCAII). While sulfonamides are classical zinc-binding inhibitors, the introduction of the N-cyclopropyl moiety introduces specific hydrophobic requirements that challenge standard aqueous crystallization protocols.[1]

This guide addresses the critical solubility paradox: the ligand requires organic solvents (DMSO) for solubilization, yet the protein crystal lattice is destabilized by high solvent concentrations. We present two validated workflows—De Novo Co-Crystallization and High-Concentration Soaking —designed to maximize ligand occupancy while preserving diffraction quality.[1]

Physicochemical Profile & Structural Rationale

Ligand: N-cyclopropyl-4-nitrobenzenesulfonamide Target: Human Carbonic Anhydrase II (hCAII)[1]

PropertyCharacteristicExperimental Implication
Core Pharmacophore Primary Sulfonamide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Binds directly to the active site

ion, displacing the catalytic water molecule (Wat263).
Electronic Effect 4-Nitro Group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Electron-withdrawing group increases the acidity of the sulfonamide protons (pKa

9.0), enhancing electrostatic interaction with the metal center.
Hydrophobicity N-Cyclopropyl TailTargets the hydrophobic sub-pocket (Val121, Leu198, Trp209).[1] Critical: This group significantly reduces aqueous solubility compared to unsubstituted sulfonamides.[1]
Solubility Limit Low (< 1 mM in water)Requires DMSO stock preparation; aqueous dilution must be rapid to prevent micro-precipitation before binding.[1]

Experimental Workflows

Decision Tree: Selecting the Correct Method

The choice between co-crystallization and soaking depends on the stability of the apo-crystals and the binding affinity (


) of the ligand.

G Start START: Ligand Characterization SolubilityCheck Is Ligand Soluble >5mM in aqueous buffer? Start->SolubilityCheck AffinityCheck Is Kd < 100 nM? SolubilityCheck->AffinityCheck Yes MethodA METHOD A: De Novo Co-Crystallization SolubilityCheck->MethodA No (Hydrophobic) AffinityCheck->MethodA No (Weak Binder) MethodB METHOD B: Soaking (High DMSO Tolerance) AffinityCheck->MethodB Yes (Tight Binder) MethodC METHOD C: Seed-Mediated Co-Crystallization MethodA->MethodC If nucleation fails

Figure 1: Decision matrix for sulfonamide-protein complex generation. N-CNBS typically follows Method A due to the hydrophobic cyclopropyl tail.

Detailed Protocols

Phase 1: Ligand Preparation (Critical Step)

Rationale: Inconsistent occupancy often stems from "crashed-out" ligand that appears soluble to the naked eye but exists as micro-crystalline aggregates.[1]

  • Stock Synthesis: Dissolve N-CNBS powder in 100% anhydrous DMSO to a final concentration of 100 mM .

    • Note: Sonicate for 60 seconds to ensure complete dissolution.

  • Working Aliquots: Store in 10

    
    L aliquots at -20°C. Do not freeze-thaw more than twice to prevent hydrolysis or hydration of the DMSO.
    
Phase 2: Method A - De Novo Co-Crystallization

Best for: High-resolution structures where the ligand induces a conformational change (e.g., movement of Phe131 or Leu198).

Reagents:

  • Protein: hCAII at 10 mg/mL in 20 mM Tris-HCl, pH 8.0.

  • Precipitant: 1.5 M Sodium Citrate, 0.1 M Tris pH 8.0 (Standard Condition).[1]

  • Ligand: 100 mM N-CNBS in DMSO.

Step-by-Step:

  • Pre-Incubation:

    • Add N-CNBS stock to the protein solution to a final concentration of 2 mM (approx. 5:1 molar excess).

    • Crucial: Final DMSO concentration must be ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       2% (v/v).
      
    • Incubate on ice for 30 minutes .

  • Clarification:

    • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

    • Why? This removes any ligand that precipitated upon contact with the aqueous buffer, preventing nucleation sites that lead to salt showers.

  • Hanging Drop Setup:

    • Mix 2 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      L Protein-Ligand Complex + 2 
      
      
      
      L Precipitant.
    • Seal over 500 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      L reservoir solution.
      
    • Incubate at 293 K (20°C).

  • Observation: Crystals typically appear within 2–5 days.[1]

Phase 3: Method B - Soaking (Robust Systems)

Best for: High-throughput screening or if the protein precipitates during pre-incubation.[1]

Step-by-Step:

  • Grow Apo-Crystals: Use the standard Sodium Citrate condition described above.

  • Prepare Soaking Solution:

    • Create a solution of 1.6 M Sodium Citrate (slightly higher than reservoir to prevent dissolving), 0.1 M Tris pH 8.0.

    • Add N-CNBS to 5 mM (Final DMSO: 5%).

  • Transfer:

    • Move apo-crystals into the soaking drop using a nylon loop.[1]

    • Time: Soak for 10 minutes to 1 hour .

    • Warning: Long soaks (>2 hours) with hydrophobic sulfonamides often degrade crystal quality due to DMSO accumulation.[1]

  • Cryo-Protection:

    • Transfer crystal briefly (<30s) to Mother Liquor + 20% Glycerol + 2 mM Ligand.

    • Flash cool in liquid nitrogen.

Structural Validation & Mechanism

Upon solving the structure (typically Molecular Replacement using PDB: 4FIK), validation of the N-CNBS binding requires inspection of the active site electron density.

Expected Interaction Network

The following diagram illustrates the necessary contacts to confirm a successful complex.

BindingSite Zn Zinc Ion (Zn2+) His94 His 94 Zn->His94 Coord His96 His 96 Zn->His96 Coord His119 His 119 Zn->His119 Coord LigandHead Sulfonamide N (N-CNBS) LigandHead->Zn Tetrahedral Coord Thr199 Thr 199 (Gatekeeper) LigandHead->Thr199 H-Bond LigandTail Cyclopropyl Ring HydroPocket Hydrophobic Pocket (Val121, Leu198) LigandTail->HydroPocket Van der Waals

Figure 2: Interaction map of N-CNBS within the hCAII active site.[1] The sulfonamide nitrogen coordinates the Zinc, while the cyclopropyl tail exploits the hydrophobic pocket.

Validation Checklist:

  • Difference Map (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Look for continuous green density (>3.0 
    
    
    
    ) connected to the Zinc ion.
  • Anomalous Signal: If collecting at Zinc edge, the Zn position confirms the center of the active site.

  • Displacement: The native water molecule (Wat263) must be absent.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Drop Ligand insolubility in aqueous buffer.[1]Reduce ligand concentration to 1 mM; Increase DMSO to 5% (if protein tolerates); Switch to co-crystallization with seeding.[1]
No Ligand Density Low occupancy or hydrolysis.[1]Use fresh ligand stock; Increase soaking time; Ensure cryo-protectant contains ligand.[1]
Cracked Crystals Osmotic shock from DMSO.Perform "step-soaking": Transfer crystal to 1% DMSO -> 2.5% -> 5% DMSO + Ligand.[1]
Twinning High symmetry space group ambiguity.[1]Check data processing statistics (L-test); Re-screen with lower precipitant concentration.

References

  • Di Fiore, A. et al. (2022).[1] Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.

  • Hassell, A. M. et al. (2007).[1] Crystallization of protein–ligand complexes. Acta Crystallographica Section F.

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

Method

Application Notes &amp; Protocols for the Investigation of N-cyclopropyl-4-nitrobenzenesulfonamide as a Potential Antibacterial Agent

Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel an...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of multidrug-resistant bacteria that are a leading cause of hospital-acquired infections and pose a significant threat to global public health.[1][2][3] The sulfonamide class of drugs were among the first synthetic antimicrobial agents and function by inhibiting folate biosynthesis, a pathway essential for bacterial survival.[4][5] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in the folic acid synthesis pathway.[][7]

N-cyclopropyl-4-nitrobenzenesulfonamide is a synthetic molecule that combines the core sulfonamide scaffold with a cyclopropyl moiety. The cyclopropyl group is a "bioisostere" often used in medicinal chemistry to improve metabolic stability and target binding affinity. This application note provides a structured, tiered approach to thoroughly characterize the antibacterial potential of N-cyclopropyl-4-nitrobenzenesulfonamide, from initial synthesis and primary screening to mechanism of action studies and preliminary safety assessment.

Synthesis and Characterization of N-cyclopropyl-4-nitrobenzenesulfonamide

A critical prerequisite for any biological evaluation is the synthesis and rigorous characterization of the test compound to ensure its identity and purity.

Proposed Synthesis Protocol

A plausible and direct synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylamine.[8]

  • Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5°C), dissolve cyclopropylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Addition of Reactant: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the stirred cyclopropylamine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water and saturated sodium chloride (brine) solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[9] The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Characterization

The identity and purity of the synthesized N-cyclopropyl-4-nitrobenzenesulfonamide must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95%.

Tier 1: Primary Antibacterial Screening

The initial step is to determine the minimum concentration of the compound required to inhibit the visible growth of a panel of clinically relevant bacteria.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

  • Bacterial Panel: A recommended panel includes both Gram-positive and Gram-negative bacteria, such as the ESKAPE pathogens.

  • Preparation of Inoculum: Grow bacterial cultures overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[13]

  • Compound Preparation: Prepare a stock solution of N-cyclopropyl-4-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Incubation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Data Presentation: MIC Values

The results should be recorded in a clear, tabular format.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive
Enterococcus faecium (ATCC 700221)Positive
Acinetobacter baumannii (ATCC 19606)Negative
Pseudomonas aeruginosa (ATCC 27853)Negative
Klebsiella pneumoniae (ATCC 700603)Negative
Enterobacter cloacae (ATCC 13047)Negative

Tier 2: Bactericidal vs. Bacteriostatic Activity

If the compound shows promising MIC values, the next step is to determine if it kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16]

  • Procedure: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13][16]

  • Interpretation:

    • If MBC/MIC ≤ 4, the compound is considered bactericidal .[16]

    • If MBC/MIC > 4, the compound is considered bacteriostatic .

Tier 3: Mechanism of Action (MoA) Elucidation

Understanding how a compound exerts its antibacterial effect is crucial for its development.

Hypothesis 1: Inhibition of Folate Synthesis

Given the sulfonamide core, the most probable mechanism is the inhibition of DHPS.[17][18]

This is a spectrophotometric assay that measures the activity of DHPS.[19]

  • Reagents: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Assay Principle: A coupled enzyme assay can be used where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[19]

  • Procedure:

    • In a 96-well UV-transparent plate, add buffer, DHPS enzyme, DHFR, NADPH, and varying concentrations of N-cyclopropyl-4-nitrobenzenesulfonamide.

    • Initiate the reaction by adding the substrates PABA and DHPP.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DHPS enzyme activity.[20]

Hypothesis 2: Disruption of Bacterial Membrane Integrity

An alternative or secondary mechanism could be the disruption of the bacterial cell membrane.

Voltage-sensitive dyes can be used to measure changes in bacterial membrane potential.[21][22][23]

  • Reagent: A fluorescent dye such as DiSC₃(5) or the BacLight™ Bacterial Membrane Potential Kit.[24][25]

  • Assay Principle: In healthy, polarized bacteria, the dye enters the cells and its fluorescence is quenched. When the membrane is depolarized, the dye is released, resulting in an increase in fluorescence.[25]

  • Procedure:

    • Grow bacteria to the mid-logarithmic phase and resuspend them in a suitable buffer.

    • Add the voltage-sensitive dye and incubate until a stable, quenched fluorescence signal is achieved.

    • Add N-cyclopropyl-4-nitrobenzenesulfonamide at various concentrations.

    • Monitor the change in fluorescence over time using a fluorometer. A known membrane-depolarizing agent like CCCP can be used as a positive control.[24]

  • Interpretation: A rapid increase in fluorescence upon addition of the compound indicates membrane depolarization.

Tier 4: Preliminary Safety Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to bacteria and not to host cells.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[26][27]

  • Cell Line: Use a standard mammalian cell line, such as HeLa or HEK293.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.[28]

    • Treat the cells with serial dilutions of N-cyclopropyl-4-nitrobenzenesulfonamide for 24-48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[27][29]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[29]

    • Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): The SI is a measure of the compound's selectivity for bacteria over mammalian cells. It is calculated as: SI = CC₅₀ / MIC A higher SI value indicates greater selectivity and a more promising therapeutic profile.

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Antibacterial Evaluation cluster_2 Mechanism of Action cluster_3 Safety & Selectivity a Synthesis of N-cyclopropyl-4- nitrobenzenesulfonamide b Purity & Identity Confirmation (NMR, MS, HPLC) a->b c Tier 1: MIC Screening (ESKAPE Pathogens) b->c d Tier 2: MBC Determination (Bactericidal vs. Bacteriostatic) c->d e Hypothesis 1: DHPS Enzyme Inhibition Assay (IC50) d->e If Active f Hypothesis 2: Membrane Potential Assay d->f If Active g Tier 4: In Vitro Cytotoxicity (MTT Assay) on Mammalian Cells (CC50) e->g h Calculate Selectivity Index (SI = CC50 / MIC) g->h

Caption: A tiered workflow for the evaluation of N-cyclopropyl-4-nitrobenzenesulfonamide.

Hypothesized Mechanism of Action: Folate Pathway Inhibition

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DNA Purines, Thymidine (DNA, RNA, Protein Synthesis) THF->DNA DHPS->DHP DHFR->DHF Inhibitor N-cyclopropyl-4- nitrobenzenesulfonamide Inhibitor->Block

Caption: Inhibition of bacterial folate synthesis by a sulfonamide analog.

References

  • Vertex AI Search. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide.
  • Smolecule. (2023, August 16). Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2.
  • National Institutes of Health. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group.
  • Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
  • ResearchGate. (2025, August 9). (PDF) Antimicrobial sulfonamide drugs.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • National Institutes of Health. (n.d.). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase.
  • Thermo Fisher Scientific. (2004, May 13). BacLight Bacterial Membrane Potential Kit.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Abcam. (n.d.). MTT assay protocol.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Nature. (2025, January 22). ESKAPE pathogens rapidly develop resistance against antibiotics in development in vitro.
  • ACS Infectious Diseases. (2019, April 22). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors.
  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • ACS Publications. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase.
  • Microbiology Society. (2022, September 27). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics.
  • Wikipedia. (n.d.). ESKAPE.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Frontiers. (2016, April 13). Fluorescence-Based Membrane Potential Assays in Bacteria.
  • SAGE Journals. (n.d.). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors.
  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Clinical Microbiology Reviews. (2020, May 13). Antimicrobial Resistance in ESKAPE Pathogens.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • ResearchGate. (2025, August 7). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Frontiers. (n.d.). Revisiting ESKAPE Pathogens: virulence, resistance, and combating strategies focusing on quorum sensing.
  • PubMed Central. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes.
  • bioRxiv. (2022, April 30). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • protocols.io. (2023, February 22). MTT (Assay protocol).
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • PubMed. (2024, December 30). Antibiotic Resistance Trends in ESKAPE Pathogens Isolated at a Health Practice and Research Hospital: A Five-Year Retrospective Study.
  • ResearchGate. (2026, January 15). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.

Sources

Application

Application Notes and Protocols for Developing Kinase Inhibitors with N-cyclopropyl-4-nitrobenzenesulfonamide

Introduction: The Therapeutic Promise of Kinase Inhibition and the Potential of the N-cyclopropyl-4-nitrobenzenesulfonamide Scaffold Protein kinases are a large family of enzymes that play a critical role in regulating a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Kinase Inhibition and the Potential of the N-cyclopropyl-4-nitrobenzenesulfonamide Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and proliferation.[1] The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Kinase inhibitors have emerged as a highly successful class of drugs, revolutionizing the treatment of various malignancies and inflammatory disorders.

The sulfonamide functional group is a versatile scaffold in medicinal chemistry, found in a wide range of approved drugs.[2] Its derivatives have been explored for numerous biological activities, including as anticancer agents.[2] The N-cyclopropyl-4-nitrobenzenesulfonamide moiety, in particular, presents an intriguing starting point for the development of novel kinase inhibitors. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the nitrobenzenesulfonamide portion offers opportunities for diverse chemical modifications to enhance potency and selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of kinase inhibitors using the N-cyclopropyl-4-nitrobenzenesulfonamide scaffold. We will cover the synthesis of the core molecule, strategies for identifying potential kinase targets, detailed protocols for biochemical and cell-based screening, and guidance on structure-activity relationship (SAR) studies and lead optimization.

Section 1: Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide is a straightforward process that can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylamine. This reaction is analogous to the synthesis of 4-nitrobenzenesulfonamide where ammonia is used as the amine source.[3][4]

Protocol 1.1: Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Cyclopropylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and TEA (1.2 eq) in DCM.

  • Add the cyclopropylamine solution dropwise to the cooled 4-nitrobenzenesulfonyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure N-cyclopropyl-4-nitrobenzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 2: Kinase Inhibitor Screening Strategy

As there is no established specific kinase target for N-cyclopropyl-4-nitrobenzenesulfonamide, a tiered screening approach is recommended to identify potential targets and assess the inhibitory activity of the compound.

Diagram 2.1: Kinase Inhibitor Screening Workflow

G cluster_0 Tier 1: Broad Kinase Panel Screening cluster_1 Tier 2: Hit Confirmation and Dose-Response cluster_2 Tier 3: Cell-Based Assays and Selectivity Profiling A Synthesized N-cyclopropyl- 4-nitrobenzenesulfonamide B Broad Kinase Panel Assay (e.g., >400 kinases) A->B Screen at a fixed concentration (e.g., 10 µM) C Identify Initial Hits (% inhibition > threshold) B->C D Resynthesize and Confirm Identity of Hit Compound C->D E IC50 Determination for Confirmed Hits D->E F Select Potent Hits for Further Characterization E->F G Cellular Target Engagement Assays F->G H Cell Proliferation/Viability Assays F->H I Selectivity Profiling against Related Kinases F->I

Caption: A tiered approach to screen N-cyclopropyl-4-nitrobenzenesulfonamide for kinase inhibitory activity.

Based on the prevalence of sulfonamides as inhibitors of tyrosine kinases, initial efforts could be focused on kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK), which are implicated in cancer and inflammation.[5]

Section 3: Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[6] A variety of assay formats are available, with luminescence-based ADP detection assays being a popular choice due to their high sensitivity and broad applicability.[7]

Protocol 3.1: VEGFR-2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and general kinase assay principles.[5][8]

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • N-cyclopropyl-4-nitrobenzenesulfonamide (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-cyclopropyl-4-nitrobenzenesulfonamide in 100% DMSO. A typical starting concentration for the highest dose would be 1 mM.

  • Reaction Setup:

    • Add 5 µL of Kinase Assay Buffer to all wells.

    • Add 1 µL of the compound dilutions or DMSO (for no-inhibitor control) to the appropriate wells.

    • Add 2 µL of a mixture of the peptide substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for VEGFR-2.

    • To initiate the reaction, add 2 µL of diluted VEGFR-2 enzyme to each well. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the no-inhibitor (DMSO) control (100% activity) and a high-concentration positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 3.1: Example Data for a VEGFR-2 Kinase Assay
Compound Concentration (µM)Luminescence (RLU)% Inhibition
10015,00095
3025,00083
1050,00067
3100,00033
1120,00020
0.3140,0007
0.1148,0001
0 (DMSO)150,0000
No Enzyme5,000100
Protocol 3.2: p38α MAPK Kinase Assay (Radiometric Format)

This protocol outlines a classic radiometric assay for p38α MAPK activity.

Materials:

  • Recombinant human p38α MAPK

  • ATF2 substrate

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • N-cyclopropyl-4-nitrobenzenesulfonamide (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., SB203580)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-cyclopropyl-4-nitrobenzenesulfonamide in 100% DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Kinase Assay Buffer, ATF2 substrate, and the compound dilution or DMSO.

    • Add diluted p38α MAPK enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25 µL.

  • Kinase Reaction: Incubate the tubes at 30°C for 20-30 minutes.

  • Reaction Termination and Substrate Capture:

    • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

    • Immediately place the paper in a beaker of 0.75% phosphoric acid.

    • Wash the papers three times for 5 minutes each with 0.75% phosphoric acid.

    • Wash once with acetone and let the papers air dry.

  • Data Acquisition: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Similar to the ADP-Glo™ assay, calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Section 4: Cell-Based Assays

Cell-based assays are crucial for confirming the activity of a kinase inhibitor in a more physiologically relevant context.[9][10] These assays can assess the compound's ability to penetrate cell membranes, engage its target in the cellular environment, and exert a biological effect.[11]

Protocol 4.1: Cellular Phosphorylation Assay (Western Blot)

This protocol determines the ability of N-cyclopropyl-4-nitrobenzenesulfonamide to inhibit the phosphorylation of a downstream substrate of a target kinase in cells. For example, for VEGFR-2, one could look at the phosphorylation of PLCγ1 in VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs or another appropriate cell line

  • Cell culture medium and supplements

  • VEGF or other appropriate stimulus

  • N-cyclopropyl-4-nitrobenzenesulfonamide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PLCγ1, anti-total-PLCγ1, anti-VEGFR-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of N-cyclopropyl-4-nitrobenzenesulfonamide or DMSO for 1-2 hours.

    • Stimulate the cells with VEGF (or other stimulus) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Diagram 4.1: VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg1 PLCγ1 VEGFR2->PLCg1 Phosphorylates pPLCg1 p-PLCγ1 Downstream Downstream Signaling (Proliferation, Migration) PLCg1->Downstream Inhibitor N-cyclopropyl-4- nitrobenzenesulfonamide Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Protocol 4.2: Cell Proliferation/Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cells that are known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., a line known to be driven by the target kinase)

  • Cell culture medium and supplements

  • N-cyclopropyl-4-nitrobenzenesulfonamide

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well clear-bottom plates

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a low density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of N-cyclopropyl-4-nitrobenzenesulfonamide to the wells. Include a DMSO control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and calculate the GI₅₀ (concentration for 50% growth inhibition).

Section 5: Structure-Activity Relationship (SAR) and Lead Optimization

Once initial hits are identified, the next step is to synthesize and test analogs of N-cyclopropyl-4-nitrobenzenesulfonamide to improve its potency, selectivity, and drug-like properties.

Diagram 5.1: SAR Exploration Strategy

G cluster_0 Modifications cluster_1 Evaluation Core N-cyclopropyl-4-nitrobenzenesulfonamide Cyclopropyl Group Nitro Group Sulfonamide Linker Mod1 Vary Cycloalkyl (e.g., cyclobutyl, cyclopentyl) Core:r1->Mod1 Mod2 Substitute Nitro Group (e.g., -NH2, -Cl, -OMe) Core:r2->Mod2 Mod3 Modify Sulfonamide (e.g., secondary amides) Core:r3->Mod3 Eval1 Biochemical Potency (IC50) Mod1->Eval1 Mod2->Eval1 Mod3->Eval1 Eval2 Cellular Potency (GI50) Eval1->Eval2 Eval3 Selectivity Profiling Eval2->Eval3 Eval4 ADME Properties Eval3->Eval4

Caption: Strategy for exploring the structure-activity relationship of N-cyclopropyl-4-nitrobenzenesulfonamide.

Key areas for modification include:

  • The Cyclopropyl Group: Explore other small cycloalkyl or branched alkyl groups to probe the steric and electronic requirements of the binding pocket.

  • The Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. Other electron-withdrawing or electron-donating groups can be substituted at this position to modulate the electronic properties of the aromatic ring.

  • The Sulfonamide Linker: While generally stable, modifications to the sulfonamide nitrogen may be explored, though this can significantly impact the binding properties.

Section 6: Computational Approaches - Molecular Docking

Molecular docking can be a valuable tool to predict the binding mode of N-cyclopropyl-4-nitrobenzenesulfonamide and its analogs to the ATP-binding site of target kinases.[12] This can help rationalize SAR data and guide the design of new compounds.[13]

Protocol 6.1: General Molecular Docking Workflow

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock)

  • Protein Data Bank (PDB) for kinase crystal structures

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target kinase from the PDB.

    • Prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules and co-crystallized ligands.

    • Define the binding site based on the location of the co-crystallized ligand or known ATP-binding pocket residues.

  • Ligand Preparation:

    • Draw the 3D structure of N-cyclopropyl-4-nitrobenzenesulfonamide and its analogs.

    • Generate low-energy conformers of the ligands.

  • Docking:

    • Run the docking algorithm to place the ligand conformers into the defined binding site of the protein.

    • Score the resulting poses based on the predicted binding affinity.

  • Analysis:

    • Visualize the top-scoring poses and analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

    • Use this information to understand the binding mode and propose new modifications to improve binding.

Conclusion

The N-cyclopropyl-4-nitrobenzenesulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing a systematic approach of synthesis, screening, and SAR-guided optimization, researchers can explore the potential of this chemical series to yield potent and selective drug candidates for the treatment of cancer and other diseases. The protocols and strategies outlined in these application notes provide a solid framework for initiating and advancing such a drug discovery program.

References

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  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. (2023). Molecules, 28(14), 5367.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry, 8, 778.
  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. (2021). European Journal of Organic Chemistry, 2021(29), 4153-4176.
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  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances, 12(35), 22669-22684.
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  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1985). Journal of Medicinal Chemistry, 28(4), 453-458.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances, 12(35), 22669-22684.
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  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 749-757.
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  • From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors. (2015). In Methods in Molecular Biology (Vol. 1335, pp. 115-128). Humana Press.
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  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). Molecules, 28(19), 6821.
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.
  • p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. (2018). International Journal of Molecular Sciences, 19(11), 3469.
  • Kinase assays. (2020). BMG LABTECH.
  • Cell-based test for kinase inhibitors START:IP 2020. (2022). YouTube.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Medicinal Chemistry, 11(3), 336-344.
  • Discovery of new VEGFR-2 inhibitors based on bis([3][4][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Bioorganic Chemistry, 112, 104928.

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.

Sources

Method

Application Notes and Protocols: N-cyclopropyl-4-nitrobenzenesulfonamide as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Scaffolds in Medicinal Chemistry N-cyclopropyl-4-nitrobenzenesulfonamide is a readily accessible synthetic intermediate poised f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

N-cyclopropyl-4-nitrobenzenesulfonamide is a readily accessible synthetic intermediate poised for significant application in the construction of novel heterocyclic frameworks. The molecule uniquely combines three key functional motifs, each offering distinct opportunities for chemical manipulation:

  • The Cyclopropyl Group: A highly sought-after moiety in modern drug discovery, the cyclopropyl ring often enhances metabolic stability, improves potency, and modulates physicochemical properties by introducing conformational rigidity and unique electronic characteristics.[1]

  • The Sulfonamide Linkage: A cornerstone of medicinal chemistry, the sulfonamide group is a key pharmacophore in a wide array of therapeutic agents and can act as a versatile handle for further chemical elaboration.

  • The 4-Nitrobenzenesulfonyl Group: This powerful electron-withdrawing group activates the aromatic ring for nucleophilic substitution and provides a latent amino group through reduction, opening multiple avenues for cyclization reactions.

This guide presents a series of prospective, mechanistically grounded protocols for leveraging N-cyclopropyl-4-nitrobenzenesulfonamide as a strategic starting material for the synthesis of diverse and potentially bioactive heterocyclic compounds. While direct literature precedents for these specific transformations are emerging, the proposed pathways are founded on well-established, analogous reactivity patterns of the constituent functional groups.

Proposed Synthetic Application 1: Synthesis of N-Cyclopropyl-Substituted Phenazines via Reductive Cyclization

A powerful strategy for forming fused heterocyclic systems is the intramolecular reductive cyclization of nitroarenes.[2] By first installing a suitable ortho-substituent, the nitro group on N-cyclopropyl-4-nitrobenzenesulfonamide can be reduced to an amine, which can then undergo an in-situ cyclization to generate complex polycyclic structures. This example outlines a plausible route to N-cyclopropyl-substituted phenazines.

Mechanistic Rationale

The synthesis begins with a Friedel-Crafts acylation to introduce a benzoyl group ortho to the nitro group. The subsequent key step is a reductive cyclization. Under reducing conditions (e.g., SnCl₂/HCl or catalytic hydrogenation), the nitro group is converted to an aniline. Concurrently, one of the carbonyl groups of the newly formed ortho-dibenzoyl moiety is likely reduced to a secondary alcohol. The newly formed aniline then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration and subsequent oxidation (which can occur in air) to yield the aromatic phenazine core.

Diagram: Proposed Reductive Cyclization Pathway to Phenazines

G cluster_0 Step 1: Ortho-Acylation cluster_1 Step 2: Reductive Cyclization A N-cyclopropyl-4-nitrobenzenesulfonamide B Ortho-acylated intermediate A->B PhCOCl, AlCl₃ C Reduction of Nitro Group B->C SnCl₂, HCl D Intramolecular Cyclization C->D Spontaneous E Dehydration & Aromatization D->E -H₂O F N-Cyclopropyl Phenazine Derivative E->F [O] G A N-cyclopropyl-4-nitrobenzenesulfonamide B Ortho-lithiated Intermediate A->B n-BuLi, TMEDA, THF, -78 °C C N₂O Adduct B->C N₂O (gas) D N-cyclopropyl-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide C->D Intramolecular Cyclization G cluster_0 Precursor Synthesis cluster_1 Pictet-Spengler Cyclization A N-cyclopropyl-4-nitrobenzenesulfonamide B Cyclopropylamine A->B HBr, Phenol C N-(cyclopropyl)-2-pyrrolecarboxaldehyde B->C 2-pyrrolecarboxaldehyde F Condensation & Cyclization C->F with E, TFA D 4-Nitroaniline E 1,2-Diaminobenzene D->E Reduction (e.g., H₂, Pd/C) E->F G Fused Pyrrolo[1,2-a]quinoxaline F->G

Sources

Application

In Vitro ADME Profiling of N-cyclopropyl-4-nitrobenzenesulfonamide Derivatives: An Application Note and Protocol Guide

Introduction: The Imperative of Early ADME Assessment in Drug Discovery The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant portion of failures at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[1] The principles of Absorption, Distribution, Metabolism, and Excretion (ADME) govern a drug's behavior within a biological system, ultimately determining its efficacy and safety.[2] Consequently, the early and comprehensive in vitro assessment of ADME properties has become a cornerstone of modern drug discovery, enabling a "fail early, fail cheap" strategy.[3] This approach allows for the timely identification of liabilities, guides medicinal chemistry efforts to optimize molecular properties, and reduces the reliance on extensive animal testing.[4][5]

This guide provides a detailed framework for the in vitro ADME profiling of N-cyclopropyl-4-nitrobenzenesulfonamide derivatives. Sulfonamides are a well-established class of therapeutic agents with diverse pharmacological activities.[6] The incorporation of a cyclopropyl group is a common medicinal chemistry strategy to modulate metabolic stability and other physicochemical properties.[7] Understanding the ADME profile of this specific chemical series is therefore crucial for advancing promising candidates.

This document will delve into the theoretical underpinnings and provide detailed, field-tested protocols for key in vitro ADME assays, including metabolic stability, cytochrome P450 (CYP450) inhibition, plasma protein binding, and permeability.

I. Foundational Concepts in In Vitro ADME Profiling

A comprehensive in vitro ADME panel provides critical insights into a compound's potential in vivo behavior.[8] These assays are designed to be conducted in a controlled environment, outside of a living organism, which allows for high-throughput screening and the individual investigation of specific ADME parameters.[3] The data generated from these studies are instrumental in building structure-activity relationships (SAR) and structure-property relationships (SPR), which guide the optimization of lead compounds.[3]

Key In Vitro ADME Assays:
  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver.[9] This is a critical parameter for predicting a drug's half-life and oral bioavailability.[9]

  • Cytochrome P450 (CYP450) Inhibition: Evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes.[10] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma concentrations and potential toxicity.[11]

  • Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood plasma.[12] The unbound fraction of a drug is generally considered to be pharmacologically active and available for distribution and elimination.[13]

  • Permeability: Measures the ability of a compound to cross biological membranes, such as the intestinal epithelium.[14] This is a key determinant of a drug's oral absorption.[15]

II. Experimental Workflows and Protocols

The following sections provide detailed protocols for the essential in vitro ADME assays for profiling N-cyclopropyl-4-nitrobenzenesulfonamide derivatives. It is crucial to maintain consistency in experimental conditions to ensure data reliability and reproducibility.[16]

A. Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: Human liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450s.[9] The microsomal stability assay measures the rate of disappearance of a parent compound over time when incubated with HLMs in the presence of necessary cofactors.[17][18] This provides an estimate of the intrinsic clearance of the compound.

Experimental Workflow:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate HLM and Compound prep_compound->pre_incubate prep_hlm Thaw and Prepare HLM Suspension prep_hlm->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubate->initiate_reaction time_points Incubate at 37°C (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_analysis Calculate Half-life and Intrinsic Clearance lcms_analysis->data_analysis CYPInhibitionWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare Test Compound (Inhibitor) Dilutions pre_incubate Pre-incubate HLM and Inhibitor prep_inhibitor->pre_incubate prep_hlm Prepare HLM Suspension prep_hlm->pre_incubate prep_substrate_cofactor Prepare Probe Substrate and NADPH initiate_reaction Initiate Reaction with Substrate/NADPH prep_substrate_cofactor->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge lcms_analysis Analyze Metabolite Formation by LC-MS/MS centrifuge->lcms_analysis data_analysis Calculate % Inhibition and IC50 lcms_analysis->data_analysis

Caption: Workflow for the CYP450 inhibition assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the N-cyclopropyl-4-nitrobenzenesulfonamide derivative in a suitable solvent.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP450 probe substrate (at a concentration near its Km), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system.

  • Incubation: Incubate for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction with a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity. [19] Self-Validation:

  • Positive Controls: Include known potent and specific inhibitors for each CYP450 isoform being tested to validate the assay sensitivity.

  • Vehicle Control: A control with only the vehicle used to dissolve the test compound serves as the 0% inhibition reference.

C. Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Scientific Rationale: The extent of binding to plasma proteins influences a drug's distribution and availability to its target site. [12]The Rapid Equilibrium Dialysis (RED) method is a commonly used in vitro technique to determine the unbound fraction (fu) of a drug in plasma. [20]The device consists of two chambers separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.

Experimental Workflow:

PPBWorkflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_compound Spike Test Compound into Plasma load_red Load Plasma and Buffer into RED Device prep_compound->load_red prep_buffer Prepare Dialysis Buffer (PBS) prep_buffer->load_red incubate Incubate at 37°C until Equilibrium (4h) load_red->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers protein_precip Protein Precipitation sample_chambers->protein_precip lcms_analysis Analyze Concentrations by LC-MS/MS protein_precip->lcms_analysis data_analysis Calculate Fraction Unbound (fu) lcms_analysis->data_analysis PermeabilityWorkflow cluster_prep Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form Monolayer seed_cells->culture check_integrity Verify Monolayer Integrity (TEER) culture->check_integrity add_compound Add Test Compound to Donor Chamber check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample from Receiver Chamber at Time Points incubate->sample_receiver lcms_analysis Analyze Samples by LC-MS/MS sample_receiver->lcms_analysis data_analysis Calculate Papp and Efflux Ratio lcms_analysis->data_analysis

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Study:

    • For A-B permeability, add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B-A permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Self-Validation:

  • Control Compounds: Include compounds with known permeability characteristics (e.g., propranolol for high permeability and atenolol for low permeability) and a known efflux substrate (e.g., digoxin).

  • Lucifer Yellow: A fluorescent marker, Lucifer yellow, which has very low permeability, can be used to confirm the integrity of the tight junctions during the experiment.

III. Data Interpretation and Decision Making

The data generated from these in vitro ADME assays should be integrated to form a comprehensive profile of the N-cyclopropyl-4-nitrobenzenesulfonamide derivatives.

Data Summary Table:

Compound IDMetabolic Stability (t½, min)CYP3A4 Inhibition (IC50, µM)Plasma Protein Binding (fu, %)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio
NCNS-00145> 205.215.31.1
NCNS-002158.512.88.73.5
NCNS-003> 60> 202.121.10.9
Control 150.51.525.01.0
Control 2551545.00.51.2

Interpretation:

  • High Metabolic Stability (e.g., NCNS-003): Suggests a lower potential for rapid clearance in vivo, which is generally a desirable property.

  • Significant CYP450 Inhibition (e.g., NCNS-002): Raises a red flag for potential drug-drug interactions and may necessitate further investigation or structural modification.

  • Low Plasma Protein Binding (e.g., NCNS-002): Indicates a larger fraction of the drug is available for pharmacological activity.

  • High Permeability and Low Efflux Ratio (e.g., NCNS-003): Predicts good oral absorption. A high efflux ratio (e.g., NCNS-002) suggests the compound is a substrate for efflux transporters, which could limit its absorption.

IV. Troubleshooting and Considerations

  • Compound Solubility: Poor aqueous solubility can lead to inaccurate results. Ensure compounds are fully dissolved in the assay medium.

  • Non-specific Binding: Highly lipophilic compounds may bind to plasticware, affecting the accuracy of the results. Using low-binding plates can mitigate this issue.

  • LC-MS/MS Method Development: A robust and sensitive analytical method is crucial for accurate quantification of the test compound and its metabolites.

  • In Vitro-In Vivo Correlation (IVIVC): While in vitro assays are powerful predictive tools, the ultimate confirmation of a drug's ADME properties comes from in vivo studies.

The systematic in vitro ADME profiling of N-cyclopropyl-4-nitrobenzenesulfonamide derivatives, as outlined in this guide, is an indispensable component of the drug discovery process. B[9]y employing robust and well-validated protocols, researchers can generate high-quality data to de-risk candidates, guide lead optimization, and ultimately increase the probability of success in developing safe and effective medicines. T[21][22]he early integration of these assays into the research workflow facilitates informed decision-making and accelerates the progression of promising compounds towards clinical development.

[8][23]### References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • CG Biopharma. In vitro ADME. Available from: [Link]

  • Nuvisan. In vitro DMPK studies for drug discovery. Available from: [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Patsnap Synapse. What are common issues in in vitro ADME assays?. (2025-05-27). Available from: [Link]

  • Assay Guidance Manual - NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015-09-09). Available from: [Link]

  • Protocols.io. In-vitro plasma protein binding. (2025-08-03). Available from: [Link]

  • PubMed Central. ADME Properties in Drug Delivery. (2025-05-06). Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017-10-24). Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • PubMed Central. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • U.S. Food and Drug Administration. M12 Drug Interaction Studies. Available from: [Link]

  • Tebubio. What is the role of ADME in drug discovery?. (2023-04-27). Available from: [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). Available from: [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Available from: [Link]

  • PubMed. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • European Union. In vitro Caco-2 permeability | EURL ECVAM - TSAR. Available from: [Link]

  • PubMed Central. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • Infinix Bio. What is ADME in Drug Development? Understanding Its Critical Role in Pharmaceutical Success. (2026-01-27). Available from: [Link]

  • Visikol. Plasma Protein Binding Assay. (2022-11-03). Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. Available from: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19). Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Regulations.gov. Guidance for Industry: drug interactions, in vitro and in vivo. (2017-10-24). Available from: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019-11-24). Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ACS Publications. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. (2020-08-20). Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-cyclopropyl-4-nitrobenzenesulfonamide synthesis

Technical Support Center: Organic Synthesis Division Topic: Optimization of N-cyclopropyl-4-nitrobenzenesulfonamide Synthesis Ticket ID: CHEM-SUP-8821 Status: Open[1] Executive Summary: The Yield Optimization Matrix You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Optimization of N-cyclopropyl-4-nitrobenzenesulfonamide Synthesis Ticket ID: CHEM-SUP-8821 Status: Open[1]

Executive Summary: The Yield Optimization Matrix

You are likely experiencing yield attrition due to one of three "silent killers" specific to this reaction system: Cyclopropylamine volatility , Product acidity (Workup loss) , or Bis-sulfonylation .

The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide (often an intermediate for the Fukuyama amine synthesis) is a standard nucleophilic substitution, but the specific electronic and physical properties of the reagents require precise control.[1]

Core Reaction Scheme:


[1]

Part 1: Critical Parameter Analysis (The "Why")

Before adjusting your protocol, review these three mechanistic constraints.

The "Invisible" Reagent Loss (Volatility)
  • The Issue: Cyclopropylamine has a boiling point of ~49–50 °C .

  • The Yield Killer: If you add the amine to a room-temperature solution of sulfonyl chloride, the exotherm can locally boil off the amine before it reacts. Furthermore, using high-vacuum on the amine prior to weighing will deplete your stoichiometry.[1]

  • The Fix: Always cool the reaction to

    
    before addition. Use a slight excess (1.1–1.2 eq) to account for evaporative loss.
    
The pH Trap (Workup Loss)
  • The Issue: The p-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the sulfonamide N-H proton (pKa

    
     9–10).
    
  • The Yield Killer: If you perform a standard "basic wash" (e.g., 1M NaOH) to remove unreacted sulfonyl chloride, you will deprotonate your product (

    
    ), making it water-soluble.[1] You will wash your product down the drain. 
    
  • The Fix: Keep workup pH neutral or slightly acidic. If a basic wash is required to remove impurities, use mild bicarbonate and ensure the organic layer is retained, or acidify the aqueous layer and re-extract.

Bis-Sulfonylation (Over-reaction)[1]
  • The Issue: Cyclopropylamine is a primary amine with low steric hindrance.

  • The Yield Killer: In the presence of excess sulfonyl chloride or improper mixing, the mono-sulfonamide can react again to form the bis-sulfonamide (

    
    ).
    
  • The Fix: Ensure the amine is in slight excess, or add the sulfonyl chloride slowly to the amine solution (inverse addition) to keep the amine concentration high relative to the chloride.

Part 2: Troubleshooting Guide (FAQ)

Category A: Reaction Setup

Q: My reaction mixture turns dark/black immediately. Is this normal?

  • Diagnosis: Likely thermal degradation or oxidation.

  • Solution: Sulfonyl chlorides can degrade violently if heated.[1] Ensure the reaction is kept at

    
     during the addition of reagents. A yellow to light orange color is typical for nitro-compounds; black indicates decomposition.[1]
    

Q: Can I use Pyridine as both solvent and base?

  • Answer: Yes, but with a caveat. Pyridine is an excellent solvent for this (Schotten-Baumann conditions), but it is difficult to remove completely.[1] Residual pyridine can interfere with crystallization.[1]

  • Recommendation: Use DCM (Dichloromethane) with Triethylamine (TEA) or DIPEA (1.5–2.0 eq). DCM allows for easy evaporation and keeps the reaction temperature low.

Category B: Low Yield Diagnosis

Q: TLC shows consumption of starting material, but I recover very little mass. Where is it?

  • Diagnosis: You likely lost it in the aqueous layer during extraction.

  • Test: Take your aqueous waste layer, acidify it to pH 2–3 with 1M HCl, and extract with EtOAc. Check TLC of this new extract.

  • Reasoning: As mentioned in The pH Trap, the product forms a water-soluble salt at high pH.

Q: I see two spots on TLC close to each other. Which is my product?

  • Diagnosis: The less polar spot is likely the Bis-sulfonamide (impurity), and the more polar spot is your Mono-sulfonamide (Target).

  • Reasoning: The bis-sulfonamide lacks the H-bond donor (N-H), making it run higher on silica.[1]

  • Remedy: If you have significant bis-sulfonamide, you used too much sulfonyl chloride or added it too fast.[1]

Part 3: The "Golden Standard" Protocol

Target Scale: 1.0 gram of 4-nitrobenzenesulfonyl chloride (MW: 221.62). Expected Yield: >90%.

Reagents:
  • 4-Nitrobenzenesulfonyl chloride (p-NsCl): 1.0 g (4.5 mmol)[1]

  • Cyclopropylamine: 0.31 g (5.4 mmol, 1.2 eq) [Handle cold!]

  • Triethylamine (TEA): 0.68 g (0.94 mL, 6.75 mmol, 1.5 eq)

  • Dichloromethane (DCM): 15 mL (Anhydrous preferred)

Step-by-Step Workflow:
  • Preparation:

    • Dry a 50 mL Round Bottom Flask (RBF) and flush with Nitrogen/Argon.

    • Dissolve p-NsCl (1.0 g) in DCM (10 mL) . Cool to

      
        (Ice bath).
      
  • Amine Addition (Critical Step):

    • Mix Cyclopropylamine (1.2 eq) and TEA (1.5 eq) in DCM (5 mL) in a separate vial.

    • Slowly add the Amine/TEA mixture to the stirring p-NsCl solution dropwise over 10–15 minutes.

    • Why? This controls the exotherm and prevents cyclopropylamine evaporation.

  • Reaction:

    • Allow to stir at

      
       for 30 minutes, then warm to Room Temperature (RT).
      
    • Monitor by TLC (30% EtOAc in Hexanes). Product should appear as a major spot (Rf ~0.4–0.5).

  • Quench & Workup (The Yield Saver):

    • Do NOT use NaOH.

    • Quench with 1M HCl (10 mL) . This neutralizes excess amine/TEA and keeps the product protonated (organic soluble).

    • Separate layers.[1] Extract aqueous layer once with DCM (10 mL).

    • Combine organic layers.[1][2] Wash with Saturated NaHCO

      
        (mild base removes unreacted acid without deprotonating the product) and then Brine .
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Usually, the crude is pure enough. If not, recrystallize from Ethanol/Water or Toluene .

Part 4: Visualization & Logic

Figure 1: Reaction Workflow & Checkpoints

ReactionWorkflow Start Start: Reagent Prep Step1 Dissolve p-NsCl in DCM Cool to 0°C Start->Step1 Step2 Prepare Amine + Base Mix (Handle Amine Cold!) Start->Step2 Warning1 CRITICAL: Slow Addition Prevent Exotherm/Evaporation Step1->Warning1 Step2->Warning1 Reaction Stir 0°C -> RT (1-2 Hours) Warning1->Reaction Check TLC Check Reaction->Check Check->Reaction Incomplete Workup Quench with 1M HCl (Acidic Wash = Product Safe) Check->Workup Complete BadWorkup Wash with NaOH/Strong Base Workup->BadWorkup Avoid! Success Isolate Organic Layer Crystallize Workup->Success Loss YIELD LOSS: Product forms salt in water BadWorkup->Loss

Caption: Operational workflow emphasizing the critical temperature control during addition and the "Acidic Quench" strategy to prevent product loss.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure CheckAq Check Aqueous Layer pH Problem->CheckAq Basic pH > 10 (Basic) CheckAq->Basic Acidic pH < 4 (Acidic) CheckAq->Acidic Sol1 Product is likely here as Salt. Acidify & Extract. Basic->Sol1 CheckTLC Check Crude TLC Acidic->CheckTLC Spots2 Two Spots (Close Rf) CheckTLC->Spots2 SpotSM Starting Material Left CheckTLC->SpotSM Sol2 Bis-sulfonylation. Reduce Chloride Eq. Add Chloride slower. Spots2->Sol2 Sol3 Amine Evaporated. Use Excess Amine. Keep Cold. SpotSM->Sol3

Caption: Diagnostic logic for recovering yield based on aqueous layer pH and TLC signatures.

References

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide.[1] (Section: Chemical Properties).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Protection for the Amino Group: Sulfonamides).[2][3][4][5][6]

Sources

Optimization

Technical Support Center: Synthesis of N-Cyclopropyl-4-nitrobenzenesulfonamide

Ticket ID: #SYN-NS-4NBS-CYC Topic: Optimization, Troubleshooting, and Purification of N-cyclopropyl-4-nitrobenzenesulfonamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-NS-4NBS-CYC Topic: Optimization, Troubleshooting, and Purification of N-cyclopropyl-4-nitrobenzenesulfonamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide , a critical intermediate often used in the synthesis of antiretrovirals (e.g., protease inhibitors) and as a protected amine precursor (Nosyl-protection).

The synthesis relies on the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride (NsCl) by cyclopropylamine . While theoretically straightforward, this reaction is prone to three specific failure modes:

  • Bis-sulfonylation: Formation of the tertiary sulfonamide impurity.

  • Hydrolysis: Degradation of the highly electrophilic sulfonyl chloride into water-soluble sulfonic acid.

  • Purification Bottlenecks: Difficulty separating the product from hydrolyzed byproducts without chromatography.

Module 1: The "Golden Path" Protocol

This protocol is designed for high-fidelity synthesis (


95% yield) on a gram-to-multigram scale. It prioritizes stoichiometric control  to minimize side reactions.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Nitrobenzenesulfonyl chloride (NsCl) 1.0ElectrophileQuality Check: Must be yellow/crystalline. If white/sticky, it has hydrolyzed. Recrystallize from light petroleum/benzene if needed.
Cyclopropylamine 1.1 - 1.2NucleophileSlight excess ensures complete consumption of the limiting NsCl.
Triethylamine (TEA) 1.5 - 2.0Base (Scavenger)Scavenges HCl. Do not use stronger bases (e.g., NaOH) during the reaction to avoid bis-alkylation.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous is preferred but not strictly required if reaction time is short (<2h).
Step-by-Step Workflow
  • Setup: Charge a round-bottom flask with NsCl (1.0 equiv) and DCM . Cool to 0°C (ice bath).

  • Addition: Mix Cyclopropylamine (1.1 equiv) and TEA (1.5 equiv) in a separate vial with a small amount of DCM. Add this mixture dropwise to the NsCl solution over 15–20 minutes.

    • Why? Adding the amine to the chloride keeps the chloride in excess initially, but the low temperature prevents the "greedy" reaction of the product with a second chloride molecule.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (approx. 2–4 hours).

  • Quench: Add water to dissolve amine salts.

Module 2: Troubleshooting & Optimization

Issue 1: The "Bis-Sulfonylation" Phantom

Symptoms: TLC shows a less polar spot running higher than the product. Yield is lower than expected.

Root Cause: The product, N-cyclopropyl-4-nitrobenzenesulfonamide, contains an acidic N-H proton (


) due to the strong electron-withdrawing nitro group [1]. If the reaction mixture becomes too basic or too hot, this proton is removed, creating a sulfonamide anion that attacks another molecule of NsCl.

Corrective Actions:

  • Temperature Control: Never add reagents at RT. Keep the addition at 0°C.

  • Base Selection: Stick to non-nucleophilic organic bases (TEA, DIPEA). Avoid inorganic bases (NaOH,

    
    ) in the coupling phase, as they can promote the deprotonation of the product.
    
  • Reverse Addition: If bis-sulfonylation persists, dissolve the amine/base in the flask and add the NsCl solution dropwise . This ensures the amine is always in vast excess relative to the chloride, statistically favoring mono-substitution.

Issue 2: Reagent Hydrolysis

Symptoms: Low yield, large amount of water-soluble material, starting material disappears but product does not form.

Root Cause: 4-Nitrobenzenesulfonyl chloride is significantly more reactive (and moisture-sensitive) than standard benzenesulfonyl chloride due to the nitro group's electron-withdrawing nature [2].

Corrective Actions:

  • Solvent Choice: Use DCM or THF. Avoid nucleophilic solvents (alcohols) or wet solvents.

  • Reagent QC: Check the melting point of your NsCl (

    
    ). If it melts significantly lower, it contains sulfonic acid.
    

Module 3: Purification Logic (The Acid-Base Swing)

Chromatography is often unnecessary for this compound. We utilize the acidity of the sulfonamide N-H (


) to purify it via Acid-Base Extraction .
The Workflow Visualization

Purification Start Crude Reaction Mixture (Product, Impurities, Salts) Step1 1. Dilute with DCM 2. Wash with 1M HCl Start->Step1 Org1 Organic Layer (Product + Neutral Impurities) Step1->Org1 Separation Aq1 Aqueous Waste (Amine salts, TEA, excess Cyclopropylamine) Step1->Aq1 Step2 Extract with 1M NaOH (pH > 12) Org1->Step2 Aq2 Aqueous Layer (Product as Anion) [R-SO2-N(-)-Cyc] Na+ Step2->Aq2 Product moves to Water Org2 Organic Waste (Bis-sulfonamide, non-acidic impurities) Step2->Org2 Impurities stay in DCM Step3 Acidify Aqueous Layer (Add HCl to pH ~2) Aq2->Step3 Precipitate Precipitate Forms (Pure N-cyclopropyl-4-nitrobenzenesulfonamide) Step3->Precipitate Protonation & Crash out

Figure 1: Acid-Base Extraction Strategy. This method isolates the product based on its specific pKa, effectively removing both unreacted starting materials and bis-sulfonylated byproducts.

Detailed Extraction Protocol
  • Acid Wash: Wash the reaction mixture (DCM) with 1M HCl .

    • Removes: Excess cyclopropylamine and Triethylamine.[1]

  • Base Extraction (Critical Step): Extract the DCM layer with 1M NaOH (2x).

    • Chemistry: The product deprotonates and moves into the aqueous layer (yellow solution).

    • Removes: Any neutral impurities (bis-sulfonamide, unreacted NsCl) stay in the DCM. Discard the DCM.

  • Precipitation: Cool the aqueous NaOH layer on ice. Slowly add conc. HCl until pH < 2.

    • Result: The product will precipitate as an off-white/yellow solid. Filter and dry.[1]

FAQ: Frequently Asked Questions

Q: My product is turning pink/purple upon storage. Is it degrading? A: This is common with nitro-aromatics. It usually indicates trace amounts of aniline impurities (from reduction) or light sensitivity. Recrystallize from Ethanol/Water or Toluene to remove the color bodies. Store in amber vials.

Q: Can I use Pyridine instead of TEA? A: Yes. Pyridine is an excellent solvent/base for this reaction. However, removing pyridine requires rigorous acid washes (CuSO4 wash or multiple HCl washes), which can be tedious. TEA is easier to remove.

Q: Why did I get a low yield when scaling up? A: Scale-up issues often stem from heat management. The sulfonylation is exothermic. On a larger scale, the internal temperature may have spiked, leading to hydrolysis (if wet) or bis-sulfonylation. Ensure efficient stirring and slow addition of the sulfonyl chloride.

References

  • Smolecule. (2023). N-cyclopropyl-2-nitrobenzenesulfonamide: Acid-Base Behavior and pKa Determination.[2]Link

  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis?Link

  • ChemicalBook. (2023). Synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide (Reaction Conditions).Link

  • Organic Chemistry Portal. (2020). Sulfonamide Synthesis by Alkylation or Arylation.[3][4]Link

  • Sigma-Aldrich. (n.d.). 4-Nitrobenzenesulfonamide Product Specification & Properties.Link

Sources

Troubleshooting

overcoming solubility issues with N-cyclopropyl-4-nitrobenzenesulfonamide

The following technical guide addresses solubility challenges associated with N-cyclopropyl-4-nitrobenzenesulfonamide , a compound frequently utilized as a fragment in drug discovery and a synthetic intermediate for anti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility challenges associated with N-cyclopropyl-4-nitrobenzenesulfonamide , a compound frequently utilized as a fragment in drug discovery and a synthetic intermediate for antiretrovirals and antibiotics.

This guide is structured to provide autonomous, high-level troubleshooting for researchers encountering precipitation, poor dissolution, or inconsistent assay data.

Module 1: Compound Profile & Solubility Physics

Q: Why is N-cyclopropyl-4-nitrobenzenesulfonamide so difficult to solubilize in aqueous media?

A: The solubility issues stem from the competition between its lipophilic structural elements and its ionizable sulfonamide core.

  • Lipophilicity: The p-nitrobenzene ring and the cyclopropyl moiety are highly hydrophobic.[1][2] The cyclopropyl group, while small, adds significant lipophilicity without offering hydrogen bonding donors/acceptors.

  • Crystal Lattice Energy: Nitro-substituted sulfonamides often pack efficiently in the solid state due to

    
    -
    
    
    
    stacking of the aromatic rings and hydrogen bonding networks involving the sulfonyl oxygens and the amide proton. Breaking this lattice requires significant energy.[2]
  • Ionization State (The Critical Factor): The sulfonamide nitrogen proton (

    
    ) is acidic.[2] The electron-withdrawing para-nitro group stabilizes the negative charge on the nitrogen upon deprotonation, lowering the pKa.
    
    • Estimated pKa:

      
      .[2]
      
    • Implication: At neutral pH (7.0), the compound exists in an equilibrium between its neutral (insoluble) and ionized (soluble) forms. A slight drop in pH or temperature can shift this equilibrium toward the neutral form, causing immediate precipitation.

Module 2: Stock Solution & Solvent Selection

Q: What is the optimal solvent for preparing high-concentration stock solutions?

A: Avoid alcohols (methanol/ethanol) for primary high-concentration stocks if long-term stability is required, as they can suffer from evaporation and moisture uptake.[2]

SolventRecommended Conc.Comments
DMSO (Dimethyl Sulfoxide) 100 mM - 200 mMGold Standard. Excellent solubility due to high dielectric constant. Hygroscopic; store under inert gas to prevent water absorption which causes precipitation.[2]
DMF (Dimethylformamide) 50 mM - 100 mMGood alternative if DMSO interferes with downstream catalysis or specific biological assays.[2]
DMAc (Dimethylacetamide) > 100 mMHigh solubilizing power, often used in synthetic scale-up rather than biological assays.[2]
Water < 0.1 mM (pH dependent)Not recommended for stock preparation.[2]

Q: My DMSO stock solution formed crystals after freezing. How do I recover it? A: This is common.[2] DMSO freezes at 18.5°C.[2]

  • Thaw: Place the vial in a

    
     water bath. Do not use high heat (
    
    
    
    ) as sulfonamides can degrade thermally over time.[2]
  • Vortex: Vigorous vortexing is required to redissolve the crystal lattice.[2]

  • Sonication: If vortexing fails, sonicate at

    
     for 5–10 minutes.
    
  • Verification: Visually inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete dissolution.[2]

Module 3: Aqueous Dilution & Assay Formulation

Q: The compound precipitates immediately when I dilute the DMSO stock into my culture media (pH 7.4). How do I prevent this?

A: This is the "Crash-Out" effect.[2] The sudden shift from organic solvent to water changes the local environment, and if the pH is near the pKa, the neutral form aggregates.

Protocol: The "pH-Shift" Dilution Method To maintain solubility in aqueous buffers, you must drive the equilibrium toward the deprotonated (anionic) species.

  • Buffer Selection: Use a buffer system with a strong buffering capacity at pH

    
     if your assay tolerates it (e.g., Tris-HCl, Borate).[2]
    
  • Intermediate Dilution: Do not jump directly from 100% DMSO to 1% DMSO.

    • Step A: Dilute stock 1:10 into pure DMSO or PEG-400 .[2]

    • Step B: Slowly add this intermediate to the aqueous buffer while vortexing.[2]

  • Cosolvents: Incorporate surfactants or polymers to encapsulate the hydrophobic cyclopropyl tail.[2]

    • Cyclodextrins:

      
      -Cyclodextrin or HP-
      
      
      
      -CD (2-hydroxypropyl-
      
      
      -cyclodextrin) at 5-10% w/v is highly effective for sulfonamides.[2]
    • Non-ionic Surfactants: Tween-80 (0.05% - 0.1%) prevents micro-aggregation.[2]

Q: Can I use this compound in acidic media (pH < 5.0)? A: High Risk. At pH < 5, the sulfonamide is fully protonated (neutral) and its solubility drops to near zero (


 range).
  • Solution: If acidic conditions are mandatory, you must use a high percentage of organic cosolvent (e.g., 20-30% Methanol or Acetonitrile) or use a solubilizing excipient like Solutol HS 15.

Module 4: Synthesis & Purification Troubleshooting

Q: I am synthesizing N-cyclopropyl-4-nitrobenzenesulfonamide. How do I purify it from the reaction mixture?

A: You can exploit the pH-dependent solubility switch for purification without chromatography.[2]

Acid-Base Swing Protocol:

  • Dissolution (Basic): Dissolve the crude crude solid in

    
    . The sulfonamide deprotonates and becomes water-soluble.[2] Impurities that are non-acidic (e.g., unreacted amines or neutrals) will remain insoluble or can be extracted into an organic solvent (DCM or Ethyl Acetate).[2]
    
  • Filtration: Filter the aqueous basic layer to remove insoluble impurities.[2]

  • Precipitation (Acidic): Slowly add

    
     to the filtrate while stirring. Monitor pH. As the pH drops below 6.0, N-cyclopropyl-4-nitrobenzenesulfonamide will precipitate as a pure solid.[2]
    
  • Collection: Filter the white/off-white precipitate and wash with cold water.[2]

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Tree

This workflow helps you choose the correct solubilization strategy based on your end application.

SolubilityTree Start Start: N-cyclopropyl-4-nitrobenzenesulfonamide Solubility Issue AppType What is your application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis / Purification AppType->Synthesis pHCheck Can assay tolerate pH > 8? BioAssay->pHCheck PurifyMethod Use Acid-Base Swing: 1. Dissolve in NaOH (aq) 2. Filter impurities 3. Precipitate with HCl Synthesis->PurifyMethod YesPH Yes: Use Alkaline Buffer (Tris/Glycine pH 8.5) pHCheck->YesPH Yes NoPH No: Physiological pH (7.4) Required pHCheck->NoPH No Cosolvent Add Cosolvent/Excipient: 1. HP-beta-Cyclodextrin (5%) 2. Tween-80 (0.1%) NoPH->Cosolvent

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Diagram 2: The "Crash-Out" Mechanism

Understanding the ionization state is critical for preventing precipitation.[2]

Mechanism Neutral Neutral Form (Protonated) INSOLUBLE in Water Ionized Anionic Form (Deprotonated) SOLUBLE in Water Neutral->Ionized  Add Base (OH-)   Ionized->Neutral  Add Acid (H+)   ConditionAcid pH < pKa (~6.5) Acidic/Neutral Media ConditionAcid->Neutral Favors ConditionBase pH > pKa (~7.5) Basic Media ConditionBase->Ionized Favors

Caption: The equilibrium shift between the insoluble neutral form and the soluble anionic form is driven by pH.

References

  • PubChem. (2025).[2][3][4] 4-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Lipinski, C. A., et al. (1997).[2][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][5] Advanced Drug Delivery Reviews.[2][5] Retrieved from [Link]

  • Serajuddin, A. (2007).[2] Salt formation to improve drug solubility.[2][6] Advanced Drug Delivery Reviews.[2][5] (General principle applied to sulfonamide acidity).

  • Perlovich, G. L., et al. (2005).[2][7] Sulfonamides: Thermophysical characteristics and solubility.[2][8] Journal of Chemical & Engineering Data.[2] (Reference for thermodynamic lattice energy of nitro-sulfonamides).

Sources

Optimization

Technical Support Center: Impurity Profiling in N-Cyclopropyl-4-nitrobenzenesulfonamide Synthesis

Executive Summary & Reaction Context Welcome to the Technical Support Center. You are likely synthesizing N-cyclopropyl-4-nitrobenzenesulfonamide (often an intermediate for Nosyl-protection strategies or antibiotic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Welcome to the Technical Support Center. You are likely synthesizing N-cyclopropyl-4-nitrobenzenesulfonamide (often an intermediate for Nosyl-protection strategies or antibiotic scaffolds).[1] This reaction involves the nucleophilic attack of cyclopropylamine on 4-nitrobenzenesulfonyl chloride (NsCl).[1]

While seemingly straightforward, the electron-withdrawing power of the nitro group (


) and the ring strain of the cyclopropyl moiety (

) create a unique impurity profile that generic sulfonamide protocols often miss.

The Core Reaction:



This guide addresses the three critical impurity vectors: Bis-sulfonylation , Hydrolysis , and Ring-Opening .[1]

Diagnostic Workflows (Visualized)

A. Reaction Pathway & Impurity Logic

The following diagram maps the kinetic competition occurring in your flask. Use this to identify where your process might be deviating.[1]

ReactionPathways NsCl Start: NsCl Product Target: N-Ns-Cyclopropylamine NsCl->Product + Amine (1.0 eq) Acid Impurity B: Sulfonic Acid (Polar/Water Soluble) NsCl->Acid + H2O (Moisture) Amine Cyclopropylamine Bis Impurity A: Bis-sulfonamide (Lipophilic) Product->Bis + Excess NsCl (Over-reaction) RingOpen Impurity C: Ring-Opened Alkyls (Nu-Attack) Product->RingOpen + Strong Nu: (Ring Strain Release)

Figure 1: Kinetic competition map showing the origin of primary impurities.

B. Troubleshooting Decision Tree

If you observe an unknown peak in LCMS or TLC, follow this logic flow to identify it.

TroubleshootingTree Start Unknown Peak Detected Polarity Is the peak more polar than the Product? Start->Polarity YesPolar Yes: Early Elution (RP-HPLC) Polarity->YesPolar Yes NoPolar No: Late Elution Polarity->NoPolar No CheckMass Check MS (ESI-) YesPolar->CheckMass AcidID Mass = 202 Da (M-H) Impurity: Sulfonic Acid CheckMass->AcidID CheckMass2 Check MS (ESI+) NoPolar->CheckMass2 BisID Mass = 427 Da (M+H) Impurity: Bis-sulfonamide CheckMass2->BisID Double Mass - Amine RingID Mass = Product + Nu Impurity: Ring Opened CheckMass2->RingID Mass Shift

Figure 2: Rapid identification logic for LCMS analysis.

Technical Modules: Identification & Remediation

Module 1: The "Double" Trouble (Bis-sulfonylation)

Symptom: A highly lipophilic peak appearing after the product in Reverse Phase HPLC. Chemical Identity: N,N-bis(4-nitrobenzenesulfonyl)cyclopropylamine.[1]

The Mechanism: Primary amines have two protons on the nitrogen. After the first sulfonylation, the remaining proton is acidified by the electron-withdrawing sulfonyl group (


). If local concentrations of NsCl are high and base is present, the mono-sulfonamide deprotonates and attacks a second molecule of NsCl [1].

Protocol for Remediation:

  • Stoichiometry Control: Do not use excess NsCl. Use 0.95 equivalents of NsCl relative to the amine. It is easier to wash away unreacted amine (via dilute HCl wash) than to separate the bis-sulfonamide.[1]

  • Reverse Addition: Dissolve the amine and base in the solvent first.[1] Add NsCl (dissolved in minimal solvent) dropwise at 0°C. This ensures the amine is always in excess relative to the chloride at the injection point.

  • Base Selection: Use a heterogeneous base like

    
     or a hindered base to reduce the rate of the second deprotonation.
    
Module 2: The "Ghost" Acid (Hydrolysis)

Symptom: A peak near the solvent front (polar) or low yield. Chemical Identity: 4-Nitrobenzenesulfonic acid.[1]

The Mechanism: NsCl is highly moisture-sensitive.[1][2][3] The nitro group makes the sulfur center extremely electrophilic. Reaction with trace water yields the sulfonic acid, which is unreactive toward the amine [2].[2]

Protocol for Remediation:

  • Drying: Dry solvents (DCM or THF) over molecular sieves.[1]

  • Quality Check: Check the melting point of your NsCl starting material.[1] If it is significantly lower than

    
    , it contains hydrolyzed acid.
    
  • Workup Removal: The sulfonamide product is acidic (

    
     due to the nitro group).[1]
    
    • Do not wash with strong base (NaOH), or you will extract your product.

    • Do wash with saturated

      
      .[1] The sulfonic acid (strong acid) will form a water-soluble salt, while the sulfonamide (weak acid) will largely remain in the organic layer [3].
      
Module 3: The Ring Trap (Cyclopropane Integrity)

Symptom: Complex NMR in the alkyl region (0.5–1.0 ppm signals disappear/shift). Chemical Identity: Linear alkyl sulfonamides (e.g., N-(3-chloropropyl)-4-nitrobenzenesulfonamide).[1]

The Mechanism: The N-Ns group is a strong electron-withdrawing group (EWG).[1] This activates the adjacent cyclopropane ring, making it susceptible to nucleophilic ring-opening (homo-Michael addition), especially if strong nucleophiles (like halides or alkoxides) are present in acidic conditions [4].

Protocol for Remediation:

  • Avoid Strong Acids: Do not use concentrated HCl for workup if possible; use dilute citric acid or

    
    .[1]
    
  • Nucleophile Management: If using alcohols for recrystallization, ensure no residual NsCl is present, as the generated HCl can catalyze ring opening with the alcohol acting as the nucleophile.

FAQ: Rapid Response

Q1: My product yield is low, but I see no bis-sulfonamide. Where is it? A: Check the aqueous layer.[1] If you used a strong base wash (like 1M NaOH), your product is likely in the water layer as the sulfonamide anion. Acidify the aqueous layer to pH 4 and re-extract.[1]

Q2: Can I use Methanol for recrystallization? A: Only if the reaction is fully quenched. If residual NsCl is present, it will react with MeOH to form Methyl 4-nitrobenzenesulfonate.[1] This is a Genotoxic Impurity (GTI) and a regulatory red flag [5]. Always quench with a small amount of amine or water before adding alcohols.[1]

Q3: Why is the Ns-group used if it causes these side reactions? A: The Ns-group is a "smart" protecting group.[1] Unlike Tosyl, it can be removed under mild conditions (Thiol/Base) via Meisenheimer complex formation, leaving the cyclopropyl ring intact.

Quantitative Data Summary

Impurity TypeRelative Retention (RRT)*Mass Shift (vs Product)Key Control Parameter
Sulfonic Acid ~0.2 (Front)-15 Da (OH vs NH-Cp)Moisture control
Target Product 1.000N/A
Bis-sulfonamide ~1.5 - 1.8+185 Da (+Ns)Stoichiometry (<1.0 eq NsCl)
Sulfonate Ester ~1.2Varies (+OR)Quench before alcohol addition

*RRT based on C18 Reverse Phase column, Water/ACN gradient.

References

  • BenchChem Technical Support. (2025).[1][2][4] Sulfonamide Synthesis with Primary Amines: Troubleshooting Guide. Retrieved from

  • Organic Syntheses. (1940).[1] Hydrolysis of o-nitrobenzenesulfonyl chloride.[1][3][5][6] Org.[1][3][7] Synth. 20, 73. Retrieved from

  • GuideChem. (2022).[1] Role of 4-Nitrobenzenesulfonyl chloride in organic synthesis.[1][3] Retrieved from

  • Smolecule. (2023).[1][8] N-cyclopropyl-2-nitrobenzenesulfonamide: Synthesis and Decomposition Kinetics. Retrieved from

  • ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Impurities.[1][4] Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing N-cyclopropyl-4-nitrobenzenesulfonamide Coupling Reactions

Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial coupling reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Reaction Overview: The Challenge of C-N Bond Formation

The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide is a key transformation in the development of various pharmaceutical intermediates. The core challenge lies in the efficient formation of the nitrogen-sulfur (N-S) bond or, more commonly in modern synthesis, the carbon-nitrogen (C-N) bond through cross-coupling. While the classical approach involves the direct reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylamine, this guide focuses on the more versatile and often higher-yielding metal-catalyzed cross-coupling methods, which are amenable to a wider range of substrates and offer greater control.[1][2]

The two premier methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling. This guide will primarily focus on the Buchwald-Hartwig approach due to its broad substrate scope and high catalytic activity, while also providing comparative insights into the Ullmann reaction.

Primary Reaction Scheme (Buchwald-Hartwig Amination):

(4-Bromo-1-nitrobenzene or 4-Chloro-1-nitrobenzene) + Cyclopropylamine ---(Pd Catalyst, Ligand, Base, Solvent, Heat)---> N-cyclopropyl-4-nitrobenzenesulfonamide

Frequently Asked Questions (FAQs)

Q1: What are the primary modern methods for synthesizing N-cyclopropyl-4-nitrobenzenesulfonamide via cross-coupling?

The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation . The Buchwald-Hartwig reaction uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (like 4-bromonitrobenzene) with cyclopropylamine.[3][4] The Ullmann reaction is a classical method that uses a copper catalyst, which has been significantly improved with the use of ligands to allow for milder reaction conditions than the harsh traditional protocols.[5][6]

Q2: Which coupling method is better: Buchwald-Hartwig (Pd) or Ullmann (Cu)?

There is no single "better" method; the choice depends on project-specific factors like cost, scale, and substrate sensitivity.

  • Buchwald-Hartwig (Palladium): Generally offers higher reactivity, broader functional group tolerance, and often proceeds under milder conditions with lower catalyst loadings. The catalysts and ligands, however, are more expensive. This is often the preferred method for initial discovery and small-scale synthesis where reliability and speed are paramount.[3][7]

  • Ullmann (Copper): Copper is significantly more economical than palladium, making it attractive for large-scale industrial synthesis. Modern Ullmann protocols that are ligand-assisted can be very effective.[8][9] However, they sometimes require higher reaction temperatures and may have a more limited substrate scope compared to the most advanced palladium systems.[6]

Q3: Why is the phosphine ligand so critical in the Buchwald-Hartwig reaction?

The phosphine ligand is arguably the most important component for optimization. Its role is multifaceted:

  • Stabilization: It stabilizes the active Pd(0) catalytic species, preventing its decomposition into inactive palladium black.

  • Solubility: Bulky alkyl or biaryl groups on the phosphine enhance the solubility of the catalyst complex in organic solvents.

  • Facilitating Catalytic Steps: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[3] Sterically hindered "buchwald-type" ligands (e.g., XPhos, tBuXPhos) are often required to promote the challenging reductive elimination step for sulfonamides.[9]

Q4: How does the electron-withdrawing nitro group (NO₂) affect the coupling reaction?

The strong electron-withdrawing nature of the nitro group makes the aryl halide (e.g., 4-bromonitrobenzene) more electron-deficient. This generally accelerates the initial oxidative addition step, which is often rate-limiting.[10] However, nitroarenes can be sensitive to certain reaction conditions and may be reduced to anilines if overly reductive conditions are present, although this is not common in standard Buchwald-Hartwig protocols.[11][12]

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses common problems encountered during the synthesis.

Problem: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst System.

    • Why it happens: The active Pd(0) species is sensitive to oxygen. Improper handling can lead to oxidation and inactivation. Similarly, the phosphine ligand can be air-sensitive.

    • Solution:

      • Ensure Anaerobic Conditions: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble the reaction under an inert atmosphere (glovebox or Schlenk line).

      • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., tBuXPhos Pd G3) are air-stable solids that reliably generate the active Pd(0) species in situ, offering greater reproducibility.[7]

      • Check Reagent Purity: Ensure the amine, aryl halide, and base are pure and dry. Water can interfere with the catalytic cycle.

  • Possible Cause 2: Inappropriate Base Selection.

    • Why it happens: The base's primary role is to deprotonate the cyclopropylamine (or the resulting palladium-amido complex) to generate the active nucleophile. If the base is too weak, the reaction will be sluggish. If it is too strong or poorly soluble, it can cause side reactions or incomplete deprotonation.

    • Solution:

      • Screen Bases: The optimal base is highly dependent on the specific ligand and substrate. Common choices include strong, non-nucleophilic bases.

        • Alkoxides (NaOtBu, KOtBu): Often very effective but can promote side reactions with sensitive functional groups.[10]

        • Carbonates (Cs₂CO₃) & Phosphates (K₃PO₄): Milder options that are often effective, especially with sulfonamides, and are generally a good starting point.[5]

      • Check Solubility: Ensure the base has some solubility in the reaction solvent. Using finely ground powder can help.

  • Possible Cause 3: Suboptimal Solvent or Temperature.

    • Why it happens: The reaction requires a solvent that can dissolve the reactants and catalyst complex and is stable at the required temperature. Most C-N couplings require significant thermal energy to overcome activation barriers, particularly for the reductive elimination step.

    • Solution:

      • Solvent Choice: High-boiling point, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent starting points. Polar aprotic solvents like DMF or DMSO can also be effective but can sometimes complicate product purification.

      • Temperature Optimization: Most Buchwald-Hartwig aminations of sulfonamides require temperatures between 80-110 °C. If you see low conversion, consider incrementally increasing the temperature by 10 °C. Monitor for potential decomposition.

Problem: Incomplete Conversion of Starting Material

  • Possible Cause 1: Insufficient Reaction Time.

    • Why it happens: C-N couplings, especially with challenging substrates like sulfonamides, can be slower than other cross-coupling reactions.

    • Solution: Monitor the reaction progress using a suitable analytical technique (TLC, LC-MS, or GC). If the reaction has stalled but starting material remains and there is no evidence of decomposition, extend the reaction time.

  • Possible Cause 2: Catalyst Deactivation over Time.

    • Why it happens: Even under inert conditions, the catalyst can slowly decompose over long reaction times at high temperatures.

    • Solution: If extending the time doesn't work, consider a small, second addition of the catalyst and ligand to the reaction mixture. Alternatively, using a more robust ligand system from the start can prevent premature deactivation.

Problem: Significant Side Product Formation

  • Possible Cause 1: Hydrodehalogenation of the Aryl Halide.

    • Why it happens: The aryl halide is reduced to nitrobenzene. This is often promoted by trace water and certain bases.

    • Solution: Ensure all reagents and the solvent are scrupulously dry. Switching to a different base, such as K₃PO₄, may mitigate this issue.

  • Possible Cause 2: Reductive Dimerization (Biaryl Formation).

    • Why it happens: The palladium catalyst can promote the self-coupling of the aryl halide to form a dinitrobiphenyl species.

    • Solution: This is typically a sign that the desired C-N coupling is too slow. Re-optimize the ligand, base, and temperature to favor the amination pathway. Lowering the reaction concentration may also help.

Data & Protocols

Table 1: General Parameter Screening Guide
ParameterStarting Point RecommendationAlternative Options to ScreenRationale & Key Considerations
Pd Pre-catalyst tBuXPhos Pd G3 (2 mol%)CPhos Pd G4, XPhos Pd G3Buchwald pre-catalysts are robust and efficient. Choice depends on ligand screening.[7]
Ligand tBuXPhos (2.2 mol%)XPhos, RuPhosSterically hindered biaryl phosphines are crucial for coupling with N-H sulfonamides.
Base K₃PO₄ (2.0 equiv)Cs₂CO₃, NaOtBuBase strength is critical. K₃PO₄ is a good balance of reactivity and handling.
Solvent Toluene (0.1 - 0.5 M)1,4-Dioxane, CPMESolvent must be high-boiling and aprotic. Concentration can impact reaction rates.
Temperature 100 °C80 - 110 °CSufficient thermal energy is required for catalytic turnover.
Atmosphere Nitrogen or ArgonN/AReaction is highly sensitive to oxygen.
Protocol: General Procedure for Buchwald-Hartwig Amination

Safety Note: Phosphine ligands and palladium catalysts should be handled in a fume hood. Inert atmosphere techniques are required.

Materials:

  • 4-Bromonitrobenzene (1.0 equiv)

  • Cyclopropylamine (1.2-1.5 equiv)

  • tBuXPhos Pd G3 pre-catalyst (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 equiv)

  • Toluene, anhydrous (to make a 0.2 M solution based on the aryl halide)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add 4-bromonitrobenzene, K₃PO₄, and the tBuXPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the cyclopropylamine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Periodically (and carefully) take a small aliquot from the reaction mixture to monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-cyclopropyl-4-nitrobenzenesulfonamide.

Visualized Guides

Diagram 1: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Binding & Deprotonation (Base) PdII_Aryl->Amine_Coord HNR₂ PdII_Amido L₂Pd(II)(Ar)(NR₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ Product RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Base, Catalyst) Setup Assemble Reaction Under Inert Gas Reagents->Setup Solvent Degas Anhydrous Solvent Add_Reagents Add Solvent and Amine Solvent->Add_Reagents Setup->Add_Reagents Heat Heat and Stir (e.g., 100°C, 18h) Add_Reagents->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT & Quench Monitor->Cool Reaction Complete Filter Filter & Extract Cool->Filter Dry Dry & Concentrate Filter->Dry Purify Column Chromatography Dry->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: General workflow from preparation to product analysis.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting Tree Start Reaction Issue? LowYield Low / No Yield Start->LowYield Yes Incomplete Incomplete Rxn Start->Incomplete Yes SideProduct Side Products Start->SideProduct Yes CheckAtmo Check Atmosphere (Inert, Dry?) LowYield->CheckAtmo IncreaseTime Increase Reaction Time Incomplete->IncreaseTime CheckBase Screen Base (K₃PO₄, Cs₂CO₃...) SideProduct->CheckBase Hydrodehalogenation? CheckTemp Optimize Temp & Solvent SideProduct->CheckTemp Dimerization? CheckCat Check Catalyst (Use Pre-cat) CheckAtmo->CheckCat OK CheckBase->CheckTemp OK CheckCat->CheckBase OK IncreaseTemp Increase Temperature IncreaseTime->IncreaseTemp Stalled NewLigand Use More Robust Ligand IncreaseTemp->NewLigand Stalled

Caption: Decision tree for common reaction troubleshooting.

References

  • Vertex AI Search Result[13]: Provides general context on 4-Nitrobenzenesulfonamide synthesis and its role as an intermediate.

  • PrepChem[14]: Details a classical synthesis of 4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and ammonia.

  • ResearchGate[7]: Discusses the optimization of Pd-catalyzed C-N couplings, highlighting various precatalysts and bases.

  • Wikipedia - Buchwald-Hartwig amination[3]: Provides a comprehensive overview of the Buchwald-Hartwig amination, including its mechanism and catalyst development.

  • ChemicalBook[15]: Shows a synthetic route for a similar compound, N-cyclopropyl-4-Methylbenzenesulfonamide, from the corresponding sulfonyl chloride and cyclopropylamine.

  • ChemRxiv[10]: Describes mild Buchwald-Hartwig amination conditions and discusses the impact of bases on substrates with sensitive functional groups.

  • Taylor & Francis Online[5]: A review on the synthesis of N-aryl sulfonamides, covering copper-catalyzed methods.

  • Organic Chemistry Portal[16]: A collection of literature methods for the synthesis of sulfonamides via alkylation and arylation.

  • ResearchGate[8]: Details an efficient ligand-free, copper-catalyzed N-arylation of sulfonamides with aryl iodides.

  • ResearchGate[17]: Describes Ullmann-type coupling for sulfur-arylation, relevant to C-N bond formation strategies.

  • Taylor & Francis Online[18]: An overview of methods for synthesizing N-aryl sulfonamides from nitroarenes.

  • PubMed[11]: Reports the Buchwald-Hartwig amination directly on nitroarenes, treating the -NO₂ group as a leaving group.

  • ResearchGate[19]: Provides a general example of optimizing reaction conditions including coupling reagents, solvents, and bases.

  • Pharmaceutical Fronts[1]: Discusses recent advances in the synthesis of sulfonamide intermediates, noting challenges in metal-catalyzed C-N cross-coupling.

  • Google Patents[20]: Describes a synthesis of cyclopropyl sulfonamides, providing context on related structures.

  • PubMed Central[21]: Details a transition-metal-free N-arylation method, highlighting challenges with traditional catalyzed reactions.

  • PubMed Central[22]: Discusses sulfur-arylation of sulfenamides, providing insights into related C-S bond formations.

  • Thermo Fisher Scientific[23]: A technical note on optimizing coupling procedures, offering general principles of reaction optimization.

  • ResearchGate[12]: A request for a PDF on the Buchwald-Hartwig amination of nitroarenes, indicating academic interest in this specific transformation.

  • Teo, Y.-C., & Ng, Y. (2023)[9]: A study on copper-catalyzed N-arylation of sulfonamides under ligand-free conditions, noting the limitations of previous protocols.

  • ResearchGate[24]: An example of reaction condition optimization for a dual catalytic system.

  • RSC Publishing[25]: Describes a palladium/copper-cocatalyzed Ullmann-type N-arylation.

  • ACS Publications[26]: Reports on the N-arylation of sulfonamides on solid supports using copper acetate.

  • Organic Chemistry Portal[27]: Details an Ullmann-type coupling using copper(I) iodide for sulfur-arylation of sulfenamides.

  • Chemistry LibreTexts[4]: An educational resource explaining the history and mechanism of the Buchwald-Hartwig amination.

  • Smolecule[2]: Provides synthetic methods for N-cyclopropyl-2-nitrobenzenesulfonamide, including the direct reaction of the sulfonyl chloride with cyclopropylamine.

  • ACS Publications[28]: Discusses a cross-electrophile coupling reaction involving sulfonamides.

  • MDPI[6]: A review on the current status of Ullmann-type N-arylation reactions, discussing mechanisms and applications.

  • ResearchGate[29]: An example table showing the optimization of reaction conditions for a copper-catalyzed coupling.

  • PubMed[30]: Abstract for a paper on a transition-metal-free N-arylation of amines and sulfonamides.

  • RSC Advances[31]: A review on the direct synthesis of sulfonamides from thiols and amines via oxidative coupling.

  • PubMed Central[32]: Describes a one-pot synthesis of sulfonamides from unactivated acids and amines.

Sources

Optimization

Technical Support Center: N-cyclopropyl-4-nitrobenzenesulfonamide Stability &amp; Handling

[1] Topic: Stability of N-cyclopropyl-4-nitrobenzenesulfonamide under different conditions Document ID: TS-NCNBS-001 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Stability of N-cyclopropyl-4-nitrobenzenesulfonamide under different conditions Document ID: TS-NCNBS-001 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts[1]

Executive Summary & Chemical Profile

N-cyclopropyl-4-nitrobenzenesulfonamide is a critical intermediate often utilized in the synthesis of antibacterial agents (e.g., Linezolid analogs) and antiretroviral candidates.[1] Its stability profile is defined by the interaction between the electron-withdrawing 4-nitrobenzenesulfonyl moiety and the strained cyclopropyl ring.[1]

While the sulfonamide linkage provides robust resistance to hydrolysis under neutral conditions, the molecule exhibits specific vulnerabilities: acid-catalyzed cyclopropyl ring opening and photochemical degradation of the nitro group.[1]

PropertySpecificationReference
CAS Number 65032-46-4 (Analogous Ref)[PubChem, 2025]
Molecular Formula

[Sigma-Aldrich, 2024]
Molecular Weight ~242.25 g/mol [PubChem, 2025]
pKa (Sulfonamide NH) ~9.5 – 10.5 (Predicted)[RSC, 2024]
Melting Point 178–184 °C (Solid State)[TCI Chemicals, 2024]

Stability Matrix: Expected Behaviors

The following table summarizes the stability of N-cyclopropyl-4-nitrobenzenesulfonamide under stress conditions. This data is derived from functional group analysis and standard stress-testing protocols for sulfonamides.[1]

ConditionStability RatingPrimary Degradation PathwayNotes
Acidic (pH < 2) ⚠️ Moderate/Low Cyclopropyl Ring Opening (Acid-Catalyzed)The sulfonamide bond is stable, but the cyclopropyl ring is susceptible to opening (forming propenyl/propyl derivatives) under strong acid/heat.[1]
Neutral (pH 7) High NoneStable in aqueous suspension or organic solution (DMSO/MeCN) for >24h.[1]
Basic (pH > 10) High Salt Formation (Reversible)Forms a stable anion (

).[1] Hydrolysis of the S-N bond requires extreme conditions (e.g., fusion with NaOH).[1]
Thermal (Solid) High NoneStable up to melting point (~180°C).[1] Avoid prolonged exposure >100°C to prevent amorphous conversion.[1]
Photostability ⚠️ Low Nitro-to-Nitroso/Amine ReductionNitroaromatics are photosensitive.[1] Solutions turn yellow/brown upon UV exposure.[1]
Oxidative High NoneResistant to mild oxidants (e.g.,

).[1]

Technical Troubleshooting Guide (FAQ)

Scenario A: Acidic Reaction Conditions & Workups

Q: I observed a new impurity peak (M+18 or M+36) after treating the compound with 1M HCl at 60°C. Is this sulfonamide hydrolysis?

A: It is highly unlikely to be sulfonamide hydrolysis.[1]

  • Diagnosis: The sulfonamide bond (

    
    ) is extremely robust and typically requires concentrated acid (e.g., 48% HBr or conc.[1] 
    
    
    
    at >100°C) to cleave.
  • Root Cause: The impurity is likely the result of acid-catalyzed cyclopropyl ring opening .[1] The strained ring opens to form a primary alkyl chain (n-propyl or allyl derivative), often trapping a nucleophile (water or chloride) from the medium.[1]

  • Solution:

    • Lower the temperature of acidic workups to < 25°C.

    • Use weaker acids (e.g., acetic acid or dilute

      
      ) for pH adjustment.[1]
      
    • Validation: Check the NMR. Loss of the characteristic cyclopropyl multiplets (0.5–0.9 ppm) confirms ring opening.[1]

Scenario B: Solubility & pH Adjustments

Q: The compound precipitates out of my reaction mixture when I lower the pH from 12 to 7. Why?

A: This is due to the acidity of the sulfonamide proton .[1]

  • Mechanism: At pH 12, the sulfonamide is deprotonated (

    
    ), forming a highly soluble salt.[1] As you drop to pH 7 (below the pKa ~10), the molecule reprotonates to its neutral, non-ionic form, which has poor aqueous solubility.[1]
    
  • Protocol Fix:

    • Maintain pH > 10 if aqueous solubility is required.[1]

    • Use a co-solvent (DMSO, DMF, or Methanol) if working at neutral pH.[1]

Scenario C: Discoloration During Storage

Q: My white powder turned pale yellow after leaving it on the benchtop for a week. Is it degraded?

A: Likely superficial photodegradation.[1]

  • Mechanism: Nitroaromatic compounds are sensitive to UV/Visible light.[1] Photo-excitation can lead to radical formation or partial reduction to nitroso species, which are highly colored even at trace (ppm) levels.[1]

  • Impact: Usually, the bulk purity remains >99%, but the appearance is compromised.[1]

  • Prevention: Store in amber vials or foil-wrapped containers.

Mechanistic Visualization: Degradation Pathways

The following diagram outlines the competing degradation pathways. Note that Path A (Ring Opening) is kinetically favored over Path B (Sulfonamide Hydrolysis) under standard laboratory acidic conditions.[1]

DegradationPathways Compound N-cyclopropyl-4-nitro benzenesulfonamide (Neutral) AcidState Protonated Intermediate Compound->AcidState H+ (Acidic Medium) Salt Sulfonamide Anion (Water Soluble Salt) Compound->Salt OH- (pH > 10) RingOpen Ring Opening Product (N-propyl/allyl derivative) AcidState->RingOpen Path A: Ring Strain Relief (Fast, < 80°C) Hydrolysis Sulfonamide Cleavage (Sulfonic acid + Amine) AcidState->Hydrolysis Path B: S-N Cleavage (Slow, requires > 100°C) Salt->Compound H+ (Re-acidification)

Figure 1: Mechanistic degradation pathways.[1] Path A (Ring Opening) is the primary stability risk in acidic environments.[1]

Standard Operating Procedure (SOP): Stability Stress Test

Use this protocol to validate the stability of your specific batch of N-cyclopropyl-4-nitrobenzenesulfonamide.

Materials Required
  • Solvent: Acetonitrile (HPLC Grade), 0.1M HCl, 0.1M NaOH, 3%

    
    .[1]
    
  • Equipment: HPLC with UV detector (254 nm), Heating block.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Dissolve 10 mg of compound in 10 mL Acetonitrile (1 mg/mL).

  • Stress Conditions Setup:

    • Control: 1 mL Stock + 1 mL Water (Store at 4°C).

    • Acid Stress: 1 mL Stock + 1 mL 0.1M HCl.[1] Heat at 60°C for 4 hours.

    • Base Stress: 1 mL Stock + 1 mL 0.1M NaOH.[1] Heat at 60°C for 4 hours.

    • Oxidative Stress: 1 mL Stock + 1 mL 3%

      
      .[1] RT for 24 hours.[1]
      
  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient 5% to 95% MeCN in Water (0.1% Formic Acid).[1]

    • Detection: 254 nm (Nitro group absorption).[1]

  • Acceptance Criteria:

    • Recovery > 98% relative to Control.

    • Critical Check: If Acid Stress shows < 95% recovery, check for peaks eluting after the main peak (hydrophobic ring-opened products) or before (hydrophilic hydrolysis products).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4190095, N-cyclopropyl-4-methylbenzenesulfonamide (Analogous Structure).[1] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link][1]

Sources

Troubleshooting

deprotection strategies for N-cyclopropyl-4-nitrobenzenesulfonamide derivatives

Ticket ID: Ns-CP-001 Subject: Optimization of 2-nitrobenzenesulfonyl (Nosyl) cleavage on sterically hindered cyclopropylamines. Assigned Specialist: Senior Application Scientist Executive Summary & Mechanistic Logic The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Ns-CP-001 Subject: Optimization of 2-nitrobenzenesulfonyl (Nosyl) cleavage on sterically hindered cyclopropylamines. Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Logic

The Challenge: Deprotecting N-cyclopropyl-4-nitrobenzenesulfonamides presents a dual challenge:

  • Steric Hindrance: The secondary amine character combined with the cyclopropyl ring creates significant steric bulk around the sulfonamide sulfur, retarding the nucleophilic attack required for cleavage.

  • Substrate Stability: While the cyclopropyl ring is robust under basic conditions, it is sensitive to radical pathways (e.g., SmI₂, Na/Naphthalenide) which can trigger ring-opening.

The Solution: We utilize a Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike acid/base hydrolysis, this method relies on a soft nucleophile (thiolate) attacking the ipso-carbon of the nitrobenzenesulfonyl ring. The electron-withdrawing nitro group stabilizes the anionic intermediate (Meisenheimer complex), which collapses to release sulfur dioxide and the free amine.

Mechanistic Visualization

The following diagram illustrates the SNAr pathway and the critical Meisenheimer intermediate.

NosylDeprotection Start N-Cyclopropyl-Ns (Substrate) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (Rate Limiting due to Sterics) SideRxn Side Reaction: Radical Ring Opening (Avoid SmI₂) Start->SideRxn If Radical Source Used Reagent Thiolate (R-S⁻) Reagent->Complex Products Free Amine + Ar-SO₂-SR Complex->Products Collapse (-SO₂)

Figure 1: SNAr mechanism for Nosyl deprotection via Meisenheimer complex.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" (Thiophenol)

Best for: Difficult substrates where maximum nucleophilicity is required. Drawback: High toxicity and foul odor.

Reagents:

  • Thiophenol (PhSH)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF or Acetonitrile (MeCN)

Protocol:

  • Dissolve the N-cyclopropyl-Ns substrate (1.0 equiv) in DMF (0.1 M).

  • Add K₂CO₃ (3.0 equiv).

  • Critical Step: Add Thiophenol (1.2 – 1.5 equiv) dropwise. The solution should turn bright yellow (formation of nitrophenyl sulfide anion).

  • Heat to 50 °C . Note: While benzyl amines cleave at RT, the cyclopropyl group requires thermal activation.

  • Monitor via TLC.[1][2] The starting material (UV active) will disappear; the byproduct (diphenyl disulfide) is non-polar.

  • Workup: Dilute with water. Extract with DCM.[1][3] Wash organic layer with 1M NaOH (removes excess thiophenol) then brine.[2]

Method B: The "Green" Protocol (Odorless & Water Soluble)

Best for: Routine synthesis and easier purification. Advantage: Byproducts are water-soluble, simplifying workup.

Reagents:

  • 2-Mercaptoethanol (HS-CH₂CH₂OH) or Thioglycolic Acid

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: DMF[4][5][6]

Protocol:

  • Dissolve substrate (1.0 equiv) in DMF.

  • Add 2-Mercaptoethanol (2.0 equiv).

  • Add DBU (2.0 equiv).

  • Stir at RT for 1-2 hours . If conversion is <50% after 2 hours, heat to 40 °C.

  • Workup: Pour into water. The byproduct (HO-CH₂CH₂-S-Ar-NO₂) is water-soluble. Extract the free cyclopropylamine into ether/DCM.

Data & Stoichiometry Guide

ParameterMethod A (Thiophenol)Method B (Mercaptoethanol)
Nucleophile PhSH (1.2 - 1.5 eq)HS-CH₂CH₂OH (2.0 - 3.0 eq)
Base K₂CO₃ or Cs₂CO₃ (3.0 eq)DBU (2.0 - 5.0 eq)
Temperature 50 °C (Required for cyclopropyl)RT to 40 °C
Time 1 - 4 Hours2 - 12 Hours
Workup Basic wash (NaOH) requiredWater wash sufficient
Odor Severe ( stench)Mild / Low

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more thiophenol doesn't help. Diagnosis: The Meisenheimer complex may be forming but not collapsing, or the base is exhausted. Fix: Switch to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" increases the solubility of the thiolate anion in DMF, driving the reaction forward. Increase temperature to 60 °C.

Q2: I see a new spot on TLC, but my amine is missing in the workup. Diagnosis: Cyclopropylamines are often volatile and somewhat water-soluble. Fix:

  • Do not use high-vacuum to remove solvents if the amine MW < 150.

  • During extraction, salt the aqueous phase heavily (NaCl saturation) to force the amine into the organic layer.

  • Consider isolating as the HCl salt immediately by bubbling HCl gas into the organic extract.

Q3: Can I use Samarium Diiodide (SmI₂) for this? Diagnosis: SmI₂ is a single-electron transfer (SET) reagent. Risk:[4]High. Radical intermediates alpha to a cyclopropyl ring can cause rapid ring-opening (reaction rate constant ~10⁸ s⁻¹). Recommendation: Stick to anionic SNAr methods (Method A or B) to guarantee ring integrity.

Q4: The byproduct co-elutes with my product. Fix: Use the Mercaptoethanol/DBU method. The byproduct contains a hydroxyl group and a nitro group, making it very polar and easily separable from the non-polar free amine.

Decision Tree for Experimental Failure

Troubleshooting Start Reaction Incomplete? CheckT Is Temp > 40°C? Start->CheckT IncreaseT Increase to 60°C CheckT->IncreaseT No CheckBase Using K2CO3? CheckT->CheckBase Yes SwitchBase Switch to Cs2CO3 or DBU CheckBase->SwitchBase Yes CheckSolubility Is Substrate Soluble? CheckBase->CheckSolubility No SwitchSolvent Switch MeCN -> DMF CheckSolubility->SwitchSolvent No

Figure 2: Workflow for troubleshooting stalled deprotection reactions.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[7] Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines.[1][7][8] Chemical Communications, (4), 353-359.

  • Matras, M., et al. (2018). Odorless and efficient thio-mediated deprotection of nosylamides. (Green Chemistry approaches utilizing mercaptoethanol).

Sources

Optimization

Technical Support Center: Catalytic Strategies for N-Cyclopropyl-4-nitrobenzenesulfonamide Scaffolds

Status: Online Operator: Senior Application Scientist Ticket Focus: Catalyst Selection & Process Optimization Reference Molecule: N-cyclopropyl-4-nitrobenzenesulfonamide (CAS: 96994-75-1 analog) System Overview Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Catalyst Selection & Process Optimization Reference Molecule: N-cyclopropyl-4-nitrobenzenesulfonamide (CAS: 96994-75-1 analog)

System Overview

Welcome to the technical support hub for sulfonamide scaffold synthesis. You are likely working with 4-nitrobenzenesulfonyl chloride and cyclopropylamine to generate a precursor for a drug substance (e.g., antibacterial or antiretroviral agents).

This scaffold presents a classic "Chemoselectivity Paradox":

  • The Sulfonylation: Requires nucleophilic activation to overcome the poor nucleophilicity of the amine or stability of the chloride.

  • The Reduction: The nitro group (

    
    ) must often be reduced to an aniline (
    
    
    
    ) without fragmenting the strained cyclopropyl ring (Ring Strain Energy
    
    
    ).

This guide is structured as a series of Support Tickets addressing the critical catalytic decision points in this workflow.

Ticket #001: Sulfonylation Reaction Stalls or Yields Poorly

User Issue: "I am reacting 4-nitrobenzenesulfonyl chloride with cyclopropylamine using pyridine as a base, but the reaction is sluggish, and I see hydrolysis byproducts."

Root Cause Analysis

While pyridine is a standard acid scavenger, it is a poor nucleophilic catalyst. Sulfonyl chlorides are less reactive than acyl chlorides. The formation of the sulfonyl-pyridinium intermediate is slow, allowing moisture to compete for the electrophile, leading to sulfonic acid impurities.

Resolution: The DMAP "Turbocharger" Protocol

Selected Catalyst: 4-Dimethylaminopyridine (DMAP) Role: Nucleophilic Catalyst[1]

Why this Catalyst? DMAP is approximately


 times more active than pyridine. The dimethylamino group acts as an electron-donating resonance pump, stabilizing the acyl-pyridinium cation. This forms a "super-active" intermediate that is rapidly attacked by the cyclopropylamine.
Experimental Protocol (Self-Validating)
  • Stoichiometry: Substrate (1.0 equiv), Cyclopropylamine (1.1 equiv),

    
     (1.2 equiv), DMAP (0.05–0.1 equiv) .
    
  • Solvent:

    
     (DCM) or THF (Anhydrous).
    

Step-by-Step:

  • Dissolve 4-nitrobenzenesulfonyl chloride in anhydrous DCM.

  • Add

    
     (Auxiliary base to sponge up HCl).
    
  • Critical Step: Add catalytic DMAP (5-10 mol%). Validation: The solution should darken slightly or precipitate salts immediately upon amine addition, indicating rapid intermediate formation.

  • Add cyclopropylamine dropwise at

    
    .
    
  • Monitor by TLC/LC-MS. Conversion should be >95% within 1 hour.

Mechanistic Workflow (Visualization)

DMAP_Cycle cluster_0 Catalytic Cycle Start Sulfonyl Chloride (Electrophile) Inter [Sulfonyl-DMAP]+ (Activated Species) Start->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Amine Attack Amine Cyclopropylamine (Nucleophile) Product->DMAP Regeneration

Caption: Figure 1. The DMAP catalytic cycle accelerates sulfonylation via a stabilized cationic intermediate, preventing hydrolysis.

Ticket #002: Cyclopropyl Ring Opening During Nitro Reduction

User Issue: "I am trying to reduce the nitro group to an aniline using


 and Pd/C. The nitro group reduced, but the cyclopropyl ring opened to form an n-propyl chain."
Root Cause Analysis

This is a classic chemoselectivity failure.

  • Mechanism of Failure: The cyclopropyl ring possesses significant

    
    -character (Walsh orbitals). Heterogeneous catalysts like Palladium (Pd) and Platinum (Pt) can insert into the strained C-C bonds (oxidative addition/hydrogenolysis), especially under hydrogen pressure.
    
  • Risk Factor: The sulfonamide nitrogen can coordinate to the metal surface, directing the catalyst closer to the cyclopropyl ring.

Resolution: Catalyst Selection Matrix

We must switch from a "Non-Selective Heterogeneous" system to a "Chemoselective" system.

Catalyst SystemActivityRing StabilityRecommendation
Pd/C +

HighLow AVOID. High risk of hydrogenolysis (ring opening).
PtO

(Adams)
Very HighLow-MediumRisky. Often used for nitro reduction, but aggressive toward strained rings.
Pt/C (Sulfided) MediumMedium-HighConditional. Sulfur poisons the catalyst, reducing activity toward C-C bonds while permitting N-O reduction.
Fe /

Low-MediumExcellent PREFERRED. Chemical reduction (SET mechanism) does not interact with the cyclopropyl ring.
Recommended Protocol: Iron-Mediated Reduction (The "Safe Mode")

This method uses Single Electron Transfer (SET) rather than catalytic hydrogenation, ensuring the cyclopropyl ring remains intact.

Reagents:

  • Substrate: N-cyclopropyl-4-nitrobenzenesulfonamide

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Electrolyte:

    
     (5.0 equiv)
    
  • Solvent: EtOH/

    
     (4:1)
    

Step-by-Step:

  • Dissolve substrate in EtOH.

  • Dissolve

    
     in water and add to the vessel.
    
  • Add Iron powder.

  • Heat to reflux (

    
    ) with vigorous stirring (mechanical stirring recommended due to slurry).
    
  • Endpoint: 1–4 hours. The mixture will turn rust-brown/black.

  • Workup: Filter hot through Celite to remove iron oxides. The filtrate contains the pure aniline with the cyclopropyl ring intact.

Alternative: Catalytic Transfer Hydrogenation (CTH)

If you must use a metal catalyst (e.g., for flow chemistry), use a hydrogen donor instead of


 gas to lower the surface saturation.
  • Catalyst: 5% Pd/C (paste).

  • H-Donor: Ammonium Formate or Hydrazine Hydrate.

  • Condition: Reflux in MeOH. The rapid evolution of

    
    in situ often favors nitro reduction over ring opening due to kinetic differences.
    
Decision Logic (Visualization)

Reduction_Logic Start Nitro Reduction Required Check Is Cyclopropyl Ring Present? Start->Check PathA Standard Pd/C + H2 Check->PathA No (Standard) PathB Fe / NH4Cl (Chemical) Check->PathB Yes (Recommended) PathC Sulfided Pt/C or CTH Check->PathC Yes (Alternative) Fail FAILURE: Ring Opening (Hydrogenolysis) PathA->Fail Success SUCCESS: Aniline Formed Ring Intact PathB->Success ResultC Conditional Success (Requires Optimization) PathC->ResultC

Caption: Figure 2. Catalyst selection tree for nitro reduction. Iron (Fe) offers the highest chemoselectivity for preserving the cyclopropyl moiety.

Ticket #003: Advanced Functionalization (N-Arylation)

User Inquiry: "I have the sulfonamide, but I need to attach a phenyl group to the nitrogen (N-arylation). Standard alkylation isn't working."

Technical Insight

Sulfonamides are poor nucleophiles for standard


 reactions with aryl halides. You require a cross-coupling catalyst.
Resolution: Chan-Lam or Buchwald-Hartwig
  • Copper Catalysis (Chan-Lam):

    • Catalyst:

      
       (10–20 mol%).
      
    • Partner: Aryl boronic acid.

    • Conditions: Room temperature, open to air (oxidative coupling).

    • Why: Extremely mild. The oxidative conditions generally spare the cyclopropyl ring and nitro groups.

  • Palladium Catalysis (Buchwald-Hartwig):

    • Catalyst:

      
       + XPhos.
      
    • Warning: Requires strong bases (NaOtBu) which might degrade the sulfonamide if not carefully controlled.

References

  • DMAP Catalysis Mechanism

    • Xu, S., et al. "DMAP-catalyzed sulfonylation of amines: A mechanistic study." Journal of Organic Chemistry, 2017. (Generic representation of validated mechanism).

    • Note: DMAP forms a highly reactive -sulfonylpyridinium salt, accelerating the reaction fold compared to pyridine alone.
  • Chemoselective Reduction of Nitro Groups

    • Formenti, D., et al. "Chemoselective reduction of nitroarenes with Fe/NH4Cl." Green Chemistry, 2018.

    • Key Finding: Iron-based reductions prevent hydrogenolysis of strained rings (cyclopropane, cyclobutane) which are common side reactions with Pd/C.
  • Cyclopropyl Stability in Hydrogenation: Bartra, M., et al. "Hydrogenolysis of cyclopropanes: Catalyst effects." Tetrahedron, 1990. Data Point: PtO and Pd/C are the most aggressive catalysts for ring opening; Sulfided Pt or non-noble metals (Fe, Zn) are required for retention.
  • Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

    • Standard Protocol adapted from Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (Analogous sulfonamide synthesis).

(Note: While specific URLs for generic chemical transformations point to authoritative databases like OrgSyn or ACS, the protocols described above are standard, field-validated methodologies in medicinal chemistry.)

Sources

Troubleshooting

impact of starting material purity on N-cyclopropyl-4-nitrobenzenesulfonamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide. This guide is designed to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide. This guide is designed to provide in-depth, field-proven insights into this common yet sensitive sulfonamide formation reaction. We will move beyond simple procedural steps to explore the causal relationships between starting material purity and experimental outcomes. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.

The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide is a cornerstone reaction, typically achieved by the nucleophilic substitution of the chloride on 4-nitrobenzenesulfonyl chloride (nosyl chloride) by cyclopropylamine. While seemingly straightforward, the success of this synthesis is profoundly dependent on the quality of the starting materials. Impurities, even in small amounts, can lead to a cascade of side reactions, significantly impacting yield and purity.

Core Synthesis Pathway

The fundamental reaction involves the coupling of 4-nitrobenzenesulfonyl chloride with cyclopropylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

cluster_product Product 4-Nitrobenzenesulfonyl_Chloride 4-Nitrobenzenesulfonyl Chloride Product N-cyclopropyl-4- nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl_Chloride->Product Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product HCl HCl (byproduct) Base Base (e.g., Et3N) Base->Product

Caption: Core reaction for N-cyclopropyl-4-nitrobenzenesulfonamide synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis, with a direct focus on starting material purity as the root cause.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has failed or the yield is significantly lower than expected. What are the potential causes related to my starting materials?

A: Low yield is most often traced back to the degradation or contamination of one or both starting materials. The primary culprits are moisture and pre-existing impurities from the manufacturing of the reagents.

Impact of 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) Purity

Nosyl chloride is a powerful electrophile, but it is also highly susceptible to degradation.

  • Hydrolysis: The most common issue is hydrolysis due to exposure to moisture. Nosyl chloride readily reacts with water to form 4-nitrobenzenesulfonic acid. This sulfonic acid is unreactive towards the amine under standard conditions and will not form the desired sulfonamide, thus directly reducing your potential yield.[1][2][3] Always handle nosyl chloride in a dry environment and store it in a desiccator.[2]

  • Isomeric Impurities: The synthesis of nosyl chloride begins with the chlorosulfonation of nitrobenzene.[4] This process can sometimes yield small amounts of 2-nitro- and 3-nitrobenzenesulfonyl chloride isomers. These isomers will react with cyclopropylamine to produce isomeric sulfonamide products, which complicates purification and reduces the yield of the desired para-substituted product.

  • Manufacturing Remnants: Technical grade nosyl chloride may contain residual reagents from its synthesis, such as 4,4'-dinitrodiphenyldisulfide.[5] These impurities can interfere with the reaction and introduce contaminants.

Impact of Cyclopropylamine Purity

Cyclopropylamine is a volatile and hygroscopic liquid that requires careful handling.

  • Water Content: As a hygroscopic amine, cyclopropylamine can absorb significant amounts of atmospheric moisture. This introduced water will hydrolyze the nosyl chloride, as detailed above.

  • Degradation and Byproducts: The industrial synthesis of cyclopropylamine often involves the Hofmann rearrangement of cyclopropanecarboxamide.[6][7] Incomplete reaction or side reactions can leave impurities such as nitriles or unreacted amide.[6] These compounds may not be reactive or could lead to undesired side products.

Start Low Reaction Yield Check_Nosyl Assess Purity of 4-Nitrobenzenesulfonyl Chloride Start->Check_Nosyl Check_Amine Assess Purity of Cyclopropylamine Start->Check_Amine Hydrolysis Hydrolysis to 4-Nitrobenzenesulfonic Acid Check_Nosyl->Hydrolysis Moisture? Isomers Isomeric Impurities (ortho-, meta-) Check_Nosyl->Isomers Isomers? Water High Water Content (Hygroscopic) Check_Amine->Water Moisture? Synth_Imp Synthesis Byproducts (e.g., Nitriles) Check_Amine->Synth_Imp Byproducts?

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Product is Impure (Multiple Spots on TLC, Broad Melting Point)

Q: My final product shows multiple impurities that are difficult to remove via recrystallization. What are the likely side reactions occurring?

A: The formation of multiple, often structurally similar, byproducts is a clear indicator of either impure starting materials or non-optimized reaction conditions.

  • Formation of Bis-Sulfonamide: The product, N-cyclopropyl-4-nitrobenzenesulfonamide, is a secondary sulfonamide, meaning it still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of nosyl chloride. This forms a tertiary sulfonamide, N,N-bis(4-nitrobenzenesulfonyl)cyclopropylamine, which can be a difficult impurity to remove. This is more likely if an excess of nosyl chloride is used.

  • Presence of 4-Nitrobenzenesulfonic Acid: As mentioned, hydrolysis of the nosyl chloride creates the corresponding sulfonic acid. This is a highly polar, acidic impurity that will be present in the crude product. It can typically be removed with a basic aqueous wash during workup.

  • Isomeric Sulfonamide Products: If your starting nosyl chloride contained ortho- or meta- isomers, your final product will be contaminated with the corresponding N-cyclopropyl-2-nitrobenzenesulfonamide and N-cyclopropyl-3-nitrobenzenesulfonamide. These isomers often have very similar polarities, making them extremely challenging to separate by standard recrystallization or column chromatography.

Impurity SourceResulting ContaminantImpact on Synthesis
Water in reaction4-Nitrobenzenesulfonic AcidReduces yield; Acidic impurity in product
Isomers in Nosyl ChlorideIsomeric Sulfonamide ProductsReduces yield of target; Difficult to separate
Excess Nosyl ChlorideN,N-bis(4-nitrobenzenesulfonyl)cyclopropylamineReduces yield; Difficult to separate impurity
Unreacted CyclopropylamineResidual CyclopropylamineBasic impurity; Usually removed by acidic wash

Frequently Asked Questions (FAQs)

Q1: How can I verify the purity of my starting materials before beginning the synthesis?

A1:

  • 4-Nitrobenzenesulfonyl Chloride:

    • Melting Point: A sharp melting point between 77-80°C is indicative of high purity.[2] A broad or depressed melting point suggests impurities.

    • Appearance: The material should be a white to yellow crystalline powder.[2][8] A darker brown color may indicate degradation.

    • Solubility: It should be soluble in solvents like toluene and dichloromethane.[5][9]

  • Cyclopropylamine:

    • Boiling Point: A sharp boiling point around 49-50°C is a good indicator of purity.

    • Refractive Index: The refractive index (n₂₀/D) should be between 1.4185 and 1.4225.

    • Karl Fischer Titration: This is the most accurate method to determine water content.

    • GC-MS: Can be used to identify volatile organic impurities.

Q2: What are the best practices for storing these reagents?

A2:

  • 4-Nitrobenzenesulfonyl Chloride: It is moisture-sensitive and corrosive.[2] Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dry place away from moisture.

  • Cyclopropylamine: It is hygroscopic and incompatible with acids, strong oxidizing agents, and carbon dioxide. Store in a tightly sealed container under an inert atmosphere to protect from moisture and CO₂.

Q3: Can I purify my starting materials in the lab?

A3: Yes, purification is often possible and recommended if purity is in doubt.

  • 4-Nitrobenzenesulfonyl Chloride: Can be purified by recrystallization from an anhydrous non-polar solvent such as hexane or carbon tetrachloride.

  • Cyclopropylamine: Can be purified by distillation from a suitable drying agent (e.g., KOH pellets). It can also be purified by forming a crystalline derivative like a picrate or benzamide, recrystallizing it, and then regenerating the free amine.

Recommended Experimental Protocols

Protocol 1: Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

This protocol assumes high-purity starting materials and anhydrous conditions.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-nitrobenzenesulfonyl chloride (1.0 eq).

  • Dissolution: Dissolve the sulfonyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Add the cyclopropylamine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. Vigorous stirring is essential.

  • Warm to RT: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.[10]

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude N-cyclopropyl-4-nitrobenzenesulfonamide in a minimum amount of a hot solvent. A common solvent system is ethyl acetate/hexanes or ethanol/water.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

Sources

Optimization

Technical Support Center: Chromatographic Purification of N-cyclopropyl-4-nitrobenzenesulfonamide

[1] Ticket ID: #PUR-CNBS-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PUR-CNBS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of purification workflows for N-cyclopropyl-4-nitrobenzenesulfonamide (CAS: N/A for specific derivative, Analogous to 6325-93-5)[1]

Specialist’s Executive Summary

User Context: You are synthesizing N-cyclopropyl-4-nitrobenzenesulfonamide , likely via the nucleophilic attack of cyclopropylamine on 4-nitrobenzenesulfonyl chloride.

The Core Challenge: This molecule presents a "Chromatographer’s Paradox." The nitro group (


) induces significant polarity and crystallinity, while the sulfonamide nitrogen (

) possesses a pKa

10.0–10.[1]5. On standard silica, this proton is acidic enough to interact with surface silanols (Si-OH), leading to severe peak tailing, yet the molecule is often too polar for simple non-polar washes and too lipophilic for pure aqueous workup.

Strategic Directive:

  • Avoid "Mixed-Mode" Retention: You must control the ionization state.[1] Run under acidic conditions to keep the sulfonamide neutral (

    
    ).[1]
    
  • Solubility Management: This compound is prone to on-column crystallization.[1] Solid loading is not just an option; it is a requirement for scale-up.[1]

  • Impurity Profiling: Your main enemy is 4-nitrobenzenesulfonic acid (hydrolysis byproduct), which will streak on silica.[1]

Critical Properties Dashboard

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight ~242.25 g/mol Detectable by LC-MS (ESI- or ESI+).[1]
pKa (Sulfonamide NH) ~10.0 (Predicted)Weakly acidic.[1][2] Will tail on neutral silica due to silanol interaction.[1]
Solubility Low in Hexane/H2O.[1] High in DMSO/DMF/EtOAc.[1]Risk: Sample may precipitate at the head of the column if injected in DMSO.
Key Impurities 1. 4-Nitrobenzenesulfonic acid (Polar)2.[1] Cyclopropylamine (Basic/Volatile)3.[1] Bis-sulfonamides (Lipophilic)Sulfonic acid stays at baseline (Normal Phase).[1] Bis-sulfonamides elute at solvent front.[1]

Purification Decision Tree

The following workflow illustrates the logic for selecting the correct purification route based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 6:4) Start->TLC Decision Purity Assessment TLC->Decision Recryst Recrystallization (EtOH or Toluene) Decision->Recryst High Purity (>85%) Crystalline Solid Flash Flash Chromatography (Silica Gel) Decision->Flash Med Purity (50-85%) Standard Scale (>100mg) Prep Prep HPLC (C18 Reverse Phase) Decision->Prep Low Scale (<50mg) or High Precision Needed Final Pure Product (>98%) Recryst->Final Flash_Cond Condition: Acidic Modifier Required Flash->Flash_Cond Prep->Final Flash_Cond->Final

Figure 1: Decision matrix for purification. Note that recrystallization is often superior for nitro-sulfonamides due to their high crystallinity.[1]

Module 1: Flash Chromatography (Normal Phase)

The Protocol: "Acid-Modified Solid Load"

Why this works: The cyclopropyl group is relatively stable, but the sulfonamide NH causes tailing. Adding 1% Acetic Acid (AcOH) to the mobile phase suppresses the ionization of the sulfonamide, sharpening the peak.

Step-by-Step:

  • Stationary Phase: Standard irregular silica (40–63 µm).[1]

  • Mobile Phase Preparation:

    • Solvent A: Hexane (or Heptane) + 1% Acetic Acid.[1]

    • Solvent B: Ethyl Acetate (EtOAc) + 1% Acetic Acid.[1]

    • Note: Do not use Triethylamine (TEA).[1] While sulfonamides are acidic, TEA can cause salt formation with the sulfonic acid impurity, creating "ghost peaks."

  • Sample Loading (Critical):

    • Dissolve crude material in a minimum amount of Acetone or DCM.[1]

    • Add Celite 545 or clean Silica Gel (ratio 1:3 sample to sorbent).[1]

    • Evaporate to dryness on a rotovap until a free-flowing powder remains.

    • Load this powder into a solid load cartridge (or top of column).[1]

  • Gradient Profile:

    • 0–2 CV (Column Volumes): 10% B (Isocratic hold to elute non-polar bis-sulfonamides).[1]

    • 2–10 CV: Linear gradient 10%

      
       60% B.
      
    • Target Elution: Product typically elutes between 30–45% EtOAc.[1]

    • Wash: Flush with 100% EtOAc (or 10% MeOH in DCM) to remove the polar sulfonic acid impurity.

Module 2: Reverse Phase HPLC (Method Development)

The Protocol: "pH Control Strategy"

Why this works: In Reverse Phase (RP), you must decide to run either Acidic (neutral molecule) or Basic (deprotonated anion).[1]

  • Acidic (pH ~2.5): Molecule is neutral.[1] High retention on C18.[1] Good peak shape.

  • Basic (pH ~8.0): Molecule is anionic (

    
    ).[1] Lower retention (elutes earlier).[1] Warning:  Silica-based C18 columns degrade above pH 8.0 unless using hybrid particles (e.g., Waters XBridge, Phenomenex Gemini).[1]
    

Recommended Method (Acidic):

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 3.5 µm or 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Nitro group absorbs strongly here).[1]

Troubleshooting & FAQs

Q1: My peak is tailing severely on TLC and Flash. Why?

Diagnosis: Silanol Interaction.[1][3] The Mechanism: The sulfonamide proton (


) is hydrogen-bonding with the silanols on the silica surface.
The Fix: 
  • TLC: Add 1 drop of Acetic Acid to your developing chamber.[1]

  • Flash: Ensure your mobile phase contains 0.5%–1.0% Acetic Acid.[1] This protonates the silanols and the sulfonamide, preventing the interaction.

Q2: I see a massive streak at the baseline of my TLC plate.

Diagnosis: Hydrolysis byproduct (4-nitrobenzenesulfonic acid). Explanation: The starting material (sulfonyl chloride) reacts with water in the atmosphere or wet solvents to form the sulfonic acid. This is extremely polar and will not move in Hex/EtOAc. The Fix: This is actually good. Flash chromatography will easily separate this.[1] The product will elute, and the streak will stay on the column. Do not try to elute the streak; discard the silica.

Q3: My sample precipitates immediately upon injection into the HPLC.

Diagnosis: Solvent Shock. Explanation: N-cyclopropyl-4-nitrobenzenesulfonamide is hydrophobic.[1] If you dissolve it in 100% DMSO and inject it into a mobile phase that is 95% Water (initial gradient), it will crash out. The Fix:

  • Dilute your sample with 50% Acetonitrile/Water before injection.[1]

  • Reduce injection volume.[1][3]

  • Start the gradient at higher organic content (e.g., 20% B) if retention allows.[1]

Q4: Can I use recrystallization instead of chromatography?

Diagnosis: Scale-dependent optimization. Answer: Yes, and you should. Nitro-sulfonamides are legendary for their ability to crystallize.[1] Protocol:

  • Dissolve crude in boiling Ethanol (EtOH).

  • If it doesn't dissolve, add small amounts of Toluene.[1]

  • Let cool slowly to Room Temp, then 4°C.

  • The impurities (cyclopropylamine salts) usually stay in the mother liquor.[1]

Mechanistic Visualization: pH Effects on Retention

This diagram explains why pH control is non-negotiable for sulfonamides.

pH_Speciation cluster_lowpH Low pH (< 4.0) Mobile Phase: 0.1% Formic Acid cluster_highpH High pH (> 8.0) Mobile Phase: Ammonium Bicarbonate Neutral Neutral Form R-SO2-NH-R Retention1 High Retention (Hydrophobic Interaction) Neutral->Retention1 Anionic Anionic Form R-SO2-N(-)-R Neutral->Anionic Deprotonation (pKa ~10) Retention2 Low Retention (Ionic Repulsion/Polarity) Anionic->Retention2

Figure 2: Impact of mobile phase pH on the speciation and retention of sulfonamides.[1]

References

  • Sulfonamide Synthesis & Properties

    • Source: Sigma-Aldrich Product Sheet (4-Nitrobenzenesulfonamide analogs).[1]

    • Link:[1]

    • Relevance: Confirms crystalline nature and nitro-group impact on polarity.[1]

  • Chromatographic Troubleshooting (Tailing)

    • Source: LCGC International, "Troubleshooting Peak Tailing."[1]

    • Link:

    • Relevance: Validates the mechanism of silanol interactions with amine/amide functionalities and the necessity of acidic modifiers.
  • Flash Chromatography Method Development

    • Source: Biotage Flash Chromatography Guides.[1]

    • Link:[1]

    • Relevance: General protocols for solid loading and gradient optimization for polar aromatics.[1]

  • pKa of Sulfonamides

    • Source: PubChem Compound Summary (4-Nitrobenzenesulfonamide).[1]

    • Link:[1]

    • Relevance: Establishes the acidity of the sulfonamide proton (pKa data)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: N-Cyclopropyl-4-nitrobenzenesulfonamide as a Strategic Intermediate

Executive Summary N-cyclopropyl-4-nitrobenzenesulfonamide is a specialized sulfonamide derivative primarily utilized as a "masked" nucleophile in the synthesis of challenging secondary amines, most notably dicyclopropyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl-4-nitrobenzenesulfonamide is a specialized sulfonamide derivative primarily utilized as a "masked" nucleophile in the synthesis of challenging secondary amines, most notably dicyclopropylamine . Unlike standard sulfonamides (e.g., Tosylates) which are kinetically inert, the 4-nitrobenzenesulfonyl (4-Nosyl) moiety renders the nitrogen atom sufficiently acidic (pKa ~13.9 in DMSO) to participate in transition-metal-catalyzed cross-couplings, such as the Chan-Lam reaction , while remaining easily removable under mild conditions.

This guide compares this compound against other common sulfonamide protecting groups, demonstrating its superior utility in synthesizing sterically strained or acid-sensitive amine scaffolds.

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule consists of a cyclopropylamine core protected by a para-nitrobenzenesulfonyl group.

  • Cyclopropyl Group: Adds significant steric strain and acid sensitivity.

  • Sulfonyl Group: Strong electron-withdrawing group (EWG) that stabilizes the nitrogen anion.

  • Nitro Group (C4 Position): A secondary EWG that further acidifies the N-H bond compared to standard benzenesulfonamides, facilitating deprotonation by weak bases (e.g., carbonates) during catalytic cycles.

Comparative Performance: The "Nosyl" Advantage

The following table contrasts N-cyclopropyl-4-nitrobenzenesulfonamide with its primary alternatives in organic synthesis.

Feature4-Nitrobenzenesulfonamide (4-Nosyl) 4-Methylbenzenesulfonamide (Tosyl) Benzenesulfonamide (Phenyl)
N-H Acidity (pKa in DMSO) ~13.9 (Highly Acidic)~16.1 (Moderately Acidic)~16.0
Alkylation Reactivity High (Mitsunobu, Chan-Lam compatible)Moderate (Requires stronger bases)Moderate
Deprotection Conditions Mild: Thiol + Base (e.g., PhSH/K₂CO₃)Harsh: Na/Naphthalene or Strong Acid (HBr/AcOH)Harsh (Strong Acid/Reductive)
Chemo-selectivity Orthogonal to Boc, Cbz, and acid-labile groups (like cyclopropane).Non-orthogonal to acid-sensitive groups.Non-orthogonal.
Crystallinity High (Facilitates purification)HighModerate

Key Insight: The crucial differentiator is deprotection .[1] The cyclopropyl ring is acid-sensitive and prone to ring-opening. Removing a Tosyl group often requires strong acids or radical reducing agents that destroy the cyclopropyl moiety. The 4-Nosyl group is cleaved via a nucleophilic aromatic substitution (


) mechanism using thiols, leaving the delicate cyclopropyl ring intact.

Case Study: Synthesis of Dicyclopropylamine

The synthesis of dicyclopropylamine is notoriously difficult due to the instability of cyclopropylamine intermediates and the tendency for over-alkylation. The 4-Nosyl strategy, utilizing N-cyclopropyl-4-nitrobenzenesulfonamide, is the industry-standard solution (e.g., Bristol-Myers Squibb process).

Workflow Visualization

The following diagram illustrates the "Nosyl Strategy" for synthesizing secondary amines, highlighting the activation and deprotection cycles.

NosylStrategy cluster_legend Mechanism Key Start Cyclopropylamine (Primary Amine) Step1 Nosylation (Protection) Start->Step1 + 4-NsCl, TEA Intermediate N-cyclopropyl-4-nitrobenzenesulfonamide (Activated Nucleophile) Step1->Intermediate Step2 Chan-Lam Coupling (Cu(OAc)2, O2, Cyclopropylboronic Acid) Intermediate->Step2 pKa ~13.9 allows Cu-catalysis Product_Protected N,N-dicyclopropyl-4-nitrobenzenesulfonamide Step2->Product_Protected Step3 Denosylation (Thiol + Base) Product_Protected->Step3 Soft Nucleophile Attack Final Dicyclopropylamine (Secondary Amine) Step3->Final key1 4-Nosyl group acts as an 'electron sink' enabling the second alkylation.

Figure 1: The strategic workflow utilizing N-cyclopropyl-4-nitrobenzenesulfonamide to access difficult secondary amines.

Experimental Protocols

Protocol A: Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

This step creates the activated intermediate.

  • Reagents: Cyclopropylamine (1.1 equiv), 4-Nitrobenzenesulfonyl chloride (1.0 equiv), Triethylamine (1.2 equiv), DCM (Dichloromethane).

  • Procedure:

    • Dissolve cyclopropylamine and triethylamine in DCM at 0°C.

    • Slowly add 4-nitrobenzenesulfonyl chloride (solid or solution) to control exotherm.

    • Stir at room temperature for 2–4 hours (Monitor by TLC/LCMS).

    • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over

      
       and concentrate.
      
    • Result: The product usually crystallizes as a light yellow solid. Recrystallize from EtOH if necessary.

Protocol B: Oxygen-Mediated Chan-Lam Coupling

This step installs the second cyclopropyl ring.

  • Reagents: N-cyclopropyl-4-nitrobenzenesulfonamide (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), Na₂CO₃ (2.0 equiv).

  • Solvent: Dichloroethane (DCE) or Toluene.

  • Procedure:

    • Combine all solids in a reaction vessel.

    • Add solvent and stir vigorously under an oxygen atmosphere (balloon or dry air sparge) at 60–70°C.

    • Note: The 4-nitro group makes the sulfonamide acidic enough to coordinate with the Copper(II) species, facilitating the transmetallation with the boronic acid.

    • Time: 16–24 hours.

    • Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify via silica gel chromatography.

Protocol C: Denosylation (Deprotection)

This step reveals the final secondary amine.

  • Reagents: N,N-dicyclopropyl-4-nitrobenzenesulfonamide (1.0 equiv), 1-Decanethiol (1.2 equiv) OR Thiophenol (1.2 equiv),

    
     (3.0 equiv).
    
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve the protected amine in DMF.

    • Add the base (

      
      ) and the thiol.
      
    • Stir at 40–50°C. The solution will often turn bright yellow (formation of the Meisenheimer complex intermediate).

    • Mechanism: The thiolate attacks the aromatic ring at the ipso position (carrying the

      
       group), releasing sulfur dioxide and the free amine.
      
    • Purification: Since dicyclopropylamine is volatile, careful distillation or formation of the HCl salt (using HCl in ether) is recommended for isolation.

References

  • Mudryk, B., et al. (2014). "Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride." Organic Process Research & Development, 18(4), 520–527. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373–6374. Link

  • Kan, T., & Fukuyama, T. (2004). "Ns strategies: a highly versatile synthetic method for secondary amines." Chemical Communications, (4), 353–359. Link

  • Matoba, M., et al. (2008). "Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides." Synthetic Communications, 38(8), 1194–1200.[2] Link

Sources

Comparative

Comparative Technical Guide: N-Cyclopropyl-4-nitrobenzenesulfonamide vs. N-Isopropyl-4-nitrobenzenesulfonamide

Executive Summary This guide provides a technical comparison between N-cyclopropyl-4-nitrobenzenesulfonamide and N-isopropyl-4-nitrobenzenesulfonamide . While both compounds share the core 4-nitrobenzenesulfonyl ("Nosyl"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-cyclopropyl-4-nitrobenzenesulfonamide and N-isopropyl-4-nitrobenzenesulfonamide . While both compounds share the core 4-nitrobenzenesulfonyl ("Nosyl") scaffold, the divergence in their N-substituents—a strained cyclopropyl ring versus a flexible isopropyl chain—results in distinct physicochemical profiles and metabolic fates.

  • N-Isopropyl-4-nitrobenzenesulfonamide (CAS 23530-48-5): A commercially available standard often used as a baseline in Structure-Activity Relationship (SAR) studies. It is synthetically accessible but prone to oxidative metabolism at the tertiary carbon.

  • N-Cyclopropyl-4-nitrobenzenesulfonamide: A specialized bioisostere. The cyclopropyl group acts as a "metabolic shield," blocking cytochrome P450-mediated hydroxylation while maintaining lipophilicity similar to the isopropyl group. It is typically synthesized de novo for specific stability applications.

Physicochemical Profile Comparison

The following data synthesizes experimental values and high-confidence predictive models for drug design contexts.

FeatureN-Isopropyl-4-nitrobenzenesulfonamideN-Cyclopropyl-4-nitrobenzenesulfonamide
CAS Number 23530-48-5 Custom Synthesis (Analogous to 2-nitro: 400839-43-2)
Molecular Formula C₉H₁₂N₂O₄SC₉H₁₀N₂O₄S
Molecular Weight 244.27 g/mol 242.25 g/mol
LogP (Predicted) ~1.5 - 1.9~1.4 - 1.7
pKa (Sulfonamide NH) ~10.7 (Predicted)~10.8 - 11.0 (Predicted due to s-character)
Metabolic Liability High (Benzylic-like hydroxylation)Low (Resistant to CYP450 oxidation)
Conformational State Flexible RotationRigid / Semi-rigid

Technical Insight: The cyclopropyl group is often employed as a bioisostere for the isopropyl group. Despite the reduction in molecular weight by only 2 Daltons, the cyclopropyl ring imparts significant rigidity and alters the electronic properties of the adjacent nitrogen due to the high s-character of the C-N bond.

Structural & Electronic Analysis

The "Cyclopropyl Advantage" in Metabolic Stability

The primary driver for selecting the cyclopropyl variant over the isopropyl variant is metabolic stability.

  • Isopropyl Mechanism: The tertiary carbon in the isopropyl group is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 (CYP) enzymes. Hydroxylation leads to an unstable intermediate that often results in dealkylation.

  • Cyclopropyl Mechanism: The C-H bonds in a cyclopropyl ring possess higher bond dissociation energy (BDE ~106 kcal/mol) compared to the tertiary C-H of an isopropyl group (BDE ~96 kcal/mol). This energy barrier effectively "shields" the molecule from oxidative attack, extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
Electronic Effects on the Sulfonamide

The 4-nitro group is a strong electron-withdrawing group (EWG), significantly acidifying the sulfonamide N-H compared to unsubstituted benzenesulfonamides.

  • Acidity: Both compounds are relatively acidic for amides, facilitating N-alkylation reactions under mild basic conditions (e.g., K₂CO₃ in DMF).

  • Reactivity: The cyclopropyl nitrogen has increased s-character, which can slightly reduce the nucleophilicity of the nitrogen lone pair compared to the isopropyl variant, potentially requiring stronger bases or longer reaction times for subsequent functionalization.

Experimental Protocols

Synthesis Workflow

Since the N-cyclopropyl variant is not a standard catalog item, it must be synthesized. The following protocol is a validated general procedure for coupling 4-nitrobenzenesulfonyl chloride with sterically hindered primary amines.

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8)[1][2]

  • Amine: Cyclopropylamine (CAS 765-30-0) OR Isopropylamine (CAS 75-31-0)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4-nitrobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Amine Addition: Add Triethylamine (1.5 equiv) followed by the dropwise addition of the respective amine (1.1 equiv). Note: Cyclopropylamine is volatile; handle with chilled syringes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup: Quench with 1M HCl (aq) to remove excess amine/base. Extract with DCM (3x). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).

Visualization of Synthesis & Metabolism

The following diagram illustrates the parallel synthesis and the divergent metabolic fates of the two compounds.

G cluster_0 Synthesis (DCM, Et3N, 0°C) Precursor 4-Nitrobenzenesulfonyl Chloride (CAS 98-74-8) Target_Iso N-Isopropyl-4-nitrobenzenesulfonamide (Flexible, Lipophilic) Precursor->Target_Iso + Isopropylamine Target_Cyc N-Cyclopropyl-4-nitrobenzenesulfonamide (Rigid, Metabolic Shield) Precursor->Target_Cyc + Cyclopropylamine Amine_Iso Isopropylamine Amine_Cyc Cyclopropylamine Metabolism_Iso Hydroxylated Metabolite (Unstable) Target_Iso->Metabolism_Iso CYP450 Oxidation (Tertiary C-H attack) Metabolism_Cyc Intact Molecule (Stable) Target_Cyc->Metabolism_Cyc CYP450 Resistance (High BDE)

Figure 1: Comparative synthesis pathways and metabolic stability profiles. The cyclopropyl group resists the oxidative degradation that compromises the isopropyl variant.

Applications in Drug Design[3][4]

The "Nosyl" Strategy

Both compounds contain the 4-nitrobenzenesulfonyl ("Nosyl") group. In organic synthesis, this group is a protecting group for amines that allows for specific reactivity:

  • Alkylation: The sulfonamide N-H is sufficiently acidic (pKa ~11) to be deprotonated by mild bases (e.g., K₂CO₃), allowing for clean mono-alkylation.

  • Deprotection: The Nosyl group can be removed under mild conditions using thiols (e.g., thiophenol) and base, which is orthogonal to acid/base labile groups (Boc, Fmoc).

  • Differentiation: If a researcher needs a Nosyl group that is also metabolically stable in an in vivo probe, the N-Cyclopropyl variant is the superior choice over the N-Isopropyl variant.

Bioisosterism Case Study

In the optimization of TRPV1 antagonists and other GPCR ligands, replacing an isopropyl group with a cyclopropyl group has been shown to:

  • Maintain Lipophilicity: LogP remains virtually unchanged.

  • Improve Half-life: Reduces clearance by blocking the primary site of metabolism.

  • Lock Conformation: The rigidity of the cyclopropyl ring can restrict the conformational freedom of the sulfonamide, potentially improving binding affinity if the binding pocket is narrow.

References

  • Sigma-Aldrich. 4-Nitrobenzenesulfonamide Product Sheet. (Source for general Nosyl properties). Link

  • Barnes-Seeman, D. (2012). The structural and functional role of the cyclopropyl group in drug discovery.[3][4] Current Topics in Medicinal Chemistry. (Foundational text on Cyclopropyl vs Isopropyl bioisosterism).

  • Wuitschik, G., et al. (2010). Oxetanes as promising bioisosteres of gem-dimethyl groups. Angewandte Chemie International Edition. (Discusses metabolic stability of small rings vs alkyl chains).
  • PubChem. N-Isopropyl-4-nitrobenzenesulfonamide (CAS 23530-48-5).[1] National Library of Medicine. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4] Journal of Medicinal Chemistry. Link

Sources

Validation

Definitive Structure Elucidation: A Comparative Guide to X-ray Crystallography for N-cyclopropyl-4-nitrobenzenesulfonamide

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery and development, the unambiguous determination of a mol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as N-cyclopropyl-4-nitrobenzenesulfonamide, a molecule of interest for its potential pharmacophore, precise structural confirmation is paramount. This guide provides a comprehensive, field-proven comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

The Imperative of Unambiguous Structure Confirmation

The journey from a promising molecular design to a viable drug candidate is paved with analytical checkpoints. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a development program. While various spectroscopic methods provide valuable insights into a molecule's constitution, single-crystal X-ray diffraction remains the gold standard for providing a definitive, high-resolution three-dimensional structure.[1]

This guide will navigate the synthesis and structural confirmation of N-cyclopropyl-4-nitrobenzenesulfonamide, presenting a detailed workflow for X-ray crystallography and a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Preparation of N-cyclopropyl-4-nitrobenzenesulfonamide for Analysis

A robust and reproducible synthesis is the first step towards obtaining high-quality analytical data. The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide can be readily achieved by the reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylamine.[2][3]

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of cyclopropylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15 minutes. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-cyclopropyl-4-nitrobenzenesulfonamide is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[1] The primary limitation, however, is the need for high-quality single crystals, which can sometimes be challenging to obtain.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Recrystallization): High-quality single crystals are typically grown by slow recrystallization. For N-cyclopropyl-4-nitrobenzenesulfonamide, various solvent systems should be screened. A common and effective method is slow evaporation from a solution in a solvent such as dichloromethane, or vapor diffusion of a poor solvent (e.g., hexane) into a solution of the compound in a good solvent (e.g., ethyl acetate).[4] The choice of solvent is critical as it can influence the crystal packing and even the polymorphic form obtained.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. Data is collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, typically with software like SHELXS. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data using a least-squares method with software such as SHELXL.[5] The refinement process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor (agreement factor), with lower values indicating a better fit.

Diagram 1: Workflow for Single-Crystal X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_validation Validation & Analysis Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Recrystallization Recrystallization Screening Purification->Recrystallization Crystal_Selection Single Crystal Selection Recrystallization->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement CIF_Generation CIF File Generation Structure_Refinement->CIF_Generation CSD_Validation CSD Validation & Comparison CIF_Generation->CSD_Validation

Caption: From synthesis to validation: the X-ray crystallography workflow.

Data Interpretation and Validation

The final output of an X-ray diffraction experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data can be visualized to generate a 3D model of the molecule. For validation, the determined structure can be compared with similar structures in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[6][7][8] This comparison helps to ensure that the determined bond lengths and angles are within expected ranges for similar functional groups.[9][10]

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[11] For N-cyclopropyl-4-nitrobenzenesulfonamide, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the nitrobenzene ring and the protons of the cyclopropyl group. The splitting patterns and coupling constants of these signals would confirm the connectivity of these groups. The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl protons would exhibit a more complex splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the four different carbons of the aromatic ring and the two different carbons of the cyclopropyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-cyclopropyl-4-nitrobenzenesulfonamide, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: A peak around 3300-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.

  • S=O stretching: Two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group, respectively.

  • NO₂ stretching: Strong bands around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group.

  • Aromatic C-H and C=C stretching: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-cyclopropyl-4-nitrobenzenesulfonamide, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can also provide clues about the structure of the molecule.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview of X-ray crystallography and other spectroscopic methods for the structural elucidation of N-cyclopropyl-4-nitrobenzenesulfonamide.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, electronic environment, conformational dynamics in solutionPresence of functional groupsMolecular weight and fragmentation pattern
Sample Requirements High-quality single crystalSoluble sample (mg quantities)Solid or liquid sample (µg to mg)Small sample size (µg to ng)
Strengths Unambiguous and definitive structural determination; provides absolute configuration.[4]Provides information about the molecule in solution, which is often more biologically relevant; non-destructive.Fast, simple, and provides a quick check for the presence of key functional groups.High sensitivity; provides accurate molecular weight.
Weaknesses Crystal growth can be a major bottleneck; provides a solid-state structure which may differ from the solution conformation.Does not provide a direct 3D structure; interpretation can be complex for large molecules.Provides limited information on the overall structure and connectivity.Does not provide information on stereochemistry or connectivity.
Causality of Choice Chosen when a definitive 3D structure is required for SAR studies, computational modeling, or patent protection.Routinely used for confirming the identity and purity of a synthesized compound and for studying its behavior in solution.A quick and easy method for confirming the successful synthesis of the target molecule by identifying key functional groups.Essential for confirming the molecular weight of the synthesized compound.

Diagram 2: Decision Tree for Structural Elucidation Method Selection

decision_tree start Need to determine the structure of N-cyclopropyl-4-nitrobenzenesulfonamide q1 Is a definitive 3D structure (including stereochemistry and conformation) required? start->q1 xray Single-Crystal X-ray Diffraction q1->xray Yes q2 Need to confirm connectivity and study solution behavior? q1->q2 No xray->q2 nmr NMR Spectroscopy (¹H, ¹³C) q2->nmr Yes q3 Need to quickly verify the presence of key functional groups? q2->q3 No nmr->q3 ir IR Spectroscopy q3->ir Yes q4 Need to confirm molecular weight? q3->q4 No ir->q4 ms Mass Spectrometry q4->ms Yes end Comprehensive Structural Characterization q4->end No ms->end

Caption: A logical approach to selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Structural Confirmation

While single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of N-cyclopropyl-4-nitrobenzenesulfonamide, a comprehensive and trustworthy characterization relies on an integrated analytical approach. NMR, IR, and Mass Spectrometry are not merely alternatives but essential complementary techniques that provide a holistic understanding of a molecule's identity, purity, and behavior. For researchers and professionals in drug development, mastering the application and interpretation of these techniques is fundamental to making informed decisions and advancing promising compounds from the bench to the clinic. The protocols and comparative insights provided in this guide offer a robust framework for achieving unambiguous structural confirmation, a critical step in the rigorous journey of pharmaceutical innovation.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Gesing, E. R. (2021). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Available at: [Link]

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  • Google Patents (2010). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
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  • Stenfors, B. A., et al. (2020). Crystal structure of 4-methyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 934–938. Available at: [Link]

  • Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education, 100(11), 4585-4593. Available at: [Link]

  • ResearchGate (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Available at: [Link]

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  • Hubschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide: N-cyclopropyl-4-nitrobenzenesulfonamide Versus Established Carbonic Anhydrase Inhibitors

In the landscape of drug discovery and development, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive benchmarking analysis of N-cyclopropyl-4-nitrobenzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive benchmarking analysis of N-cyclopropyl-4-nitrobenzenesulfonamide, a compound of interest, against well-established inhibitors of carbonic anhydrase. As researchers and drug development professionals, understanding the comparative efficacy and mechanistic nuances of new potential inhibitors is critical for advancing therapeutic strategies.

The sulfonamide functional group is a cornerstone in the design of carbonic anhydrase inhibitors, a class of drugs with applications ranging from glaucoma treatment to cancer therapy.[1] N-cyclopropyl-4-nitrobenzenesulfonamide incorporates this key pharmacophore, suggesting its potential as a modulator of carbonic anhydrase activity. The presence of a cyclopropyl moiety can also enhance metabolic stability and improve affinity for target receptors.[2] This guide will objectively compare the hypothesized performance of N-cyclopropyl-4-nitrobenzenesulfonamide with current standards in the field, supported by established experimental protocols.

The Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in maintaining acid-base balance and facilitating the transport of carbon dioxide.[3] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] Dysregulation of CA activity is implicated in various pathologies, making them a key target for therapeutic intervention.[5] Inhibition of specific CA isoforms is a validated strategy for treating conditions such as glaucoma, edema, and certain types of cancer.[1][5]

Benchmarking Against the Gold Standard: Acetazolamide and Dorzolamide

To provide a robust comparison, we will benchmark N-cyclopropyl-4-nitrobenzenesulfonamide against two clinically significant carbonic anhydrase inhibitors:

  • Acetazolamide: A systemic carbonic anhydrase inhibitor widely used as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness.

  • Dorzolamide: A topical carbonic anhydrase inhibitor primarily used in the management of glaucoma.[6]

These compounds represent both systemic and topical applications and are well-characterized in terms of their inhibitory profiles against various carbonic anhydrase isoforms.

Comparative Inhibitory Profile

The following table summarizes the inhibitory constants (Kᵢ) for the benchmark compounds against two key carbonic anhydrase isoforms, CA II (a ubiquitous cytosolic isoform) and CA IX (a transmembrane isoform associated with tumors), and presents a hypothetical profile for N-cyclopropyl-4-nitrobenzenesulfonamide for illustrative purposes.

CompoundTarget IsoformInhibitory Constant (Kᵢ) (nM)
Acetazolamide hCA II12
hCA IX25
Dorzolamide hCA II3.5
hCA IX2.5
N-cyclopropyl-4-nitrobenzenesulfonamide hCA IITo Be Determined
hCA IXTo Be Determined

Note: The inhibitory constants for Acetazolamide and Dorzolamide are established values from the scientific literature. The values for N-cyclopropyl-4-nitrobenzenesulfonamide are placeholders to be determined by experimental evaluation.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory potential of N-cyclopropyl-4-nitrobenzenesulfonamide, a standardized in vitro carbonic anhydrase inhibition assay is essential. The following protocol outlines a common method.

Objective: To determine the inhibitory constant (Kᵢ) of N-cyclopropyl-4-nitrobenzenesulfonamide against human carbonic anhydrase II (hCA II) and IX (hCA IX).

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate, 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically.

Materials:

  • Recombinant human carbonic anhydrase II and IX

  • N-cyclopropyl-4-nitrobenzenesulfonamide

  • Acetazolamide (positive control)

  • Dorzolamide (positive control)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer

Workflow Diagram:

G prep Prepare Reagents plate Plate Enzyme and Inhibitor prep->plate incubate Incubate plate->incubate add_sub Add Substrate (NPA) incubate->add_sub measure Measure Absorbance at 400 nm add_sub->measure analyze Analyze Data (Calculate Ki) measure->analyze

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-cyclopropyl-4-nitrobenzenesulfonamide and the control inhibitors in DMSO.

    • Prepare serial dilutions of the test compounds and controls in HEPES buffer.

    • Prepare solutions of hCA II and hCA IX in HEPES buffer.

    • Prepare a solution of NPA in acetonitrile.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the appropriate enzyme solution (hCA II or hCA IX).

    • Add 20 µL of the serially diluted test compound or control inhibitor. Include a control with buffer and DMSO for uninhibited enzyme activity.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 140 µL of the NPA substrate solution to each well.

    • Immediately measure the change in absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Mechanistic Insights: The Role of the Sulfonamide Moiety

The inhibitory action of sulfonamides against carbonic anhydrase is well-established. The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.

Signaling Pathway Diagram:

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 R-SO2NH- R-SO2NH- R-SO2NH-->Zn(II) Binding and Displacement of H2O

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

This binding interaction is stabilized by hydrogen bonds between the sulfonamide oxygens and amino acid residues within the active site, such as Thr199. The specific substitutions on the phenyl ring and the sulfonamide nitrogen, in this case, a nitro group and a cyclopropyl group, will influence the compound's electronic properties and steric fit within the active site, thereby modulating its inhibitory potency and isoform selectivity.

Conclusion

This guide provides a framework for the comprehensive benchmarking of N-cyclopropyl-4-nitrobenzenesulfonamide as a potential carbonic anhydrase inhibitor. By comparing its performance against established drugs like acetazolamide and dorzolamide using standardized in vitro assays, researchers can ascertain its therapeutic potential. The inherent properties of the sulfonamide scaffold, combined with the unique structural contributions of the nitro and cyclopropyl groups, warrant a thorough investigation of this compound's inhibitory profile. The methodologies and comparative data presented herein serve as a valuable resource for scientists and professionals in the field of drug development.

References

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. Retrieved from [Link]

  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Physiology, 406, 193-210.
  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4099. Retrieved from [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1752.
  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • Arshad, M. F., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides.
  • PubMed. (2021). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. Retrieved from [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]

  • PubMed. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

Sources

Validation

Assessing the Purity of Synthesized N-Cyclopropyl-4-nitrobenzenesulfonamide: A Comparative Analytical Guide

Executive Summary N-cyclopropyl-4-nitrobenzenesulfonamide (CAS: 549476-61-1) is a critical intermediate in the synthesis of complex pharmaceutical agents, including dicyclopropylamine derivatives and specific sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl-4-nitrobenzenesulfonamide (CAS: 549476-61-1) is a critical intermediate in the synthesis of complex pharmaceutical agents, including dicyclopropylamine derivatives and specific sulfonamide antibiotics.[1] Its purity is paramount because impurities from the sulfonyl chloride starting material can act as potent electrophiles or catalyst poisons in downstream cross-coupling reactions (e.g., Chan-Lam coupling).[1]

This guide objectively compares three purity assessment methodologies: HPLC-UV , 1H qNMR , and Melting Point/TLC .[1] While HPLC remains the industry standard for detecting trace impurities, qNMR is presented here as a superior method for absolute potency determination without the need for a certified reference standard of the analyte itself.

Impurity Profile & Origin Analysis

To accurately assess purity, one must first understand what impurities are likely present.[1] The synthesis typically involves the nucleophilic attack of cyclopropylamine on 4-nitrobenzenesulfonyl chloride.[1]

Synthesis & Impurity Pathway Diagram

G SM1 4-Nitrobenzenesulfonyl Chloride PROD N-Cyclopropyl-4-nitro benzenesulfonamide (Target) SM1->PROD + SM2, Base IMP1 4-Nitrobenzenesulfonic Acid (Hydrolysis Impurity) SM1->IMP1 + H2O IMP3 4-Nitrobenzenesulfonamide (Ammonia Impurity) SM1->IMP3 + NH3 (trace in SM2) SM2 Cyclopropylamine IMP2 Bis(4-nitrobenzenesulfonyl) cyclopropylamine (Over-reaction) PROD->IMP2 + Excess SM1

Figure 1: Reaction scheme highlighting the origin of common impurities. Understanding these pathways dictates the choice of analytical method.

Method 1: HPLC-UV (The Quantitative Standard)[1]

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining chromatographic purity (% area).[1] It is essential for quantifying trace impurities (e.g., <0.1%) that NMR might miss due to sensitivity limits.

Mechanism of Action

Separation is achieved via hydrophobic interaction on a C18 stationary phase.[1] The nitro group provides a strong chromophore for UV detection.[1]

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (max absorption of nitro-aromatic system).[1]

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.

Data Interpretation
  • Retention Order (Typical): Sulfonic Acid (Polar, early eluting) < Target Product < Bis-sulfonamide (Non-polar, late eluting).

  • Pass Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]

Method 2: 1H qNMR (The Structural & Potency Authority)

Quantitative NMR (qNMR) is often underutilized but is superior for determining absolute weight % purity (potency) . Unlike HPLC, it does not require a reference standard of the target compound, only a pure internal standard (IS).

Mechanism of Action

qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei. By comparing the target's unique cyclopropyl signals to a known amount of IS, absolute purity is calculated.

Experimental Protocol
  • Internal Standard Selection: Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene .[1] (Must have non-overlapping signals).

  • Solvent: DMSO-d6 (Ensures solubility of nitro-compounds).[1]

  • Preparation: Weigh ~10 mg of Sample and ~5 mg of IS (precision +/- 0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): > 5 x T1 (typically 60s) to ensure full relaxation.

    • Scans: 16-32.[1]

Key Chemical Shifts (DMSO-d6)
  • Aromatic Protons: Doublets at δ 8.4 ppm and δ 8.0 ppm .[1]

  • Cyclopropyl Methine: Multiplet at δ ~2.3 ppm .[1]

  • Cyclopropyl Methylene: Multiplets at δ 0.6 - 0.8 ppm (Distinctive high-field region).[1]

Calculation


Where I = Integral, N = # of protons, M = Molecular Weight, m = mass.[2][3][4][5][6][7][8][9][10][11]

Comparative Analysis & Decision Matrix

Which method should you use? It depends on the stage of development.[1]

Performance Comparison Table
FeatureHPLC-UV1H qNMRMelting Point / TLC
Primary Output % Area (Relative Purity)% Weight (Absolute Potency)Qualitative Identity
Limit of Detection High (ppm level)Moderate (~0.1%)Low
Reference Standard Required for assayNot required (uses IS)Literature value comparison
Specificity Separates isomers/impuritiesStructural confirmationLow
Time per Run 15-30 mins10-20 mins5 mins
Cost Medium (Solvents/Column)High (Instrument) / Low (Run)Very Low
Decision Workflow

DecisionTree Start Start: Purity Assessment Q1 Is this a final product release? Start->Q1 Q2 Is a certified reference standard available? Q1->Q2 Yes (Final Characterization) Method_TLC Use TLC/Melting Point (Quick reaction check) Q1->Method_TLC No (In-process) Method_HPLC Use HPLC-UV (Trace impurity profiling) Q2->Method_HPLC Yes Method_qNMR Use 1H qNMR (Absolute potency determination) Q2->Method_qNMR No

Figure 2: Decision matrix for selecting the appropriate analytical technique based on development stage and resource availability.

References

  • Mudryk, B., et al. (2014). "Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride." Organic Process Research & Development, 18(4), 520-527.

    • Key citation for the synthesis and characterization of the N-cyclopropyl-4-nitrobenzenesulfonamide intermedi
  • BenchChem. (2025).[1] "A Comparative Guide to Determining the Purity of Synthesized Sulfonamides."

    • General protocols for sulfonamide purity assessment.
  • Thermo Fisher Scientific. "N-Cyclopropyl-4-nitrobenzenesulfonamide Product Specifications."

    • Source for commercial purity standards and CAS verific
  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

    • Authorit

Sources

Comparative

A Head-to-Head Comparison of N-cyclopropyl-4-nitrobenzenesulfonamide with Patented Compounds in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to mimic a peptide bond and engage in key hydrogen bonding interactions with biological targets. The introduction of strained ring systems, such as the cyclopropyl group, offers a compelling strategy to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive head-to-head comparison of N-cyclopropyl-4-nitrobenzenesulfonamide, a readily accessible synthetic intermediate, with structurally related compounds disclosed in recent patents. Our analysis will delve into synthetic accessibility, structural nuances, and, where available, a comparative assessment of their biological activities, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Synthesis and Physicochemical Profile of N-cyclopropyl-4-nitrobenzenesulfonamide

The synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide is a straightforward process, readily achievable in a standard laboratory setting. A reliable synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylamine.[1] This reaction proceeds efficiently, providing the desired product in good yield.

Experimental Protocol: Synthesis of N-cyclopropyl-4-nitrobenzenesulfonamide

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of cyclopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C is added a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until reaction completion is observed by TLC.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford N-cyclopropyl-4-nitrobenzenesulfonamide as a solid.

This synthetic accessibility makes N-cyclopropyl-4-nitrobenzenesulfonamide an attractive starting point for further chemical exploration and biological screening.

Comparative Analysis with Patented Compounds

Our investigation into the patent landscape has identified several classes of compounds with structural similarities to N-cyclopropyl-4-nitrobenzenesulfonamide, highlighting its potential relevance in various therapeutic areas. We will focus our comparison on compounds disclosed in patents related to cancer and pain, two areas where sulfonamide-based inhibitors have shown significant promise.

Patented Cyclopropylamine Derivatives as LSD1 Inhibitors (US8853408B2)

Patent US8853408B2 discloses a series of novel cyclopropylamines as inhibitors of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target for cancer therapy.[2] While this patent does not specifically mention N-cyclopropyl-4-nitrobenzenesulfonamide, it claims a broad genus of cyclopropylamine derivatives. The core structure of these inhibitors often features a cyclopropylamine moiety linked to a larger scaffold that interacts with the active site of LSD1.

Structural Comparison:

The key structural feature shared between N-cyclopropyl-4-nitrobenzenesulfonamide and the compounds in US8853408B2 is the N-cyclopropyl group. The patented compounds, however, typically possess more complex aromatic or heteroaromatic systems in place of the nitrobenzenesulfonyl group, which are designed to optimize interactions with the LSD1 active site. The nitro group in our subject compound is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule, a feature that could be exploited in the design of LSD1 inhibitors.

Biological Activity Comparison:

Unfortunately, specific biological data for N-cyclopropyl-4-nitrobenzenesulfonamide as an LSD1 inhibitor is not publicly available. The patented compounds in US8853408B2 are reported to be potent inhibitors of LSD1, with activities in the nanomolar range. To evaluate the potential of N-cyclopropyl-4-nitrobenzenesulfonamide in this context, it would need to be screened in relevant enzymatic and cellular assays.

Patented Benzenesulfonamide Derivatives as Cell Cycle Inhibitors (EP2366687A2)

Patent EP2366687A2 describes a series of benzenesulfonamide derivatives that act as cell cycle inhibitors, with potential applications in treating solid tumors. This patent provides a more direct structural comparison to N-cyclopropyl-4-nitrobenzenesulfonamide.

Structural Comparison:

The compounds disclosed in EP2366687A2 feature a benzenesulfonamide core, similar to our subject compound. The key difference lies in the substituents on the benzene ring and the sulfonamide nitrogen. While our compound has a nitro group at the 4-position and a cyclopropyl group on the nitrogen, the patented compounds explore a variety of substituents at different positions to optimize their anti-proliferative activity. The presence of the compact and rigid cyclopropyl group in N-cyclopropyl-4-nitrobenzenesulfonamide could offer advantages in terms of binding affinity and metabolic stability compared to the more flexible alkyl or aryl substituents often seen in the patented examples.

Biological Activity Comparison:

As with the LSD1 inhibitors, direct comparative biological data for N-cyclopropyl-4-nitrobenzenesulfonamide as a cell cycle inhibitor is not available. The patented compounds in EP2366687A2 are shown to inhibit the growth of various cancer cell lines. To assess the potential of N-cyclopropyl-4-nitrobenzenesulfonamide, it would need to be evaluated in similar anti-proliferative assays.

Patented Benzenesulfonamide Compounds as N-type Calcium Channel Blockers (WO2009040659A3)

Patent WO2009040659A3 reveals a class of benzenesulfonamide compounds as modulators of N-type calcium channels, which are implicated in pain signaling.

Structural Comparison:

The core benzenesulfonamide scaffold is again a common feature. The patented compounds in WO2009040659A3 often incorporate a piperidine or other heterocyclic ring system attached to the sulfonamide nitrogen, which is a significant departure from the simple cyclopropyl group in our compound of interest. However, the underlying principle of using a substituted benzenesulfonamide to target ion channels is relevant. The lipophilicity and conformational rigidity imparted by the cyclopropyl group in N-cyclopropyl-4-nitrobenzenesulfonamide could be beneficial for crossing the blood-brain barrier and interacting with the channel protein.

Biological Activity Comparison:

No public data exists for the activity of N-cyclopropyl-4-nitrobenzenesulfonamide on N-type calcium channels. The compounds in WO2009040659A3 are presented as potent blockers of these channels. An experimental evaluation of N-cyclopropyl-4-nitrobenzenesulfonamide in a relevant electrophysiology or binding assay would be necessary to determine its potential in this therapeutic area.

Data Presentation

As direct experimental data for N-cyclopropyl-4-nitrobenzenesulfonamide is not available in the public domain, a quantitative head-to-head comparison is not currently possible. The following table summarizes the structural features and claimed biological activities of the subject compound and the related patented compounds.

Compound ClassCore ScaffoldKey Substituents of InterestPatented Therapeutic Application
N-cyclopropyl-4-nitrobenzenesulfonamide Benzenesulfonamide4-Nitro, N-CyclopropylNot Patented/Investigational
LSD1 Inhibitors (US8853408B2) Varied (often heterocyclic)N-CyclopropylamineCancer
Cell Cycle Inhibitors (EP2366687A2) BenzenesulfonamideVaried ring substituentsCancer
N-type Calcium Channel Blockers (WO2009040659A3) BenzenesulfonamideN-heterocyclic groupsPain

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of N-cyclopropyl-4-nitrobenzenesulfonamide, a series of in vitro assays would be required. The following are representative protocols for evaluating its activity in the context of the aforementioned patents.

LSD1 Inhibition Assay

Principle:

This assay measures the ability of a test compound to inhibit the demethylase activity of recombinant human LSD1 enzyme on a synthetic substrate.

Protocol:

  • Recombinant human LSD1 is incubated with a biotinylated histone H3 peptide substrate and the test compound at various concentrations.

  • The reaction is initiated by the addition of the co-factor FAD.

  • After a defined incubation period, the reaction is stopped, and the amount of demethylated product is quantified using a specific antibody and a detection reagent (e.g., time-resolved fluorescence).

  • IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay

Principle:

This assay determines the effect of a test compound on the growth of cancer cell lines.

Protocol:

  • Cancer cell lines (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • IC₅₀ values, representing the concentration of compound that inhibits cell growth by 50%, are determined.

N-type Calcium Channel Electrophysiology Assay

Principle:

This assay directly measures the effect of a test compound on the ionic currents flowing through N-type calcium channels expressed in a suitable cell line.

Protocol:

  • A cell line stably expressing human Cav2.2 channels (the alpha-1 subunit of N-type calcium channels) is used.

  • Whole-cell patch-clamp recordings are performed to measure calcium currents in response to depolarizing voltage steps.

  • The test compound is applied to the cells at various concentrations, and the inhibition of the peak calcium current is measured.

  • IC₅₀ values are calculated from the concentration-response data.

Visualization of Key Concepts

Signaling Pathway Inhibition

G cluster_0 Epigenetic Regulation Histone Histone LSD1 LSD1 Histone->LSD1 Demethylation Gene Silencing Gene Silencing LSD1->Gene Silencing Patented LSD1 Inhibitors Patented LSD1 Inhibitors Patented LSD1 Inhibitors->LSD1 Inhibition

Caption: Inhibition of LSD1-mediated histone demethylation by patented cyclopropylamine derivatives.

Experimental Workflow for Compound Screening

G cluster_screening Screening Cascade Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening N-cyclopropyl-4- nitrobenzenesulfonamide Hit Identification Hit Identification Primary Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A typical workflow for the screening and development of novel therapeutic compounds.

Conclusion

N-cyclopropyl-4-nitrobenzenesulfonamide represents a synthetically tractable molecule with structural motifs that are present in patented compounds with demonstrated therapeutic potential. While a direct comparison of biological activity is hampered by the lack of public data for the subject compound, its structural relationship to known inhibitors of LSD1, cell cycle progression, and N-type calcium channels suggests that it is a promising candidate for biological screening. The experimental protocols provided herein offer a clear path for researchers to evaluate the potential of N-cyclopropyl-4-nitrobenzenesulfonamide and its derivatives in these and other therapeutic areas. The insights gained from such studies will be invaluable in guiding the design of next-generation sulfonamide-based therapeutics.

References

  • PrepChem. Synthesis of 4-nitrobenzenesulfonamide. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

  • Google Patents. US8853408B2 - Cyclopropylamines as LSD1 inhibitors.
  • Google Patents. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • Google Patents. WO2009040659A3 - Benzenesulfonamide compounds and the use thereof.
  • PubMed. LSD1 inhibitors for anticancer therapy: a patent review (2017-present). [Link]

Sources

Validation

spectroscopic comparison of N-cyclopropyl-4-nitrobenzenesulfonamide and its precursors

Topic: Spectroscopic Validation and Performance Analysis: N-cyclopropyl-4-nitrobenzenesulfonamide vs. Precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation and Performance Analysis: N-cyclopropyl-4-nitrobenzenesulfonamide vs. Precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

In medicinal chemistry and peptide synthesis, N-cyclopropyl-4-nitrobenzenesulfonamide serves as a critical intermediate.[1] It functions primarily as a "Nosyl" (4-nitrobenzenesulfonyl) protected amine, enabling subsequent alkylations (e.g., via Mitsunobu or Chan-Lam coupling) followed by facile deprotection.

This guide provides a rigorous spectroscopic comparison between the target product and its two primary precursors: 4-nitrobenzenesulfonyl chloride (p-NsCl) and cyclopropylamine . By analyzing the shift in spectral signatures (NMR, IR, MS), researchers can definitively validate reaction completion, assess purity, and troubleshoot common synthetic failures such as hydrolysis.

Chemical Pathway & Mechanism

The synthesis involves the nucleophilic attack of cyclopropylamine on the sulfur center of 4-nitrobenzenesulfonyl chloride, proceeding through a tetrahedral intermediate and expelling HCl (neutralized by a base).

Visualization: Synthesis Workflow

SynthesisPathway Pre1 4-Nitrobenzenesulfonyl Chloride (p-NsCl) (Electrophile) Inter Tetrahedral Intermediate Pre1->Inter S-N Bond Formation Pre2 Cyclopropylamine (Nucleophile) Pre2->Inter Base Base Catalyst (Et3N or Pyridine) Byprod HCl Salt (Removed in Workup) Base->Byprod Scavenges HCl Prod N-cyclopropyl-4-nitro benzenesulfonamide (Target) Inter->Prod Elimination of Cl- Inter->Byprod

Figure 1: Reaction pathway for the sulfonylation of cyclopropylamine. The base acts as a proton scavenger to drive the equilibrium forward.

Experimental Protocol: Synthesis & Purification

Note: This protocol is designed for high-purity isolation suitable for spectroscopic standard generation.

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Cyclopropylamine (1.1 equiv)

  • Triethylamine (1.2 equiv)[2]

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitrobenzenesulfonyl chloride in anhydrous DCM (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[3]

  • Addition: Mix cyclopropylamine and triethylamine in a separate vial. Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Causality: Slow addition prevents exotherms that can lead to sulfonamide dimerization or hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Quench & Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO3 (to remove unreacted sulfonyl chloride hydrolysis products), and brine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary to remove trace yellow impurities.

Spectroscopic Comparison & Validation

The transition from sulfonyl chloride to sulfonamide induces distinct electronic and structural changes observable across all spectral modalities.

A. 1H NMR Spectroscopy (400 MHz, CDCl3)

The most diagnostic feature is the appearance of the sulfonamide N-H and the shift of the cyclopropyl protons.

FeaturePrecursor: p-NsClPrecursor: CyclopropylamineProduct: SulfonamideDiagnostic Shift
Aromatic Region AA'BB' Systemδ 8.45 (d), 8.20 (d)N/AAA'BB' Systemδ 8.38 (d), 8.08 (d)Upfield Shift: The sulfonamide group is less electron-withdrawing than the sulfonyl chloride, causing a slight upfield shift (~0.1-0.2 ppm) of the aromatic protons.
N-H Proton N/ABroad singletδ ~1.5 (variable)Broad singletδ 5.0 - 5.5Deshielding: The sulfonyl group is highly electron-withdrawing, shifting the N-H signal significantly downfield compared to the free amine.
Cyclopropyl CH N/AMultipletδ 2.0 - 2.2Multipletδ 2.2 - 2.4Deshielding: Proximity to the sulfonamide nitrogen deshields the methine proton.
Cyclopropyl CH2 N/AMultipletsδ 0.4 - 0.6Multipletsδ 0.6 - 0.8Minor Shift: The distal ring protons show subtle downfield shifts.
B. FT-IR Analysis (ATR/KBr)

Infrared spectroscopy provides a rapid "fingerprint" for reaction completion, specifically tracking the S=O stretches.

  • Precursor (p-NsCl):

    • SO2-Cl Stretches: Distinct asymmetric/symmetric bands at 1380 cm⁻¹ and 1175 cm⁻¹ .

    • Absence: No N-H stretch.

  • Product (Sulfonamide):

    • N-H Stretch: Sharp/Medium band appears at 3250–3300 cm⁻¹ .

    • SO2-N Stretches: The S=O bands shift to lower frequencies, typically 1340–1350 cm⁻¹ (asymmetric) and 1160–1170 cm⁻¹ (symmetric).

    • Validation Check: Disappearance of the 1380 cm⁻¹ chloride band confirms consumption of the starting material.

C. Mass Spectrometry (ESI-MS)
  • Precursor (p-NsCl): Does not ionize well in ESI+; often hydrolyzes to sulfonic acid (m/z 202 [M-H]- in ESI-).

  • Product: Shows a clear molecular ion.

    • Expected m/z: 243.04 [M+H]⁺

    • Adducts: 265.02 [M+Na]⁺ is common.

    • Isotope Pattern: Distinct lack of Chlorine isotope pattern (3:1 ratio of M:M+2) which characterizes the precursor.

Performance Metrics & Troubleshooting

Purity Assessment

To qualify the product for pharmaceutical applications (e.g., as a Chan-Lam coupling partner), it must meet these criteria:

  • HPLC Purity: >98% (UV @ 254 nm).

  • 1H NMR: No visible peaks at δ 8.45 (residual chloride) or δ 8.10 (sulfonic acid hydrolysis byproduct).

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Extra Aromatic Peaks (δ 8.10) Hydrolysis of p-NsCl to 4-nitrobenzenesulfonic acid.Ensure reagents are anhydrous. Wash organic layer thoroughly with NaHCO3.
Doublet of Doublets in Alkyl Region Ring opening of cyclopropane (Rare).Avoid strong Lewis acids or excessive heat (>40°C) during synthesis.
Low Yield Volatility of cyclopropylamine.Use a slight excess (1.1–1.2 equiv) and ensure the system is sealed/cooled during addition.

References

  • Synthesis of Sulfonamides (General Protocol): Organic Syntheses, Coll. Vol. 4, p. 943 (1963); Vol. 30, p. 52 (1950).

  • Chan-Lam Coupling of N-cyclopropyl Sulfonamides: Journal of the American Chemical Society, "Copper-Promoted Coupling of Sulfonamides," (2000).

  • Spectroscopic Data of 4-Nitrobenzenesulfonyl Chloride: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.

  • Cyclopropylamine Properties: PubChem Compound Summary, CID 69828.

  • Nosyl Protecting Group Strategies: Chemical Reviews, "Protecting Groups in Organic Synthesis," (2009).

Sources

Comparative

Comparative Guide: Evaluating the Selectivity of N-cyclopropyl-4-nitrobenzenesulfonamide

This guide evaluates N-cyclopropyl-4-nitrobenzenesulfonamide (N-CNS) , analyzing its dual role as a bioreductive prodrug scaffold for sulfonamide antibiotics and as a chemoselective probe in organic synthesis. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates N-cyclopropyl-4-nitrobenzenesulfonamide (N-CNS) , analyzing its dual role as a bioreductive prodrug scaffold for sulfonamide antibiotics and as a chemoselective probe in organic synthesis.

Executive Summary

N-cyclopropyl-4-nitrobenzenesulfonamide (N-CNS) is a functionalized sulfonamide derivative primarily utilized in two distinct high-value contexts:

  • Medicinal Chemistry: As a bioreductive prodrug precursor to N-cyclopropylsulfanilamide, targeting Dihydropteroate Synthase (DHPS) in bacteria or Carbonic Anhydrase IX (CA IX) in hypoxic tumor microenvironments.

  • Chemical Biology: As a Nosyl-based probe for chemoselective amine protection and cysteine modification, leveraging the electron-withdrawing nitro group to modulate sulfonamide acidity (

    
    ) and reactivity.
    

This guide objectively compares N-CNS against standard alternatives (Sulfamethoxazole, Dansyl chloride) to assist researchers in selecting the optimal probe for selectivity profiling.

Part 1: Mechanism of Action & Target Selectivity

The Biological Target: Dihydropteroate Synthase (DHPS)

In its native nitro-form, N-CNS is biologically inert against folate synthesis. Its selectivity is driven by a bioreductive activation mechanism . Upon entering a hypoxic environment (e.g., solid tumor core) or a bacterial cell with high nitroreductase activity, the 4-nitro group is reduced to a 4-amino group.

  • Active Metabolite: N-cyclopropylsulfanilamide

  • Mechanism: Competitive antagonism of para-aminobenzoic acid (PABA).

  • Selectivity Factor: High selectivity for prokaryotic DHPS over human pathways (humans lack DHPS and scavenge folate). The cyclopropyl moiety at the

    
    -position modulates lipophilicity (
    
    
    
    ) and protein binding, altering tissue distribution compared to standard methyl/isoxazole substituents.
The Chemical Target: Chemoselective Amine/Thiol Modification

N-CNS serves as a "Nosyl" donor. The strong electron-withdrawing nitro group makes the sulfonamide nitrogen sufficiently acidic (


) to allow site-specific alkylation (e.g., Mitsunobu reaction) or deprotection via thiolate attack.
Signaling Pathway Visualization

The following diagram illustrates the bioreductive activation of N-CNS and its interference with the Folate Synthesis Pathway.

FolatePathway NCNS N-cyclopropyl-4- nitrobenzenesulfonamide (Prodrug) ActiveDrug N-cyclopropylsulfanilamide (Active Antimetabolite) NCNS->ActiveDrug 6e- Reduction Reductase Nitroreductase (Bacterial/Hypoxic) Reductase->ActiveDrug DHPS Target: Dihydropteroate Synthase ActiveDrug->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (Native Substrate) PABA->DHPS Binding Folate Dihydrofolate DHPS->Folate Blocked DNA DNA/RNA Synthesis Folate->DNA Downstream

Caption: Bioreductive activation of N-CNS to its active sulfanilamide form, which competitively inhibits bacterial DHPS.

Part 2: Comparative Performance Analysis

N-CNS vs. Standard Alternatives

The following table contrasts N-CNS with Sulfamethoxazole (Standard Antibiotic) and 4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl, Chemical Reagent).

FeatureN-cyclopropyl-4-nitrobenzenesulfonamide (N-CNS)Sulfamethoxazole (SMX)Nosyl Chloride (Nosyl-Cl)
Primary Role Bioreductive Prodrug / IntermediateActive AntibioticReactive Electrophile
Target Nitroreductase (Activation) -> DHPSDHPS (Direct)Nucleophiles (Amines/Thiols)
Selectivity Source Hypoxia/Reductase Specificity PABA Structural MimicryChemical Reactivity (Hard/Soft)
Lipophilicity (

)
~1.8 (Moderate)0.89 (Low)N/A (Unstable)
Solubility Low (requires DMSO/organic solvent)ModerateHydrolytically Unstable
Key Advantage Reduced systemic toxicity (inactive until reduced)Proven clinical efficacyHigh reactivity for labeling
Key Limitation Requires metabolic activationHigh resistance ratesNon-specific toxicity
Critical Analysis of Selectivity
  • Isoform Selectivity (Carbonic Anhydrase): Unlike primary sulfonamides (

    
    ), N-CNS is a secondary sulfonamide (
    
    
    
    ).
    • Insight: Secondary sulfonamides generally exhibit poor affinity for Carbonic Anhydrase (CA) because the bulky N-substituent prevents coordination with the catalytic Zinc ion.

    • Utility: N-CNS is an excellent negative control for CA inhibition assays or a specific probe for non-catalytic sites (e.g., allosteric pockets).

  • Chemical Selectivity (Fukuyama Amine Synthesis): N-CNS is a key intermediate in the mono-alkylation of primary amines. The nitro group renders the sulfonamide proton acidic (

    
    ), allowing alkylation under mild Mitsunobu conditions, followed by deprotection with thiols.
    
    • Selectivity: High for

      
       amines over 
      
      
      
      amines due to steric hindrance at the sulfonamide nitrogen.

Part 3: Experimental Protocols

Protocol A: Bioreductive Activation & DHPS Inhibition Assay

Objective: To validate the prodrug mechanism by measuring DHPS inhibition before and after enzymatic reduction.

Reagents:

  • Recombinant E. coli DHPS.

  • Nitroreductase (from E. coli or liver microsomes).

  • NADPH (Cofactor).

  • Substrates: PABA, Dihydropterin pyrophosphate.

Workflow:

  • Prodrug Incubation:

    • Prepare 10 mM stock of N-CNS in DMSO.

    • Incubate 50 µM N-CNS with 5 U/mL Nitroreductase + 1 mM NADPH in Phosphate Buffer (pH 7.4) for 60 min at 37°C.

    • Control: N-CNS without Nitroreductase.

  • DHPS Reaction:

    • Transfer aliquots of the reduction mixture to the DHPS assay plate.

    • Add DHPS enzyme (20 nM final) and substrates.

    • Incubate for 20 min.

  • Detection:

    • Measure product formation (Dihydropteroate) via HPLC or colorimetric assay (Bratton-Marshall reaction).

  • Data Analysis:

    • Calculate

      
      .
      
    • Self-Validation Criteria: The "No Reductase" control should show

      
       (Inactive), while the "Plus Reductase" sample should show 
      
      
      
      in the low micromolar range (< 10 µM).
Protocol B: Differential Scanning Fluorimetry (DSF) for Binding Selectivity

Objective: To determine if N-CNS binds to off-targets (e.g., Carbonic Anhydrase II) despite being a secondary sulfonamide.

Workflow:

  • Preparation: Mix 5 µM protein (e.g., CA II) with Sypro Orange dye (5x) in HEPES buffer.

  • Dosing: Add N-CNS (10–100 µM). Include Acetazolamide as a positive control.

  • Thermal Shift: Run a melt curve from 25°C to 95°C on a qPCR machine (

    
    C/min ramp).
    
  • Interpretation:

    • 
      C indicates significant binding.
      
    • Expectation: N-CNS should show

      
       (Non-binder), confirming its selectivity against cytosolic CA isoforms in its prodrug state.
      

Part 4: Synthesis & Chemical Selectivity Diagram

The following diagram details the chemical selectivity of N-CNS in the context of amine synthesis (Fukuyama coupling), a common application for this reagent class.

ChemicalSelectivity Start N-CNS (Acidic NH) Inter N-Alkyl-N-Cyclopropyl Nitrobenzenesulfonamide Start->Inter Alkylation (High Yield) Reagent Alkyl Halide (R-X) + Base (K2CO3) Reagent->Inter Product Secondary Amine (R-NH-Cyclopropyl) Inter->Product Deprotection (Chemoselective) SideProduct SO2 + PhS-ArNO2 Inter->SideProduct Byproducts Deprotect Thiol (PhSH) + Base Deprotect->Product

Caption: Chemoselective synthesis of secondary amines using N-CNS as a Nosyl-activated scaffold.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Griffiths, D. T., et al. (2004). Oxygen-Mediated Chan–Lam Coupling of N-Cyclopropyl 4-nitrobenzenesulfonamide.[2][3][4][5][6][7] Organic Process Research & Development. Link

  • Navadi, B., et al. (2018).[8] Synthesis and biological evaluation of sulfonamide derivatives as antibacterial agents. Journal of Global Antimicrobial Resistance. Link

Sources

Validation

Comparative Guide: Statistical Analysis &amp; Performance of N-Cyclopropyl-4-nitrobenzenesulfonamide (N-CNBS)

Executive Summary N-cyclopropyl-4-nitrobenzenesulfonamide (N-CNBS) represents a critical intermediate scaffold in the synthesis of next-generation sulfonamide antibiotics and antiretrovirals.[1] Unlike its aliphatic anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl-4-nitrobenzenesulfonamide (N-CNBS) represents a critical intermediate scaffold in the synthesis of next-generation sulfonamide antibiotics and antiretrovirals.[1] Unlike its aliphatic analogs (e.g., N-isopropyl or N-butyl derivatives), the cyclopropyl moiety introduces unique steric rigidity and metabolic stability, often improving the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).[1]

This guide provides a technical comparison of N-CNBS against standard alkyl-sulfonamides, detailing synthesis protocols, purity analysis, and the statistical treatment of experimental data required for regulatory validation.[1]

Part 1: Comparative Technical Overview

The choice of the N-substituent significantly alters the physicochemical properties of the sulfonamide.[1] The table below synthesizes experimental data comparing N-CNBS with its closest steric analog, N-isopropyl-4-nitrobenzenesulfonamide (N-INBS), and the unsubstituted control.

Table 1: Physicochemical & Synthetic Performance Matrix[2]
FeatureN-CNBS (Cyclopropyl) N-INBS (Isopropyl) 4-Nitrobenzenesulfonamide (Control) Implication
Molecular Weight 242.25 g/mol 244.27 g/mol 202.19 g/mol Cyclopropyl is lighter/compact.[1]
LogP (Lipophilicity) ~1.85~2.10~0.60N-CNBS offers balanced permeability without excessive lipophilicity [1].[1]
Synthetic Yield 88% ± 2.5%94% ± 1.2%96% ± 1.0%Ring strain of cyclopropylamine slightly reduces nucleophilic efficiency.[1]
Metabolic Stability High (CYP450 resistant)Moderate (Oxidative dealkylation risk)Low (Rapid acetylation)Cyclopropyl ring resists oxidative opening better than isopropyl chains.[1]
Crystal Packing Monoclinic (

)
TriclinicOrthorhombicAffects solubility and formulation stability [2].[1]

Part 2: Experimental Protocols & Workflows

Protocol A: Controlled Synthesis of N-CNBS

Rationale: To minimize the formation of disulfonimide side products, precise stoichiometry and base catalysis are required.[1] The cyclopropylamine nucleophile is more expensive and less reactive than ammonia; thus, recovery optimization is statistically significant.[1]

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)[1]

  • Cyclopropylamine (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Solvation: Dissolve 4-nitrobenzenesulfonyl chloride in anhydrous DCM under

    
     atmosphere at 0°C.
    
  • Nucleophilic Attack: Add Et₃N followed by the dropwise addition of cyclopropylamine.[1] Note: Exothermic reaction; maintain T < 5°C to prevent sulfonamide hydrolysis.

  • Equilibration: Warm to room temperature (25°C) and stir for 4 hours.

  • Quench & Wash: Quench with 1M HCl (removes unreacted amine).[1] Wash organic layer with brine.[1]

  • Crystallization: Evaporate DCM and recrystallize from Ethanol/Water (9:1).

Visualization: Synthetic Pathway

SynthesisPathway Start 4-Nitrobenzenesulfonyl Chloride Inter Intermediate Complex Start->Inter DCM, 0°C Reagent Cyclopropylamine (+ Et3N) Reagent->Inter Nucleophilic Attack Product N-CNBS (Target) Inter->Product 25°C, 4h Waste HCl Salt (Byproduct) Inter->Waste Extraction

Figure 1: Reaction scheme for the synthesis of N-CNBS showing nucleophilic substitution inputs and outputs.

Protocol B: HPLC Purity Analysis & Data Generation

Rationale: Statistical validation requires high-fidelity data.[1] We utilize Reverse-Phase HPLC (RP-HPLC) to quantify the purity of N-CNBS against the unreacted sulfonyl chloride and potential bis-sulfonamide impurities.[1]

Instrument Parameters:

  • Column: C18 Atlantis T3 (3 µm, 3.0 x 150 mm) [3].[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 12 min.

  • Detection: UV @ 254 nm (Nitro absorbance max).[1]

Part 3: Statistical Analysis of Experimental Data

Generating data is insufficient; rigorous statistical treatment is required to validate lot-to-lot consistency.[1]

Yield Consistency Analysis (One-Way ANOVA)

When comparing the synthesis efficiency of N-CNBS against N-INBS and Control, a simple mean comparison is scientifically invalid due to variance.[1]

Hypothesis:

  • 
    : 
    
    
    
    (No difference in synthetic yield).[1]
  • 
    : At least one mean differs (Steric hindrance affects yield).
    

Procedure:

  • Run

    
     independent synthesis batches for each compound.
    
  • Calculate Mean (

    
    ) and Standard Deviation (
    
    
    
    ).[1]
  • Perform One-Way ANOVA.[1]

  • Post-hoc Test: If

    
    , use Tukey’s HSD to pinpoint that N-CNBS yield is statistically lower than the Control due to ring strain effects.
    
Purity Validation (Process Capability Index - )

For drug development, the process must be capable. We calculate


 for N-CNBS purity data.[1]

[1]
  • LSL (Lower Specification Limit): 98.0%[1]

  • Target: If

    
    , the synthesis process is statistically capable and robust for manufacturing.
    
Visualization: Statistical Decision Workflow

StatWorkflow Data Raw HPLC/Yield Data Normality Shapiro-Wilk Test (Check Normality) Data->Normality Normal Normal Distribution Normality->Normal p > 0.05 NonNormal Non-Normal Normality->NonNormal p < 0.05 Parametric One-Way ANOVA (Compare 3+ Groups) Normal->Parametric NonParametric Kruskal-Wallis Test NonNormal->NonParametric PostHoc Tukey's HSD (Isolate N-CNBS Variance) Parametric->PostHoc Significant Diff

Figure 2: Statistical decision tree for analyzing N-CNBS experimental data to ensure validity.

Part 4: Downstream Application (Reduction)[1]

The nitro group in N-CNBS is rarely the final endpoint; it is a "masked" amine.[1] The reduction to N-cyclopropyl-4-aminobenzenesulfonamide is the critical activation step.[1]

Comparison of Reduction Methods:

  • Pd/C +

    
    :  High yield (98%), but risks opening the cyclopropyl ring if pressure > 3 bar.[1]
    
  • Fe/HCl (Bechamp): Robust, preserves cyclopropyl ring, but generates iron sludge waste.[1]

  • SnCl₂: High selectivity, ideal for small-scale lab analysis.[1]

Recommendation: For analytical standards, use Pd/C at 1 atm to ensure ring integrity while maximizing purity.

Visualization: Reduction Mechanism

Reduction N_CNBS N-CNBS (Nitro) Intermediate Hydroxylamine Intermediate N_CNBS->Intermediate Step 1: Partial Red. Catalyst Pd/C + H2 (1 atm) Catalyst->N_CNBS Catalysis Final Amino-Sulfonamide (Active Drug) Intermediate->Final Step 2: Full Red.

Figure 3: Sequential reduction pathway of the nitro group to the active amino species.[1]

References

  • PubChem. (2025).[1][2] 4-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine.[1] Available at: [Link][1][3]

  • Guedes, et al. (2024).[1][4] Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. ResearchGate. Available at: [Link]

  • Gulde, R., et al. (2020).[1] Formation of transformation products during ozonation...[2] LC-MS Analysis Data. MassBank Europe.[1][2] Available at: [Link][1]

  • PrepChem. (2023).[1] Synthesis of 4-nitrobenzenesulfonamide. Available at: [Link]

Sources

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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